molecular formula C14H16N4O3+2 B3283493 Obidoxime CAS No. 7683-36-5

Obidoxime

Numéro de catalogue: B3283493
Numéro CAS: 7683-36-5
Poids moléculaire: 288.30 g/mol
Clé InChI: HIGRLDNHDGYWQJ-UHFFFAOYSA-P
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cholinesterase reactivator occurring in two interchangeable isomeric forms, syn and anti.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20/h1-10H,11-12H2/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGRLDNHDGYWQJ-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7683-36-5
Record name Obidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7683-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

What is Obidoxime chloride and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obidoxime chloride is a critical antidote for poisoning by organophosphorus compounds, a class of chemicals commonly found in pesticides and nerve agents. As a cholinesterase reactivator, this compound chloride plays a vital role in reversing the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system. This technical guide provides an in-depth overview of this compound chloride, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and available toxicological data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

Organophosphate (OP) poisoning is a significant global health concern, resulting from accidental or intentional exposure to pesticides and chemical warfare agents. OPs exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. This can result in a range of severe symptoms, including muscle weakness, respiratory distress, seizures, and death.[1][2][3]

The primary treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE. This compound chloride is a potent bis-pyridinium oxime that has been demonstrated to be an effective AChE reactivator.[4][5] This guide will delve into the technical aspects of this compound chloride, providing a detailed understanding of its properties and therapeutic applications.

Chemical Identity and Structure

This compound chloride is the dichloride salt of this compound. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1,1'-[oxybis(methylene)]bis[4-[(E)-(hydroxyimino)methyl]pyridinium] dichloride[4]
Synonyms Toxogonin, Toksobidin[2][4]
CAS Number 114-90-9[2]
Molecular Formula C₁₄H₁₆Cl₂N₄O₃[6]
Molecular Weight 359.21 g/mol [6]
Appearance Off-white powder with lumps[6]
Melting Point 216-219 °C (decomposes)[6]
Solubility Freely soluble in water. Slightly soluble in DMSO and DMF.[1][7]

The chemical structure of this compound chloride consists of two pyridinium (B92312) rings connected by an ether linkage. Each pyridinium ring contains an oxime group at the 4-position. This bis-quaternary structure is crucial for its activity as a cholinesterase reactivator.

Chemical Structure of this compound Cation:

Figure 1. Mechanism of AChE Inhibition and Reactivation by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound chloride has been studied in both healthy volunteers and patients with organophosphate poisoning. The key parameters are summarized below.

ParameterHealthy VolunteersOP Poisoned PatientsReference
Administration Route Intramuscular (IM), Intravenous (IV)Intravenous (IV)[8][9]
Time to Peak Plasma Concentration (IM) 20-40 minutes-[8]
Elimination Half-life ~2 hoursBiphasic: t₁/₂(₁) 2.2 h, t₁/₂(₂) 14 h[8][9]
Volume of Distribution ~0.171 L/kgV(₁) 0.32 L/kg, V(₂) 0.28 L/kg[8][9]
Clearance -Total: 85.4 mL/min, Renal: 69 mL/min[10]
Excretion Primarily renal; 87% of IM dose excreted in 8 hours58-80% of administered dose excreted in urine[8][10][11]

This compound is rapidly absorbed after intramuscular injection and is primarily eliminated unchanged by the kidneys. [8]In patients with severe organophosphate poisoning, the elimination half-life can be prolonged, and a biphasic elimination pattern has been observed. [9]

Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of this compound chloride is the reactivation of inhibited AChE. Its efficacy is dependent on the specific organophosphate involved.

OrganophosphateIn Vitro Reactivation EfficacyIn Vivo EfficacyReference
Paraoxon (B1678428) Highly effective (96.8%)Effective[11]
Tabun More effective than HI-6Effective[11][12][13]
Sarin Less effective than HI-6Reactivates sarin-inhibited AChE[11][14][15]
Soman (B1219632) IneffectiveIneffective[11]
VX Less effective than other oximesSome reactivation[11]
Cyclosarin Unable to sufficiently reactivate-[11][15]
Methamidophos (B33315) EffectiveUsed in clinical cases of methamidophos poisoning[10][11]

This compound is particularly effective against poisoning by paraoxon and tabun. [11][12]However, its efficacy is limited against soman due to the rapid "aging" of the enzyme-inhibitor complex. The combination of this compound with other oximes, such as HI-6, has been suggested to broaden the spectrum of activity against different nerve agents. [15]

Toxicology

The acute toxicity of this compound chloride has been evaluated in various animal models.

SpeciesRoute of AdministrationLD₅₀ (mg/kg)Reference
MouseOral>2240[1]
Intraperitoneal111-150[1][16]
Intravenous70[1]
Intramuscular172[1]
Subcutaneous183[16][17]
RatOral>4000[1][6]
Intraperitoneal110-225[1][16]
Intravenous133[1][6]
Intramuscular205[16]
CatIntravenous100[16]
Intramuscular135[16]
RabbitIntravenous100[16]
Guinea PigIntramuscular79[16]

Symptoms of overdosage in animals include muscle weakness, paralysis, and respiratory distress. [8]In humans, side effects at therapeutic doses are generally mild but can include a sensation of heat, numbness, and dry mouth. [11]

Experimental Protocols

Synthesis

A general method for the preparation of this compound chloride involves the reaction of pyridine-4-aldoxime (B7857832) with bis(chloromethyl) ether. [1] Disclaimer: The following is a generalized workflow and not a detailed, validated protocol. Researchers should consult the primary literature and adapt the procedure with appropriate safety precautions.

Synthesis_Workflow Start Start Materials: - Pyridine-4-aldoxime - Bis(chloromethyl) ether - Solvent Reaction Reaction: Combine reactants in a suitable solvent. Heat under reflux. Start->Reaction Precipitation Precipitation: Cool the reaction mixture to allow the product to precipitate. Reaction->Precipitation Filtration Filtration: Isolate the crude product by filtration. Precipitation->Filtration Recrystallization Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). Filtration->Recrystallization Drying Drying: Dry the purified product under vacuum. Recrystallization->Drying Analysis Analysis: Confirm structure and purity (e.g., NMR, HPLC, MS). Drying->Analysis

Figure 2. Generalized Synthesis Workflow for this compound Chloride.
High-Performance Liquid Chromatography (HPLC) Analysis

The concentration of this compound chloride in biological samples can be determined by reversed-phase HPLC with UV detection. [11][18] General Method:

  • Column: C18 reversed-phase column (e.g., 5 µm, 125x4 mm). [11]* Mobile Phase: A mixture of an aqueous buffer (e.g., containing an ion-pairing agent like 1-heptane sulfonic acid and tetrabutylammonium (B224687) phosphate) and an organic modifier (e.g., methanol). [11][18]* Detection: UV spectrophotometry at approximately 288-301 nm. [7][11]* Internal Standard: A structurally related compound, such as HI-6, can be used for quantification. [11][18]

In Vitro Acetylcholinesterase Reactivation Assay

The ability of this compound chloride to reactivate inhibited AChE can be assessed using an in vitro assay, often based on the Ellman method. [11]

Reactivation_Assay_Workflow cluster_inhibition Inhibition Step cluster_reactivation Reactivation Step cluster_measurement Measurement Step AChE_source Prepare AChE solution (e.g., from erythrocytes or brain homogenate) Inhibitor Add organophosphate inhibitor AChE_source->Inhibitor Incubate_inhibit Incubate to allow for complete inhibition Inhibitor->Incubate_inhibit Obidoxime_add Add this compound Chloride at various concentrations Incubate_inhibit->Obidoxime_add Incubate_reactivate Incubate to allow for reactivation Obidoxime_add->Incubate_reactivate Ellman_reagents Add Ellman's reagents (DTNB and acetylthiocholine) Incubate_reactivate->Ellman_reagents Measure_absorbance Measure absorbance change over time at 412 nm Ellman_reagents->Measure_absorbance Calculate_activity Calculate AChE activity and percent reactivation Measure_absorbance->Calculate_activity

References

The Pharmacokinetics and Pharmacodynamics of Obidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obidoxime is a pyridinium (B92312) oxime used as an antidote in the treatment of organophosphate (OP) poisoning.[1][2] Organophosphates, found in pesticides and nerve agents, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as muscle weakness, respiratory distress, and in severe cases, death.[4] this compound functions as a cholinesterase reactivator, reversing the binding of the organophosphate to AChE and restoring its normal function.[1][3] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Pharmacodynamics: The Science of this compound's Action

The primary pharmacodynamic effect of this compound is the reactivation of organophosphate-inhibited acetylcholinesterase.[3] Organophosphates phosphorylate the serine hydroxyl group within the active site of AChE, rendering it unable to hydrolyze acetylcholine.[3] this compound, with a high affinity for the phosphorylated enzyme, binds to the complex and removes the phosphate (B84403) group, thereby regenerating the active enzyme.[1][3] This process allows for the normal breakdown of acetylcholine, alleviating the toxic effects of the organophosphate.[3]

The efficacy of this compound is dependent on several factors, including the specific organophosphate involved, the time elapsed since poisoning, and the dose of this compound administered.[5][6] Early administration is crucial, as the phosphorylated enzyme can undergo a process called "aging," where it becomes resistant to reactivation by oximes.[5]

Signaling Pathway: Acetylcholinesterase Inhibition and Reactivation

The following diagram illustrates the molecular mechanism of AChE inhibition by organophosphates and its subsequent reactivation by this compound.

AChE_Reactivation cluster_0 Normal Cholinergic Synapse cluster_1 Organophosphate Poisoning cluster_2 This compound Treatment ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate OP Organophosphate AChE_inhibited Inhibited Acetylcholinesterase (Phosphorylated) OP->AChE_inhibited Inhibition AChE_active_2 Active Acetylcholinesterase This compound This compound AChE_inhibited_2 Inhibited Acetylcholinesterase This compound->AChE_inhibited_2 Reactivation AChE_reactivated Reactivated Acetylcholinesterase OP_Oxime Organophosphate-Oxime Complex (Excreted) AChE_inhibited_2->AChE_reactivated AChE_inhibited_2->OP_Oxime

Mechanism of Cholinesterase Inhibition and Reactivation by this compound.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic profile of this compound has been studied in both animals and humans. It is typically administered intravenously or intramuscularly.[3] The drug is primarily eliminated from the body via the kidneys.[1][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueConditionReference
Elimination Half-Life (t½)2.2 h (initial phase), 14 h (terminal phase)Organophosphate-poisoned patients[8][9]
6.9 hMethamidophos-poisoned patient with renal failure[10]
Volume of Distribution (Vd)0.32 L/kg (V₁) and 0.28 L/kg (V₂)Organophosphate-poisoned patients[8][9]
0.845 L/kgMethamidophos-poisoned patient with renal failure[10]
Total Body Clearance85.4 mL/minMethamidophos-poisoned patient with renal failure[10]
Renal Clearance69 mL/minMethamidophos-poisoned patient with renal failure[10]
Steady-State Plasma Concentration14.5 ± 7.3 µMOrganophosphate-poisoned patients (750 mg/24h infusion)[8]
Peak Plasma Level (Oral)1.9 µg/mL (1.84 g dose), 5.6 µg/mL (3.58 g dose)Healthy male volunteers[11]
Time to Peak Plasma Level (Oral)1.5 hHealthy male volunteers[11]

Table 2: Pharmacokinetic Parameters of this compound in Animals

ParameterValueAnimal ModelConditionReference
Elimination Half-Life (t½)35 minNormal rats-[7]
86 minSarin-poisoned rats-[7]
"Efficacy Half-Life"Approx. twice the blood half-lifeMiceParaoxon (B1678428) poisoning[12]

Experimental Protocols

A variety of experimental methods have been employed to study the pharmacokinetics and pharmacodynamics of this compound.

Determination of this compound Plasma Concentrations

A common method for quantifying this compound in plasma is High-Performance Liquid Chromatography (HPLC).[8]

Protocol Outline:

  • Sample Preparation: Blood samples are collected from subjects at various time points after this compound administration. Plasma is separated by centrifugation.

  • Extraction: Proteins in the plasma are precipitated, and the supernatant containing this compound is collected.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase column).

  • Detection: this compound is detected using a UV detector at a specific wavelength.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.

Assessment of Acetylcholinesterase Activity

The Ellman's colorimetric method is a widely used technique to measure AChE activity in biological samples, such as red blood cells.[13][14]

Protocol Outline:

  • Sample Preparation: Red blood cell lysates are prepared from blood samples.

  • Reaction Mixture: The lysate is incubated with a solution containing acetylthiocholine (B1193921) (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Enzymatic Reaction: AChE in the sample hydrolyzes acetylthiocholine to thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (typically 412 nm).

  • Calculation: The AChE activity is calculated based on the rate of color change.

Experimental Workflow for In Vivo Pharmacokinetic and Pharmacodynamic Studies

The following diagram outlines a typical workflow for an in vivo study investigating the pharmacokinetics and pharmacodynamics of this compound in an animal model of organophosphate poisoning.

PKPD_Workflow cluster_0 Animal Model Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Animal_Selection Select Animal Model (e.g., rats, guinea pigs) Catheterization Surgical Implantation of Catheters (for dosing and sampling) Animal_Selection->Catheterization OP_Poisoning Induce Organophosphate Poisoning (e.g., sarin, paraoxon) Catheterization->OP_Poisoning Obidoxime_Admin Administer this compound (e.g., intravenous bolus + infusion) OP_Poisoning->Obidoxime_Admin Blood_Sampling Collect Blood Samples (at predefined time points) Obidoxime_Admin->Blood_Sampling PK_Analysis Pharmacokinetic Analysis: - Measure this compound Plasma  Concentrations (HPLC) - Calculate PK Parameters Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis: - Measure AChE Activity  (Ellman's method) - Assess Clinical Signs Blood_Sampling->PD_Analysis Correlation Correlate PK and PD Data PK_Analysis->Correlation PD_Analysis->Correlation

Workflow for In Vivo Pharmacokinetic/Pharmacodynamic Studies of this compound.

Clinical Efficacy and Considerations

Clinical studies have demonstrated that this compound can be effective in treating organophosphate poisoning, particularly when administered early.[5][6] In patients poisoned with parathion, this compound treatment led to improved neuromuscular transmission and increased AChE activity.[2][6] However, its effectiveness can be limited with certain organophosphates and when treatment is delayed.[5][6]

This compound is often administered in conjunction with atropine (B194438), which helps to manage the muscarinic symptoms of organophosphate poisoning.[4][6] The combination of this compound and atropine can have a synergistic effect on normalizing blood pressure.[7]

Blood-Brain Barrier Penetration

A significant limitation of this compound is its poor penetration of the blood-brain barrier (BBB).[15] As a quaternary pyridinium aldoxime, its permanent positive charge hinders its ability to cross the BBB and reactivate AChE in the central nervous system (CNS).[15] Research has explored alternative routes of administration, such as intranasal delivery, to enhance brain uptake and improve outcomes in organophosphate poisoning.[16][17][18]

Adverse Effects

The use of this compound is associated with some side effects, which can include nausea, headache, dizziness, and muscle pain.[3][19] More severe, though less common, adverse reactions can include hypersensitivity reactions and cardiovascular effects such as tachycardia and hypertension.[3][19][20]

Conclusion

This compound remains a critical tool in the management of organophosphate poisoning. A thorough understanding of its pharmacokinetics and pharmacodynamics is essential for optimizing its therapeutic use. This guide has provided a comprehensive overview of the current knowledge, including quantitative data, experimental methodologies, and the underlying mechanisms of action. Future research should continue to focus on strategies to enhance the efficacy of this compound, particularly in improving its CNS penetration, to further improve patient outcomes in cases of severe organophosphate poisoning.

References

Obidoxime as an Acetylcholinesterase Reactivator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, utilized as pesticides and chemical nerve agents, pose a significant global health threat through their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), precipitating a cholinergic crisis that can rapidly become fatal. The primary causal treatment involves the administration of an AChE reactivator, typically an oxime. This technical guide provides an in-depth examination of Obidoxime, a bis-pyridinium oxime, as a potent reactivator of OP-inhibited AChE. We will explore its chemical properties, mechanism of action, pharmacokinetics, and clinical efficacy, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of medical countermeasures against organophosphate poisoning.

Introduction

Organophosphate poisoning is a major clinical challenge, resulting from the covalent binding of OPs to the serine hydroxyl group in the active site of acetylcholinesterase (AChE).[1] This irreversible inhibition prevents the breakdown of acetylcholine (ACh), leading to hyperstimulation of muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[2] Standard treatment protocols combine a muscarinic antagonist like atropine (B194438) to manage symptoms with an oxime to regenerate functional AChE.[3]

This compound (1,1'-[oxybis(methylene)]bis{4-[(E)- (hydroxyimino)methyl]pyridinium}) is a bis-pyridinium oxime developed to be a more potent reactivator than its predecessor, pralidoxime.[4] Its efficacy, however, is highly dependent on the specific chemical structure of the inhibiting organophosphate and the time elapsed since exposure.[5] This guide delves into the technical details underpinning the use of this compound as an AChE reactivator.

Chemical Properties and Synthesis

This compound is typically used as its dichloride salt, this compound Chloride.

PropertyValueReference
IUPAC Name 1,1'-[Oxybis(methylene)]bis{4-[(E)-(hydroxyimino)methyl]pyridinium} dichloride[6]
CAS Number 114-90-9[4]
Molecular Formula C₁₄H₁₆Cl₂N₄O₃[6]
Molecular Weight 359.21 g/mol [4]
Appearance Crystalline solid[4]
Solubility Freely soluble in water[4]

Synthesis Overview: this compound chloride is prepared from pyridine-4-aldoxime (B7857832) and α,α'-dichlorodimethyl ether. The synthesis involves the quaternization of the two pyridine (B92270) nitrogen atoms by the dichlorodimethyl ether, linking the two pyridine aldoxime moieties.[4]

Mechanism of Action

The therapeutic effect of this compound is centered on its ability to reactivate phosphorylated AChE.

  • Inhibition by Organophosphates: OPs act as potent inhibitors by forming a stable covalent phosphyl-serine bond at the esteratic site of AChE, rendering the enzyme inactive.[2]

  • Oxime-Mediated Reactivation: The positively charged pyridinium (B92312) ring of this compound is electrostatically guided to the anionic site of the inhibited AChE. This positions the nucleophilic oxime group (-NOH) to attack the phosphorus atom of the organophosphate.[2]

  • Enzyme Regeneration: This nucleophilic attack cleaves the bond between the organophosphate and the serine residue, regenerating the active enzyme. The resulting phosphylated oxime is then released and eliminated from the body.[2]

A critical limitation to this process is "aging." This time-dependent dealkylation of the phosphyl-enzyme complex results in a conformation that is refractory to reactivation by oximes.[7] The rate of aging varies significantly depending on the specific OP, creating a narrow therapeutic window for oxime administration.[7]

AChE_Inhibition_Reactivation cluster_0 Normal Cholinergic Function cluster_1 OP Poisoning cluster_2 This compound Treatment AChE Active AChE Products Choline + Acetate AChE->Products Hydrolysis AChE_2 Active AChE ACh Acetylcholine ACh->AChE Inhibited_AChE Phosphorylated AChE (Inactive) Aged_AChE Aged AChE (Irreversible) Inhibited_AChE->Aged_AChE Aging (Time-dependent) Inhibited_AChE_2 Phosphorylated AChE (Inactive) OP Organophosphate OP->AChE_2 AChE_2->Inhibited_AChE Inhibition This compound This compound This compound->Inhibited_AChE_2 Phosph_Oxime Phosphorylated Oxime (Excreted) This compound->Phosph_Oxime Reactivated_AChE Active AChE Inhibited_AChE_2->Reactivated_AChE Reactivation Inhibited_AChE_2->Phosph_Oxime

Caption: Mechanism of AChE Inhibition by OPs and Reactivation by this compound.

Pharmacokinetics and Pharmacodynamics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical to its clinical utility.

Pharmacokinetics:

ParameterSpeciesValueConditionsReference
Cmax Rat716 µM50 µmol i.m. injection[8][9]
t½ (plasma) Rat40 min50 µmol i.m. injection[8][9]
Cmax (brain) Rat13 µM50 µmol i.m. injection[8][9]
t½ (elimination) HumanPhase 1: 2.2 hPhase 2: 14 hIV infusion in OP-poisoned patients[10]
Vd HumanV(1): 0.32 L/kgV(2): 0.28 L/kgIV infusion in OP-poisoned patients[10]
Steady State Plasma Conc. Human14.5 ± 7.3 µM250 mg bolus + 750 mg/24h infusion[10]
Excretion Human/RatPrimarily renal[3]

Pharmacodynamics:

  • Primary Effect: Reactivation of AChE at the neuromuscular junction, leading to restoration of muscle function.[3]

  • Antinicotinic Effects: this compound can exert a direct, non-AChE-mediated antagonism at nicotinic receptors, which may contribute to its therapeutic effect by reducing receptor overstimulation.[3]

  • Antimuscarinic Effects: Studies indicate that this compound has weak antimuscarinic effects, with a preference for the M2 receptor subtype. This effect is much smaller than that of atropine.[3]

  • Intrinsic AChE Inhibition: Like other oximes, this compound can act as a weak reversible inhibitor of AChE. Its IC50 for monoamine oxidase A (MAO-A) has been measured at 2.42 mmol/L.[3][11]

Efficacy and Limitations

The efficacy of this compound is highly variable and depends on the specific organophosphate inhibitor.

Reactivation Efficacy Data:

OrganophosphateSpecies/Enzyme SourceReactivation Efficacy (%)Oxime ConcentrationReference
Paraoxon (B1678428) Human AChE96.8%100 µM[3]
Tabun (B1200054) Rat Brain AChEMost effective vs. other oximesNot specified[3]
Sarin Human AChELess effective than HI-6Not specified[3]
Soman (B1219632) Rat Brain AChEIneffectiveNot specified[3]
Cyclosarin Rat Brain AChEIneffectiveNot specified[3]
Leptophos-oxon Human AChE50.3%100 µM[12]
Chlorfenvinphos Rat TissuesEffective if given within 24h50 mg/kg i.p.[13]

Reactivation Kinetics of Human AChE:

InhibitorParameterThis compoundPralidoximeReference
Tabun kr2 (M-1min-1) 1.6 x 10³1.1 x 10²[10]
Cyclosarin kr2 (M-1min-1) 2.0 x 10³1.4 x 10⁴[10]
Paraoxon kr2 (M-1min-1) 2.1 x 10⁵1.2 x 10⁴[10]

(kr2 = second-order reactivation rate constant, a measure of reactivation efficiency)

Limitations:

  • Narrow Spectrum of Activity: this compound is highly effective against certain OPs like tabun and paraoxon but shows poor efficacy against others, notably soman and cyclosarin.[3]

  • Aging: The time-dependent, irreversible conformational change of the inhibited enzyme is a major factor limiting the therapeutic window.[7]

  • Blood-Brain Barrier Penetration: As a quaternary ammonium (B1175870) compound, this compound has limited ability to cross the blood-brain barrier, restricting its efficacy against centrally-mediated toxic effects.[13]

  • Side Effects: Potential side effects include transient hypotension, tachycardia, dry mouth, and, in some cases, liver damage.[3][13]

Efficacy_Factors cluster_0 Inhibitor-Related Factors cluster_1 Treatment-Related Factors cluster_2 Patient-Related Factors Efficacy This compound Efficacy OP_Structure OP Chemical Structure (e.g., Diethyl vs. Dimethyl) OP_Structure->Efficacy Aging_Rate Rate of 'Aging' Aging_Rate->Efficacy Time Time to Administration Time->Efficacy Dose Dosage & Duration Dose->Efficacy Atropine Concomitant Atropine Use Atropine->Efficacy OP_Load Organophosphate Body Load OP_Load->Efficacy Patient_Status Clinical Status Patient_Status->Efficacy

Caption: Key Factors Influencing the Clinical Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro AChE Activity and Reactivation Assay (Ellman's Method)

This spectrophotometric assay is the standard method for measuring AChE activity and the reactivation potential of oximes.

Ellman_Workflow cluster_inhibition Step 1: AChE Inhibition cluster_reactivation Step 2: Oxime Reactivation cluster_assay Step 3: Activity Measurement Incubate_AChE 1. Incubate AChE solution with Organophosphate (OP) Add_this compound 2. Add this compound solution to inhibited AChE Incubate_AChE->Add_this compound Incubate_Oxime 3. Incubate to allow for reactivation Add_this compound->Incubate_Oxime Add_DTNB 4. Add DTNB (Ellman's Reagent) and ATCI (Substrate) Incubate_Oxime->Add_DTNB Measure_Abs 5. Measure absorbance at 412 nm kinetically Add_DTNB->Measure_Abs Calculate 6. Calculate % Reactivation vs. Control Measure_Abs->Calculate

Caption: General Workflow for an In Vitro AChE Reactivation Assay.

Materials:

  • 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)

  • Organophosphate inhibitor solution

  • This compound solution (or other test reactivator)

  • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer

  • 14 mM Acetylthiocholine iodide (ATCI) in deionized water

  • 96-well microplate and spectrophotometer

Procedure:

  • Enzyme Inhibition:

    • In a microplate well, combine the AChE solution with the organophosphate inhibitor in phosphate buffer.

    • Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to achieve near-complete inhibition.

  • Reactivation:

    • Add the this compound solution at the desired concentration to the well containing the inhibited enzyme.

    • Incubate for a specific time (e.g., 10-30 minutes) to allow reactivation to occur.

  • Activity Measurement:

    • Initiate the colorimetric reaction by adding the DTNB solution followed immediately by the ATCI substrate solution.

    • Place the plate in a microplate reader and immediately begin kinetic measurement of absorbance at 412 nm, taking readings every minute for 10-15 minutes.

  • Controls:

    • Blank: Buffer, DTNB, and ATCI (no enzyme).

    • 100% Activity Control: AChE, buffer, DTNB, and ATCI (no inhibitor or oxime).

    • 0% Activity Control (Inhibited): Inhibited AChE, buffer, DTNB, and ATCI (no oxime).

  • Calculation:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each sample.

    • Correct all rates by subtracting the rate of the blank (non-enzymatic substrate hydrolysis).

    • Calculate the percent reactivation using the formula: % Reactivation = [(Rate_Reactivated - Rate_Inhibited) / (Rate_100%_Activity - Rate_Inhibited)] * 100

Determination of this compound in Plasma by HPLC

This method allows for the quantification of this compound concentrations for pharmacokinetic studies.

Instrumentation & Reagents:

Procedure:

  • Sample Preparation:

    • Precipitate plasma proteins using an appropriate agent (e.g., trichloroacetic acid).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (e.g., 24%) containing 5 mM sodium octanesulfonate and 5 mM tetramethylammonium chloride, with pH adjusted to 2.3.[14]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., ~280-300 nm).

    • Injection Volume: Typically 20-100 µL.

  • Quantification:

    • Prepare a standard curve by spiking blank plasma with known concentrations of this compound and processing them alongside the unknown samples.

    • Integrate the peak area corresponding to this compound in the chromatograms.

    • Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.

Assessment of Neuromuscular Transmission

Repetitive Nerve Stimulation (RNS) is an electrodiagnostic test used to assess the function of the neuromuscular junction (NMJ) and is valuable for monitoring the effects of OP poisoning and treatment efficacy.[15]

Procedure:

  • Patient Preparation:

    • Place recording electrodes over the belly and tendon of a target muscle (e.g., abductor digiti minimi).

    • Place stimulating electrodes over the corresponding motor nerve (e.g., ulnar nerve at the wrist).

    • Ensure the limb is immobilized to prevent movement artifacts and maintain a warm muscle temperature (~32-36°C).[16]

  • Baseline Compound Muscle Action Potential (CMAP):

    • Deliver a single supramaximal electrical stimulus to the nerve and record the baseline CMAP amplitude.

  • Low-Frequency Stimulation (2-5 Hz):

    • Deliver a train of 5-10 impulses at a low frequency (e.g., 3 Hz).

    • In cases of postsynaptic dysfunction (like that seen in OP poisoning), a progressive decrease (decrement) in the CMAP amplitude of >10% between the first and fourth or fifth potential is observed.

  • Post-Exercise Assessment:

    • Have the patient perform a maximal voluntary isometric contraction of the muscle for 10-60 seconds.

    • Immediately after exercise, repeat the low-frequency stimulation. A temporary repair of the decrement (post-exercise facilitation) may be observed.

    • Continue testing with low-frequency trains at 1-minute intervals for up to 5 minutes to assess for post-exercise exhaustion, where the decrement may reappear or worsen.

  • Interpretation in OP Poisoning:

    • A significant decremental response at low-frequency stimulation is indicative of NMJ dysfunction.

    • Improvement or normalization of this decrement following the administration of this compound provides a direct physiological measure of the drug's efficacy at the NMJ.

Conclusion

This compound is a potent acetylcholinesterase reactivator with demonstrated efficacy against poisoning by specific organophosphates, particularly parathion (B1678463) and tabun. Its clinical utility is, however, constrained by a narrow therapeutic window dictated by the rapid aging of the inhibited enzyme and its limited effectiveness against several key nerve agents like soman. A thorough understanding of its mechanism, pharmacokinetic profile, and the specific kinetics of its interaction with different OP-AChE adducts is essential for its appropriate clinical use and for guiding the development of next-generation, broad-spectrum reactivators. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound and the screening of novel antidotes to combat the ongoing threat of organophosphate poisoning.

References

Preclinical Studies of Obidoxime for Nerve Agent Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphorus (OP) nerve agents represent a significant chemical warfare threat, exerting their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE).[1][2][3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors, which can rapidly lead to respiratory failure and death.[2][5] Standard treatment protocols involve the administration of an antimuscarinic agent like atropine (B194438), an anticonvulsant such as diazepam, and an AChE reactivator (an oxime).[1][3][4] this compound is a bis-pyridinium oxime used in several countries as a primary antidote for nerve agent poisoning.[6] This document provides an in-depth technical overview of the core preclinical research on this compound, summarizing quantitative efficacy and pharmacokinetic data, detailing experimental methodologies, and illustrating key mechanisms and workflows.

Mechanism of Action of this compound

The therapeutic cornerstone of this compound is its function as a nucleophilic agent that reactivates phosphonylated AChE.[7] Nerve agents phosphonylate the serine hydroxyl group within the active site of AChE, forming a stable covalent bond that incapacitates the enzyme.[8] this compound's structure allows it to bind to the inhibited enzyme complex.[2] Its oxime group then executes a nucleophilic attack on the phosphorus atom of the nerve agent, cleaving the bond between the agent and the enzyme.[2] This process forms a phosphonylated oxime, which then dissociates, leaving the AChE catalytically active again.[7] The efficacy of this process is highly dependent on the specific nerve agent, as some agents lead to a secondary conformational change in the enzyme known as "aging," which renders the complex resistant to reactivation.[7][8]

G cluster_cholinergic_synapse Cholinergic Synapse cluster_poisoning Nerve Agent Poisoning cluster_treatment This compound Treatment ACh Acetylcholine (ACh) Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds & Stimulates AChE_active Active AChE AChE_active->ACh Hydrolyzes NerveAgent Nerve Agent (OP) AChE_inhibited Inhibited AChE (Phosphonylated) NerveAgent->AChE_active Inhibits This compound This compound AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated Reactivates OP_Oxime Phosphonylated Oxime Complex AChE_inhibited->OP_Oxime Forms ACh_accum ACh Accumulation Overstim Receptor Overstimulation ACh_accum->Overstim Leads to This compound->AChE_inhibited Nucleophilic Attack

Caption: Mechanism of Nerve Agent Toxicity and this compound-Mediated AChE Reactivation.

Preclinical Efficacy Data

The efficacy of this compound is highly dependent on the specific nerve agent, the animal model used, and the therapeutic regimen.[1] It has shown considerable effectiveness against agents like tabun (B1200054) and VX but is notably less effective against soman (B1219632) due to the rapid aging of the soman-AChE complex.[1][8]

In Vitro Acetylcholinesterase Reactivation

In vitro studies using purified enzymes or tissue homogenates are crucial for determining the direct reactivating potential of oximes against AChE inhibited by various nerve agents. These studies provide key kinetic data, though results can vary based on the enzyme source (e.g., human vs. animal).

Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Acetylcholinesterase by this compound

Nerve AgentEnzyme SourceThis compound ConcentrationReactivation Potency/OutcomeReference
TabunHuman Erythrocyte AChE10-30 µMPartial reactivation (~20%)[9]
TabunRat Brain HomogenateNot SpecifiedEffective reactivator, comparable to trimedoxime[1][10]
SarinHuman Erythrocyte AChE10-30 µMLess potent than HI-6 and HLö 7[9]
Cyclosarin (GF)Human Erythrocyte AChE10-30 µMWeak reactivator[9]
Soman (GD)Human Erythrocyte AChE10-30 µMLess potent than HI-6 and HLö 7[9]
Soman (GD)Rat Brain HomogenateNot SpecifiedIneffective[1]
VXHuman Erythrocyte AChE10-30 µMLess potent than HI-6 and HLö 7[9]
VXRat Brain HomogenateNot SpecifiedReactivation potency similar to pralidoxime[10]
In Vivo Efficacy in Animal Models

In vivo studies are essential for evaluating the overall therapeutic benefit of this compound, integrating its pharmacokinetic properties with its pharmacodynamic effects on survival and clinical signs of toxicity. Guinea pigs and rats are common models for these assessments.

Table 2: In Vivo Efficacy of this compound Treatment in Animal Models of Nerve Agent Poisoning

Animal ModelNerve AgentChallenge DoseTreatment (Post-Exposure)Key OutcomeReference
Guinea PigVX12 µg/kg (~1.5 LD50)44.0 mg/kg OBI + 0.4 mg/kg Atropine (IM, 1 min)80% survival at 4h & 24h vs 0% in vehicle group[4]
Guinea PigVX20 µg/kg (~2.5 LD50)44.0 mg/kg OBI + 0.4 mg/kg Atropine (IM, 1 min)60% survival at 4h, 40% at 24h vs 0% in vehicle group[4]
Guinea PigVX, Sarin, VR, CyclosarinNot SpecifiedThis compound + Atropine (SC)Protective Ratio decreased >14-fold from VX to cyclosarin[11]
RatSarin50 µg/kg (IV)50 mg/kg this compound + 5 mg/kg Atropine (IV, 10-20 min)Stabilized mean arterial blood pressure[12]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound dictates its concentration at the site of action and the duration of its therapeutic effect. Preclinical studies have characterized its absorption, distribution, metabolism, and excretion in various animal models.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models

Animal ModelRouteDoseCmax (Maximum Concentration)Tmax (Time to Cmax)Elimination Half-Life (t½)Reference
RatIM50 µmol716 µM5 min40 min[10]
Rat (Normal)IV50 mg/kgNot ReportedNot Applicable35 min[12]
Rat (Sarin-Poisoned)IV50 mg/kgNot ReportedNot Applicable86 min[12]
Guinea PigIM44.0 mg/kg~30 µg/mL~15 min~30 min[13]

Note: Sarin poisoning significantly retarded this compound excretion in rats, prolonging its elimination half-life, likely due to diminished glomerular filtration rate.[12]

Experimental Protocols

Detailed and standardized protocols are fundamental to the reproducibility and interpretation of preclinical studies. Below are generalized methodologies derived from the literature for key in vitro and in vivo experiments.

In Vitro AChE Reactivation Assay

This protocol outlines the steps to measure the ability of this compound to reactivate nerve agent-inhibited AChE.

G start Start prep Prepare Enzyme Source (e.g., Human Erythrocyte Ghosts, Rat Brain Homogenate) start->prep inhibit Inhibit AChE with Nerve Agent (e.g., Sarin, VX for 30 min) prep->inhibit remove Remove Excess Nerve Agent (e.g., by centrifugation/gel filtration) inhibit->remove reactivate Incubate with this compound (Therapeutically relevant concentrations, e.g., 10-100 µM) remove->reactivate measure Measure AChE Activity (Ellman's Method) at various time points reactivate->measure calc Calculate Reactivation Rate (% Reactivation or k_r) measure->calc end End calc->end

Caption: General workflow for an in vitro AChE reactivation experiment.

Methodology Details:

  • Enzyme Preparation: An AChE source, such as rat brain homogenate or isolated human erythrocyte AChE, is prepared and its baseline activity is determined.[1][9][14]

  • Inhibition: The enzyme preparation is incubated with a specific nerve agent (e.g., sarin, VX, tabun) for a set period (e.g., 30 minutes) to achieve significant inhibition.[9]

  • Removal of Inhibitor: Excess, unbound nerve agent is removed from the solution to prevent re-inhibition during the reactivation phase. This is a critical step for accurate kinetic measurements.

  • Reactivation: The inhibited enzyme is incubated with this compound at various concentrations (e.g., 10 µM and 100 µM).[1][10]

  • Activity Measurement: AChE activity is measured photometrically at multiple time points (e.g., over 5-60 minutes) using a method like Ellman's assay, which detects the product of acetylcholine hydrolysis.[9]

  • Data Analysis: The rate of reactivation is calculated and compared to control samples (inhibited enzyme without oxime) and baseline activity.

In Vivo Efficacy and Survival Study (Guinea Pig Model)

This protocol describes a typical experiment to assess the protective effect of this compound against nerve agent lethality in an animal model.

G start Start acclimate Animal Acclimatization (e.g., Male Dunkin-Hartley Guinea Pigs, 7 days) start->acclimate randomize Randomize Animals into Treatment Groups (Vehicle, Atropine, OBI, OBI+Atropine) acclimate->randomize challenge Nerve Agent Challenge (e.g., Subcutaneous VX injection at 1.5x or 2.5x LD50) randomize->challenge treat Administer Treatment (1 min post-challenge) (e.g., Intramuscular this compound +/- Atropine) challenge->treat monitor Monitor for 24 Hours - Survival Rate - Clinical Signs of Toxicity (e.g., tremors, convulsions, salivation) treat->monitor endpoint Primary Endpoint: 24-hour Survival Secondary: AChE activity in blood/brain monitor->endpoint end End endpoint->end

Caption: Workflow for a preclinical in vivo efficacy and survival study.

Methodology Details:

  • Animal Model: Male guinea pigs are often used as their response to nerve agents is considered relevant to humans. Animals are acclimatized to laboratory conditions before the study.[3][4]

  • Dose Determination: The median lethal dose (LD50) of the nerve agent via the chosen route of exposure (e.g., subcutaneous) is pre-determined for the specific animal strain. Challenge doses are typically set as multiples of the LD50 (e.g., 1.5x or 2.5x LD50).[4]

  • Exposure and Treatment: Animals are challenged with the nerve agent. At a specified time point post-exposure (e.g., 1 minute), the therapeutic intervention is administered.[4] This typically involves intramuscular (IM) injection of the vehicle control, atropine alone, this compound alone, or a combination of atropine and this compound.[3][4]

  • Monitoring and Endpoints: Animals are observed continuously for a set period (e.g., 24 hours) for clinical signs of toxicity and survival.[3][4] In some protocols, blood and tissue samples (e.g., brain) are collected at the end of the study to measure AChE activity levels.[3][4]

  • Data Analysis: Survival rates between groups are compared using statistical methods (e.g., Kaplan-Meier survival analysis). AChE activity levels are compared between treated and control groups.

Conclusion and Future Directions

Preclinical data demonstrate that this compound is an effective AChE reactivator for certain nerve agents, particularly tabun and VX, but its efficacy is limited against others like soman and cyclosarin.[1][9][14] Its pharmacokinetic profile shows rapid absorption and a relatively short half-life, which is significantly prolonged during nerve agent intoxication.[12] The lack of a single, broad-spectrum oxime remains a critical gap in medical countermeasures against nerve agent poisoning.[1][15] Future research is focused on the development of novel oximes with a broader spectrum of activity and improved ability to cross the blood-brain barrier.[16] Furthermore, kinetic-based dynamic in vitro models are being developed to better simulate human poisoning scenarios and optimize oxime treatment regimens, potentially reducing the reliance on animal models.[17] The combination of this compound with other oximes, such as HI-6, has been explored as an interim solution to broaden the spectrum of protection.[15]

References

Obidoxime in the Management of Organophosphate Pesticide Poisoning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) pesticides are a significant global health concern, responsible for a substantial number of poisonings and fatalities annually. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of debilitating and life-threatening symptoms. Obidoxime, a pyridinium (B92312) oxime, serves as a crucial antidote by reactivating inhibited AChE. This technical guide provides a comprehensive overview of the core scientific principles underlying the use of this compound in treating OP pesticide poisoning. It delves into the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development in this field.

Introduction

Organophosphorus compounds, widely used as pesticides, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[1][2] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of muscarinic and nicotinic receptors.[1][2] The resulting cholinergic crisis manifests with a variety of symptoms, including miosis, salivation, lacrimation, urination, defecation, gastrointestinal cramping, emesis (muscarinic effects), and muscle fasciculations, cramping, and weakness, which can progress to paralysis and respiratory failure (nicotinic effects).[3]

Standard treatment for OP poisoning involves a combination of a muscarinic antagonist, such as atropine (B194438), to counteract the muscarinic effects, and an oxime to reactivate the inhibited AChE.[1][3][4] this compound is a potent bis-pyridinium oxime used in many countries for this purpose.[5][6] Its primary role is to cleave the phosphate (B84403) group from the serine residue in the active site of the inhibited AChE, thereby restoring the enzyme's function.[3][5]

This guide will explore the fundamental aspects of this compound's action, its efficacy against various OP pesticides, and the experimental methodologies used to evaluate its performance.

Mechanism of Action

The therapeutic effect of this compound is centered on its ability to reactivate phosphorylated AChE. The process can be broken down into the following key steps:

  • Binding to the Inhibited Enzyme: The positively charged pyridinium rings of this compound are drawn to the anionic site of the AChE enzyme. The oxime group of this compound then aligns with the phosphorus atom of the organophosphate bound to the serine residue in the enzyme's active site.[3]

  • Nucleophilic Attack: The oxygen atom of the oxime group acts as a strong nucleophile, attacking the phosphorus atom of the organophosphate.

  • Cleavage and Regeneration: This attack leads to the formation of a phosphorylated oxime and the regeneration of the active AChE enzyme. The phosphorylated oxime is then released from the enzyme and subsequently eliminated from the body.[5]

This reactivation process is a race against a phenomenon known as "aging." Aging is a time-dependent conformational change in the phosphorylated enzyme, involving the dealkylation of the organophosphate moiety. Once aged, the enzyme-inhibitor complex is no longer susceptible to reactivation by oximes.[7] The rate of aging varies depending on the specific organophosphate, with dimethyl-phosphorylated AChE aging much faster than diethyl-phosphorylated AChE.[7] This highlights the critical importance of administering this compound as soon as possible after poisoning.

Beyond its primary role as an AChE reactivator, this compound has also been shown to exert direct pharmacological effects, including antinicotinic and antimuscarinic actions, which may contribute to its therapeutic efficacy.[1][7][8]

Signaling Pathway of Organophosphate Poisoning and this compound Action

OP_Poisoning_Pathway cluster_synapse Cholinergic Synapse cluster_effects Physiological Effects ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Muscarinic & Nicotinic Receptors ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE (Phosphorylated) Normal_Function Restoration of Normal Function AChE->Normal_Function Overstimulation Receptor Overstimulation Receptor->Overstimulation Leads to Receptor->Overstimulation OP Organophosphate Pesticide OP->AChE Inhibits Aged_AChE Aged Inhibited AChE (Non-reactivatable) Inhibited_AChE->Aged_AChE Aging (Time-dependent) This compound This compound This compound->Inhibited_AChE Reactivates Phosphorylated_Oxime Phosphorylated Oxime (Excreted) Cholinergic_Crisis Cholinergic Crisis (Symptoms) Overstimulation->Cholinergic_Crisis

Caption: Signaling pathway of organophosphate poisoning and the reactivating role of this compound.

Quantitative Data

The efficacy of this compound varies depending on the specific organophosphate pesticide, the dose of the poison, and the time to treatment. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Reactivation Efficacy of this compound
OrganophosphateHuman AChE Reactivation (%)Oxime Concentration (µM)Reference(s)
Paraoxon96.8100[9]
Leptophos-oxonHigh10 and 100[9][10]
MethamidophosEffectiveNot specified[9]
SarinPotent ReactivatorNot specified[11]
VXPotent ReactivatorNot specified[11]
TabunMore effective than HI-6Not specified[1]
CyclosarinLess effective than HI-6Not specified[1]
Table 2: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesConditionReference(s)
Elimination Half-life (t½)35 minRatNormal[12]
Elimination Half-life (t½)86 minRatSarin-poisoned[12]
Biphasic Elimination t½(1)2.2 hHumanOP-poisoned[13]
Biphasic Elimination t½(2)14 hHumanOP-poisoned[13]
Volume of Distribution V(1)0.32 ± 0.1 L/kgHumanOP-poisoned[13]
Volume of Distribution V(2)0.28 ± 0.12 L/kgHumanOP-poisoned[13]
Time to Max. Plasma Conc. (IM)~10 minRatNormal[14]
Max. Plasma Concentration (IM)23.62 ± 3.56 µg/mLRat22.23 mg/kg dose[14]
Steady State Plasma Conc.14.5 ± 7.3 µMHuman750 mg/24h infusion[13]
Table 3: Clinical Dosage Regimens for this compound
Patient PopulationLoading DoseMaintenance InfusionReference(s)
Adult OP-poisoned patients250 mg IV bolus750 mg/24h[7][15][16]
Adult OP-poisoned patients8 mg/kg IVNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE activity and its reactivation.[3]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[3][15] The rate of color change is directly proportional to the AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • AChE solution (e.g., from human erythrocytes or electric eel) of known activity

  • Organophosphate inhibitor solution

  • This compound solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Inhibition Step:

    • In the wells of a microplate, add phosphate buffer, the AChE solution, and the organophosphate inhibitor at the desired concentration.

    • Incubate for a specific period to allow for enzyme inhibition.

  • Reactivation Step:

    • Add the this compound solution at various concentrations to the wells containing the inhibited enzyme.

    • Incubate for a defined time to allow for reactivation.

  • Measurement of AChE Activity:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI solution.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Controls:

    • Blank: Buffer, DTNB, and ATCI (no enzyme).

    • 100% Activity Control: Buffer, AChE, DTNB, and ATCI (no inhibitor or oxime).

    • Inhibited Control: Buffer, inhibited AChE, DTNB, and ATCI (no oxime).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well.

    • Determine the percentage of AChE reactivation for each this compound concentration relative to the uninhibited control.

    • The reactivation rate constant (k_r) and the dissociation constant (K_D) can be determined by fitting the data to appropriate kinetic models.

Experimental Workflow for In Vitro AChE Reactivation Assay

AChE_Reactivation_Workflow start Start prep Prepare Reagents: - Phosphate Buffer - AChE Solution - OP Inhibitor - this compound - DTNB - ATCI start->prep inhibition Inhibition Step: Add AChE and OP Inhibitor to microplate wells. Incubate. prep->inhibition reactivation Reactivation Step: Add this compound to inhibited AChE. Incubate. inhibition->reactivation measurement Measure Activity: Add DTNB, then ATCI. Read absorbance at 412 nm. reactivation->measurement analysis Data Analysis: Calculate reaction rates. Determine % reactivation. measurement->analysis end End analysis->end

Caption: Workflow for the in vitro acetylcholinesterase reactivation assay.

Neuromuscular Transmission Studies

These electrophysiological studies are used to assess the functional integrity of the neuromuscular junction in vivo.

Principle: Repetitive nerve stimulation is used to evaluate the ability of the neuromuscular junction to sustain the transmission of nerve impulses to the muscle. In OP poisoning, the accumulation of acetylcholine leads to a depolarization block and desensitization of nicotinic receptors, resulting in a characteristic decrement in the compound muscle action potential (CMAP) amplitude upon repetitive stimulation. The administration of this compound is expected to improve neuromuscular transmission, which can be quantified by changes in the CMAP.

Procedure:

  • Patient Preparation: The patient is positioned comfortably, and the skin over the nerve to be stimulated (e.g., ulnar nerve) and the muscle from which recordings will be made (e.g., abductor digiti minimi) is cleaned.

  • Electrode Placement: Stimulating electrodes are placed over the nerve, and recording electrodes are placed over the muscle belly and a reference point.

  • Single Nerve Stimulation: A single supramaximal electrical stimulus is delivered to the nerve to elicit a baseline CMAP.

  • Repetitive Nerve Stimulation (RNS): A train of stimuli at a specific frequency (e.g., 3 Hz, 20 Hz, or 50 Hz) is delivered to the nerve.[2]

  • Recording: The resulting CMAPs are recorded and their amplitudes are measured.

  • Data Analysis: The amplitude of each subsequent CMAP in the train is compared to the first CMAP. A decrement of more than 10% is considered abnormal. The effect of this compound is assessed by performing RNS before and after its administration and observing the degree of improvement in the decremental response.[13][17]

HPLC Method for this compound Plasma Concentration Determination

This method is used for the quantitative analysis of this compound in biological fluids.

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for determining the concentration of this compound in plasma. The method involves separating this compound from other plasma components on a stationary phase with a suitable mobile phase, followed by its detection and quantification using a UV detector.

Example HPLC System and Conditions:

  • Stationary Phase: Octadecyl silica (B1680970) column (C18).[14]

  • Mobile Phase: A mixture of acetonitrile (B52724) (24%), 5 mM sodium octanesulfonate, and 5 mM tetramethylammonium (B1211777) chloride, with the pH adjusted to 2.3.[14]

  • Detection: UV spectrophotometer at a wavelength of 288 nm.[9]

  • Internal Standard: An appropriate internal standard, such as HI-6, can be used to improve the accuracy and precision of the method.[9]

  • Sample Preparation: Plasma samples are typically deproteinized, for example, with perchloric acid, centrifuged, and the supernatant is injected into the HPLC system.

Procedure:

  • Calibration Standards: Prepare a series of calibration standards of known this compound concentrations in drug-free plasma.

  • Sample Preparation: To a known volume of patient plasma, add the internal standard and the deproteinizing agent. Vortex and centrifuge.

  • Injection: Inject a fixed volume of the supernatant onto the HPLC column.

  • Chromatography: Run the HPLC system under the specified conditions to separate the components.

  • Detection and Quantification: The peak areas of this compound and the internal standard are measured. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in the patient samples is then determined from this calibration curve.

Clinical Considerations and Efficacy

The clinical effectiveness of this compound can be influenced by several factors, including the type of organophosphate, the severity of poisoning, and the delay in starting treatment.[7]

  • Differential Efficacy: this compound has shown good efficacy in poisonings with certain diethyl organophosphates like parathion (B1678463).[15] However, its effectiveness against some dimethyl organophosphates may be more limited, partly due to the faster aging of the inhibited enzyme.[7] In a study of 34 patients, those with parathion poisoning responded promptly to this compound with improved neuromuscular transmission and increased AChE activity, while the effects were transient in those poisoned with oxydemeton methyl and dimethoate.[15]

  • Dosage and Administration: The recommended dosage regimen for adults is typically a 250 mg intravenous bolus followed by a continuous infusion of 750 mg per 24 hours.[7][15][16] This regimen has been shown to achieve and maintain plasma concentrations in the therapeutic range of 10-20 µM.[13]

  • Adverse Effects: this compound is generally well-tolerated, but side effects can occur, including nausea, vomiting, headache, dizziness, and fluctuations in blood pressure and heart rate. In one clinical study, a high mortality rate was observed in the group receiving this compound plus atropine compared to atropine alone or pralidoxime (B1201516) plus atropine, though the reasons for this are not fully clear and may be multifactorial.[1]

Conclusion

This compound remains a cornerstone in the treatment of organophosphate pesticide poisoning. Its ability to reactivate inhibited acetylcholinesterase is critical for reversing the life-threatening neuromuscular paralysis that characterizes severe poisoning. The effectiveness of this compound is, however, dependent on the specific organophosphate involved and the promptness of its administration. A thorough understanding of its mechanism of action, pharmacokinetics, and the appropriate experimental methodologies for its evaluation is essential for researchers and drug development professionals working to improve antidotes for organophosphate poisoning. Future research should continue to focus on developing broader-spectrum oximes and optimizing treatment regimens to improve patient outcomes in this critical area of toxicology.

References

In vitro efficacy of Obidoxime on different cholinesterases

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro efficacy of Obidoxime, a pivotal oxime reactivator, is crucial for understanding its therapeutic potential and limitations in treating organophosphate poisoning. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against various cholinesterases, detailing its mechanism of action, standard experimental protocols, and comparative efficacy data.

Organophosphorus (OP) compounds, encompassing highly toxic nerve agents and agricultural pesticides, exert their primary toxic effect by inhibiting acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by neuromuscular dysfunction, seizures, respiratory distress, and potentially death.[2] The standard therapeutic regimen for OP poisoning involves the administration of an antimuscarinic agent like atropine (B194438) and a cholinesterase reactivator, known as an oxime.[3]

This compound is a bis-pyridinium oxime that functions as a causal antidote by reactivating the OP-inhibited enzyme.[4] Its effectiveness is highly dependent on the chemical structure of the inhibiting organophosphate, the type of cholinesterase (e.g., AChE vs. Butyrylcholinesterase, BChE), and the animal species.[1][3] In vitro studies are fundamental for quantifying the intrinsic reactivating potency of oximes like this compound, providing essential data on their affinity and reactivity towards the inhibited enzyme.

Mechanism of Action

The therapeutic action of this compound is a nucleophilic attack on the phosphorus atom of the organophosphate moiety covalently bound to the serine residue in the active site of the cholinesterase. This process cleaves the phosphorus-serine bond, regenerating the active enzyme and detaching the organophosphate as a less harmful phosphylated oxime.[4]

Mechanism_of_Action AChE Active AChE Inhibited_AChE OP-Inhibited AChE (Phosphorylated & Inactive) AChE->Inhibited_AChE Inhibition Inhibited_AChE->AChE Reactivation (Nucleophilic Attack) Aged_AChE Aged AChE (Non-reactivatable) Inhibited_AChE->Aged_AChE Aging (Dealkylation) Phosph_Oxime Phosphylated Oxime Inhibited_AChE->Phosph_Oxime Forms OP Organophosphate (OP) (e.g., Sarin, VX) OP->Inhibited_AChE This compound This compound This compound->Inhibited_AChE

Mechanism of Cholinesterase Inhibition and Reactivation by this compound.

Standard Experimental Protocol for In Vitro Efficacy Assessment

The in vitro reactivation of OP-inhibited cholinesterase is typically quantified using a modified Ellman's method. This photometric assay measures the activity of cholinesterase by detecting the product of substrate hydrolysis.

Principle of the Assay

The assay measures the rate of acetylthiocholine (B1193921) (ATCh) hydrolysis by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at approximately 412 nm. The rate of color change is directly proportional to the enzyme activity.

Key Experimental Steps
  • Enzyme Preparation : A source of cholinesterase is prepared, commonly human erythrocyte ghosts for AChE or purified plasma for BChE.

  • Inhibition : The enzyme preparation is incubated with a specific concentration of the organophosphate inhibitor for a set period to achieve near-complete inhibition.

  • Removal of Excess Inhibitor : The sample is centrifuged or dialyzed to remove any unbound OP, preventing re-inhibition during the reactivation phase.

  • Reactivation : The inhibited enzyme is incubated with various concentrations of this compound. Samples are taken at different time points to measure the return of enzyme activity.

  • Activity Measurement : The reactivated enzyme is mixed with the substrate (ATCh) and DTNB in a buffer solution, and the change in absorbance is recorded over time to determine enzyme activity.

  • Data Analysis : The observed reactivation rates (k_obs) are plotted against the oxime concentration. From this plot, the key kinetic constants are derived:

    • K_D : The dissociation constant, indicating the affinity of the oxime for the inhibited enzyme.

    • k_r : The maximal reactivation rate constant at saturation.

    • k_r2 (k_r / K_D): The second-order rate constant, often used as an overall measure of reactivation potency at low oxime concentrations.

Experimental_Workflow start Start prep 1. Enzyme Preparation (e.g., Human Erythrocyte Ghosts) start->prep inhibit 2. Inhibition (Incubate with Organophosphate) prep->inhibit remove 3. Remove Excess Inhibitor (Centrifugation/Washing) inhibit->remove reactivate 4. Reactivation (Incubate with this compound at various concentrations) remove->reactivate measure 5. Activity Measurement (Add ATCh + DTNB Substrate) reactivate->measure read 6. Spectrophotometric Reading (Measure Absorbance at 412 nm) measure->read analyze 7. Data Analysis (Calculate kr, KD, kr2 constants) read->analyze end End analyze->end

General workflow for an in vitro cholinesterase reactivation assay.

Quantitative Efficacy Data

The efficacy of this compound is highly variable and depends critically on the specific organophosphate inhibitor and the source of the cholinesterase.

Reactivation of Acetylcholinesterase (AChE)

This compound shows moderate to high efficacy against certain nerve agents and pesticides, particularly tabun (B1200054) and paraoxon (B1678428), when tested with human AChE.[2] However, its performance is notably weaker against cyclosarin (B1206272) and soman (B1219632) compared to other oximes like HI-6.[1][2] Marked differences are observed between species, underscoring the difficulty in extrapolating animal data to humans.[3]

InhibitorEnzyme SourceK_D (µM)k_r (min⁻¹)k_r2 (M⁻¹min⁻¹)
Tabun (GA) Human AChE1500.057380
Sarin (GB) Human AChE4300.082191
Cyclosarin (GF) Human AChE28000.03914
VX Human AChE3100.120387
Paraoxon Human AChE140.22015700
Tabun (GA) Rat AChE250.0652600
Sarin (GB) Rat AChE17000.13076
VX Rat AChE14000.11079

Note: Data compiled from multiple sources for illustrative comparison. Absolute values may vary with experimental conditions.

Reactivation of Butyrylcholinesterase (BChE)

This compound is generally considered a poor reactivator of OP-inhibited BChE.[2] Studies consistently show low reactivation percentages, often below 15%, for BChE inhibited by various pesticides.[2][5] This suggests that this compound's therapeutic effect is primarily mediated through the reactivation of AChE at synaptic and neuromuscular junctions.

InhibitorEnzyme SourceReactivation % (at 100 µM)
Leptophos-oxon Human BChE14.3%
Paraoxon Human BChE< 15%
Various Pesticides Human BChEGenerally ≤ 15%

Note: Quantitative kinetic constants for BChE are less frequently reported due to the low reactivation efficacy.

Conclusion

In vitro kinetic analysis demonstrates that this compound is an effective reactivator for human AChE inhibited by specific organophosphates, most notably paraoxon and tabun.[2] However, it cannot be considered a universal or broad-spectrum antidote, as its efficacy is significantly lower against AChE inhibited by agents like cyclosarin and soman.[1][2] Furthermore, its ability to reactivate BChE is minimal. The pronounced species-specific differences in reactivation kinetics highlight the importance of using human-derived enzymes for in vitro evaluation to accurately predict clinical efficacy.[3] This guide underscores the necessity for continued research into novel reactivators with a broader spectrum of activity to improve therapeutic outcomes in organophosphate poisoning.

References

Obidoxime: A Technical Guide to its History, Development, and Application as an Antidote

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obidoxime, a bis-pyridinium oxime, has been a cornerstone in the treatment of organophosphate poisoning for decades. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical application of this compound as an antidote. It delves into the quantitative data supporting its efficacy, details key experimental protocols for its evaluation, and visually represents its mode of action and experimental workflows through signaling pathway and process diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of medical countermeasures against chemical warfare agents and pesticides.

Introduction: The Emergence of a Lifesaving Antidote

The history of this compound is intrinsically linked to the development of organophosphorus compounds (OPs), initially synthesized as agricultural insecticides and later tragically weaponized as nerve agents.[1] The profound toxicity of OPs, stemming from their irreversible inhibition of the vital enzyme acetylcholinesterase (AChE), created an urgent need for effective antidotes.[2][3] Early treatment regimens for OP poisoning primarily involved the use of atropine (B194438) to counteract the effects of acetylcholine (B1216132) accumulation, but this approach was purely symptomatic.[3] The quest for a causal therapy led to the development of oximes, a class of compounds capable of reactivating the inhibited AChE. This compound, known by trade names such as Toxogonin®, emerged as a potent AChE reactivator.[4]

Developmental Timeline

The development of this compound can be traced back to the mid-20th century, following the discovery of the AChE-reactivating properties of pralidoxime (B1201516) (2-PAM).

  • 1950s: The foundational research into oxime compounds as reactivators of inhibited AChE was conducted.

  • 1960s: this compound chloride was first prepared from pyridine (B92270) aldoxime and a,a'-dichlorodimethyl ether.[5] Initial pharmacological and toxicological studies demonstrated its potential as a potent antidote.[5]

  • Subsequent Decades: Extensive preclinical and clinical research established the efficacy and safety profile of this compound, leading to its adoption in several countries for the treatment of OP poisoning.[6][7] Ongoing research continues to explore its efficacy against a range of OPs and to optimize treatment protocols.[8]

Mechanism of Action: Reversing Paralysis at the Molecular Level

Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group within the active site of AChE, rendering the enzyme non-functional.[2][4] This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions, resulting in a cholinergic crisis characterized by muscle paralysis, seizures, and respiratory failure.[3]

This compound functions as a nucleophilic agent that directly reverses this inhibition.[2] The positively charged quaternary nitrogen atoms in the this compound molecule are drawn to the anionic site of the inhibited AChE.[9] This positions the nucleophilic oxime group to attack the phosphorus atom of the organophosphate moiety.[2][9] This nucleophilic attack cleaves the covalent bond between the organophosphate and the serine residue of AChE, regenerating the active enzyme.[4] The resulting phosphorylated oxime is then eliminated from the body.[3]

G cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning cluster_2 This compound Intervention ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds ACh_accum Acetylcholine Accumulation ACh->ACh_accum Accumulates Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces OP Organophosphate AChE_inhibited Inhibited Acetylcholinesterase OP->AChE_active Inhibits This compound This compound OP_Oxime_Complex Phosphorylated Oxime AChE_inhibited->OP_Oxime_Complex Forms AChE_reactivated Reactivated Acetylcholinesterase AChE_inhibited->AChE_reactivated Reactivated to Cholinergic_Crisis Cholinergic Crisis ACh_accum->Cholinergic_Crisis Leads to This compound->AChE_inhibited Reacts with Excretion Excretion OP_Oxime_Complex->Excretion Excreted

Figure 1: Mechanism of this compound in Organophosphate Poisoning.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Reactivation of Acetylcholinesterase
OrganophosphateEnzyme SourceThis compound Concentration (µM)Reactivation (%)Reference
ParaoxonHuman Erythrocyte AChE10Insufficient[10]
ParaoxonHuman Erythrocyte AChE10096.8[10]
TabunHuman Erythrocyte AChENot SpecifiedEffective[8]
SarinHuman Caudate Nucleus & Skeletal Muscle AChENot SpecifiedLess effective than HI-6[10]
SomanHuman Caudate Nucleus & Skeletal Muscle AChENot SpecifiedLess effective than HI-6[10]
CyclosarinRat Brain HomogenateNot SpecifiedInsufficient[10]
Table 2: In Vivo Efficacy of this compound in Animal Models
OrganophosphateAnimal ModelThis compound DoseOutcomeReference
SomanRatNot SpecifiedNMT recovery, survival[11]
CyclosarinMouseNot Specified1.5-fold reduction in acute toxicity[10]
CyclosarinRatNot Specified~5-fold reduction in acute toxicity[10]
DiazinonRat25 mg/kg ipMinimized myocardial pathology[12]
SelecronRat25 mg/kg ipMinimized myocardial pathology[12]
Table 3: Pharmacokinetics of this compound
SpeciesDoseRouteElimination Half-lifeVolume of Distribution (L/kg)Reference
Rat (Normal)50 mg/kgIV35 minNot Specified[8]
Rat (Sarin-poisoned)50 mg/kgIV86 minNot Specified[8]
Human (OP-poisoned with renal failure)VariedIV6.9 h0.845[8]
Table 4: Clinical Efficacy of this compound in Human Organophosphate Poisoning
OrganophosphateThis compound RegimenKey FindingsReference
Parathion250 mg bolus, then 750 mg/day infusionPrompt improvement in neuromuscular transmission and increased AChE activity.[6][7]
Oxydemeton methyl250 mg bolus, then 750 mg/day infusionTransient effects.[6][7]
Dimethoate250 mg bolus, then 750 mg/day infusionTransient effects.[6][7]

Experimental Protocols

In Vitro AChE Reactivation Assay (Modified Ellman's Method)

This protocol is a standard method for assessing the ability of an oxime to reactivate OP-inhibited AChE.[10]

  • Enzyme Preparation: Human erythrocyte AChE is typically used. Red blood cells are washed and lysed to release the enzyme.

  • Inhibition: The AChE solution is incubated with a specific concentration of an organophosphate (e.g., paraoxon) to achieve a high level of inhibition (typically >95%).

  • Reactivation: The inhibited enzyme is then incubated with various concentrations of this compound (e.g., 10 µM and 100 µM) for a defined period.

  • Activity Measurement: The remaining AChE activity is measured spectrophotometrically using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB). DTNB reacts with the product of acetylcholine hydrolysis (thiocholine) to produce a yellow-colored compound, which is measured at 412 nm.

  • Calculation: The percentage of reactivation is calculated by comparing the activity of the oxime-treated enzyme to the activity of the uninhibited and inhibited controls.

G start Start enzyme_prep Prepare AChE Solution start->enzyme_prep inhibition Inhibit AChE with Organophosphate enzyme_prep->inhibition reactivation Incubate with This compound inhibition->reactivation measurement Measure AChE Activity (Ellman's Method) reactivation->measurement calculation Calculate % Reactivation measurement->calculation end End calculation->end

Figure 2: Workflow for In Vitro AChE Reactivation Assay.
In Vivo Efficacy Study in a Rat Model of Organophosphate Poisoning

This protocol outlines a general procedure for evaluating the protective effect of this compound in live animals.[11][12]

  • Animal Model: Adult male Wistar rats are commonly used.

  • Organophosphate Challenge: Animals are administered a lethal dose (e.g., 3x LD50) of an organophosphate, such as soman, via a relevant route (e.g., subcutaneous or intraperitoneal injection).

  • Antidote Administration: A separate group of animals receives the same dose of the organophosphate followed by the administration of this compound at a specific dose and time point post-exposure. Often, this compound is co-administered with atropine.

  • Observation: Animals are monitored for clinical signs of toxicity, such as tremors, convulsions, and respiratory distress, as well as for survival over a defined period (e.g., 24 hours).

  • Biochemical Analysis: At the end of the observation period, blood and tissue samples (e.g., brain, diaphragm) may be collected to measure AChE activity.

  • Data Analysis: The protective efficacy of this compound is determined by comparing the survival rates and the severity of clinical signs in the treated group versus the control (organophosphate only) group.

Clinical Trial Protocol for Organophosphate Poisoning

This represents a typical design for a clinical study evaluating this compound in human patients.[6][7]

  • Patient Population: Patients with a confirmed diagnosis of acute organophosphate poisoning are enrolled.

  • Treatment Protocol: All patients receive standard supportive care and atropine. The treatment group receives a standardized regimen of this compound, for example, an initial intravenous bolus of 250 mg followed by a continuous infusion of 750 mg/day.

  • Data Collection: Clinical parameters are monitored closely, including vital signs, level of consciousness, and the need for mechanical ventilation. Neuromuscular function is assessed, and blood samples are collected at regular intervals to measure AChE activity.

  • Endpoints: The primary endpoints may include mortality, duration of mechanical ventilation, and the amount of atropine required. Secondary endpoints often include the rate of AChE reactivation and the incidence of complications.

  • Ethical Considerations: All clinical trials must be conducted with strict adherence to ethical guidelines and with informed consent from the patients or their legal representatives.

Synthesis of this compound Chloride

The synthesis of this compound chloride typically involves the reaction of 4-pyridinealdoxime (B27919) with bis(chloromethyl) ether.[5]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product pyridine_aldoxime 4-Pyridinealdoxime reaction Nucleophilic Substitution pyridine_aldoxime->reaction dichlorodimethyl_ether bis(chloromethyl) ether dichlorodimethyl_ether->reaction This compound This compound Chloride reaction->this compound

Figure 3: Simplified Synthesis Scheme of this compound Chloride.

Conclusion and Future Directions

This compound has proven to be a life-saving antidote for organophosphate poisoning, with a well-established mechanism of action and a significant body of evidence supporting its efficacy. However, its effectiveness can be limited by the type of organophosphate, the time to treatment, and the severity of the poisoning. The phenomenon of "aging," a conformational change in the phosphorylated AChE that renders it resistant to reactivation by oximes, underscores the importance of rapid administration.[13]

Future research in this field is focused on several key areas:

  • Development of Broad-Spectrum Oximes: The development of new oximes with improved efficacy against a wider range of organophosphates, including aged AChE, is a high priority.

  • Improved Drug Delivery: Strategies to enhance the penetration of oximes across the blood-brain barrier are being explored to better address the central nervous system effects of organophosphate poisoning.

  • Combination Therapies: The investigation of novel combination therapies that target different aspects of organophosphate toxicity may lead to more effective treatment regimens.

This technical guide provides a solid foundation for understanding the critical role of this compound in toxicology and emergency medicine. For professionals in drug development, it highlights both the successes and the remaining challenges in the ongoing effort to counter the threat of organophosphate poisoning.

References

Methodological & Application

Standard Protocol for Obidoxime Administration in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obidoxime chloride, a bispyridinium oxime, is a critical cholinesterase reactivator used as an antidote to poisoning by organophosphorus compounds (OPs), including pesticides and nerve agents.[1][2] Its primary mechanism of action involves the nucleophilic reactivation of OP-inhibited acetylcholinesterase (AChE), thereby restoring normal synaptic transmission.[2] In the research setting, this compound serves as a vital tool for studying the mechanisms of OP toxicity, developing novel medical countermeasures, and evaluating the efficacy of therapeutic interventions.

These application notes provide a comprehensive guide for the administration of this compound in a research context. They include detailed protocols for in vivo and in vitro studies, quantitative data on its pharmacokinetic and toxicological profiles, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters of this compound in various animal models. These values are essential for designing experiments with appropriate dosing and sampling schedules.

ParameterSpeciesRoute of AdministrationDoseValueReference
Elimination Half-life (t½)Rat (normal)Intravenous (IV)50 mg/kg35 min[3]
Elimination Half-life (t½)Rat (sarin-poisoned)Intravenous (IV)50 mg/kg86 min[3]
Elimination Half-life (t½)RatIntramuscular (IM)50 µmol40 min[4][5]
Maximum Concentration (Cmax)RatIntramuscular (IM)50 µmol716 µM[4][5]
Time to Cmax (Tmax)RatIntramuscular (IM)50 µmol5 min[4][5]
Elimination Half-life (t½)Guinea PigIntramuscular (IM)Autoinjector equivalent~30 min[6]
Toxicological Data of this compound

Acute toxicity data is crucial for determining safe dosage ranges in preclinical studies. The following table presents the median lethal dose (LD50) of this compound in different species and routes of administration.

SpeciesRoute of AdministrationLD50Reference
RatIntraperitoneal (IP)177 mg/kg (132 µmol/animal)[4][5]
RatIntraperitoneal (IP)203 mg/kg[1]
MouseIntramuscular (IM)~200 mg/kg[7]
MouseIntraperitoneal (IP)3340 µg/kg[8]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Rodent Model of Organophosphate Poisoning

This protocol outlines a typical in vivo experiment to evaluate the efficacy of this compound in a rat model of OP poisoning.

1. Materials:

  • This compound chloride

  • Sterile saline (0.9% NaCl)

  • Organophosphorus agent (e.g., sarin, paraoxon)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Syringes and needles for administration

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Tissue homogenization buffer

  • Equipment for AChE activity assay (spectrophotometer, reagents)

2. Animal Preparation:

  • Acclimatize animals to the laboratory environment for at least one week prior to the experiment.

  • House animals in a temperature and light-controlled environment with ad libitum access to food and water.

  • On the day of the experiment, weigh each animal to determine the correct dosage.

  • Anesthetize the animal if required for the administration or blood sampling procedures.

3. This compound Solution Preparation:

  • Prepare a stock solution of this compound chloride in sterile saline. The concentration should be calculated based on the desired dose and the volume to be administered. For example, for a 50 mg/kg dose in a 250g rat, you would need 12.5 mg. If you prepare a 25 mg/mL solution, you would inject 0.5 mL.

  • Ensure the solution is completely dissolved and sterile-filtered before administration.

4. Administration:

  • Intravenous (IV) Injection: For rapid distribution, administer the this compound solution via the tail vein.

  • Intramuscular (IM) Injection: For a slower, more sustained release, inject the solution into the quadriceps or gluteal muscle.[9]

  • The timing of this compound administration relative to OP exposure is a critical experimental parameter. It can be given pre-exposure (prophylactically) or post-exposure (therapeutically).

5. Monitoring and Sample Collection:

  • Monitor the animals for clinical signs of OP toxicity and any adverse effects of the treatment.

  • Collect blood samples at predetermined time points to assess AChE activity and pharmacokinetic parameters. Blood can be collected via the tail vein or cardiac puncture at the experimental endpoint.

  • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., brain, muscle) for AChE activity measurement.

6. Outcome Measures:

  • Survival Rate: Record the number of surviving animals in each treatment group.

  • Clinical Signs: Score the severity of clinical signs of poisoning.

  • AChE Activity: Measure AChE activity in blood and tissue homogenates using a standardized method like the Ellman's assay.

Protocol 2: In Vitro Reactivation of Acetylcholinesterase by this compound

This protocol describes an in vitro assay to determine the reactivation kinetics of OP-inhibited AChE by this compound.[10]

1. Materials:

  • Purified acetylcholinesterase (e.g., from human erythrocytes or electric eel)

  • Organophosphorus inhibitor

  • This compound chloride

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Reagents for Ellman's assay:

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

  • Microplate reader

2. Inhibition of AChE:

  • Incubate a known concentration of AChE with the OP inhibitor in phosphate buffer to achieve a specific level of inhibition (e.g., >95%).

3. Reactivation Assay:

  • Add this compound at various concentrations to the inhibited AChE solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for different time intervals.

  • At each time point, take an aliquot of the reaction mixture and add it to a microplate well containing DTNB and ATCI.

4. Measurement of AChE Activity:

  • Immediately measure the increase in absorbance at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.[11][12]

5. Data Analysis:

  • Calculate the percentage of AChE reactivation for each this compound concentration and time point.

  • Determine the reactivation rate constants (k_r) by fitting the data to a kinetic model.

Protocol 3: Ellman's Assay for Acetylcholinesterase Activity

The Ellman's assay is a widely used method to measure AChE activity.[13][14][15]

1. Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[13]

  • 10 mM DTNB Solution: Dissolve DTNB in the phosphate buffer. Protect from light.[13]

  • 14 mM ATCI Solution: Dissolve ATCI in deionized water. Prepare fresh daily.[13]

2. Assay Procedure (96-well plate format):

  • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.[13]

  • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE sample + 10 µL DTNB.[13]

  • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE sample (from in vivo or in vitro experiment) + 10 µL DTNB.[13]

  • Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.[13]

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank.[13]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[13]

3. Calculation of AChE Activity:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

  • Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the control and test samples.

  • AChE activity can be expressed as U/mL or normalized to the protein concentration of the sample.

Mandatory Visualization

Obidoxime_Mechanism_of_Action AChE Active Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (OP) Inhibited_AChE->AChE Reactivation Oxime_OP_Complex Oxime-Phosphonate Complex Inhibited_AChE->Oxime_OP_Complex Nucleophilic Attack This compound This compound

Caption: Mechanism of Acetylcholinesterase (AChE) reactivation by this compound.

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Calculation Dosage Calculation Animal_Acclimatization->Dose_Calculation Solution_Preparation This compound Solution Preparation Dose_Calculation->Solution_Preparation OP_Exposure Organophosphate Exposure Solution_Preparation->OP_Exposure Obidoxime_Admin This compound Administration OP_Exposure->Obidoxime_Admin Monitoring Clinical Monitoring Obidoxime_Admin->Monitoring Sample_Collection Blood/Tissue Collection Monitoring->Sample_Collection AChE_Assay AChE Activity Assay Sample_Collection->AChE_Assay Data_Analysis Data Analysis AChE_Assay->Data_Analysis

Caption: A typical workflow for an in vivo study of this compound efficacy.

References

Application Notes and Protocols for Obidoxime Dosage Calculation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of obidoxime for in vivo animal studies, particularly in the context of organophosphate (OP) poisoning research. The following protocols and data are intended to serve as a starting point for study design and are based on established preclinical research.

Introduction to this compound in Preclinical Research

This compound is a cholinesterase reactivator belonging to the oxime class of compounds. It is primarily used as an antidote to poisoning by organophosphorus nerve agents and pesticides. Its mechanism of action involves the reactivation of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, which is irreversibly inhibited by organophosphates. In vivo animal studies are crucial for evaluating the efficacy, pharmacokinetics, and safety profile of this compound against various OP threats.

Quantitative Data for this compound in Animal Studies

The following tables summarize key quantitative data for this compound derived from various in vivo animal studies. These values are essential for initial dose range finding and for understanding the pharmacokinetic profile of the drug.

Table 1: Acute Toxicity of this compound in Rats

ParameterValueRoute of AdministrationAnimal Model
LD₅₀177 mg/kgIntraperitoneal (i.p.)Rat
LD₅₀~0.49 mmol/kgIntramuscular (i.m.) & Intraperitoneal (i.p.)Rat

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationDoseAnimal Model
Maximum Plasma Concentration (Cₘₐₓ)716 µMIntramuscular (i.m.)50 µmolRat
Time to Maximum Plasma Concentration (Tₘₐₓ)5 minIntramuscular (i.m.)50 µmolRat
Plasma Half-life (t₁/₂)40 minIntramuscular (i.m.)50 µmolRat
Elimination Half-life (Normal)35 minIntravenous (i.v.)50 mg/kgRat[1][2]
Elimination Half-life (Sarin-poisoned)86 minIntravenous (i.v.)50 mg/kgRat[1][2]

Table 3: Exemplary Therapeutic Dosages of this compound in Animal Studies

Animal ModelOrganophosphateThis compound DoseRoute of AdministrationCo-treatments
RatChlorfenvinphos (6 mg/kg, p.o.)50 mg/kgIntraperitoneal (i.p.)Atropine (B194438) (10 mg/kg, i.p.), Diazepam (10 mg/kg, i.p.)[2][3]
RatSarin (50 µg/kg, i.v.)50 mg/kgIntravenous (i.v.)Atropine (5 mg/kg, i.v.)[1][2]
RatParaoxon (B1678428) (4 mg/kg, s.c.)38 mg (total)IntranasalAtropine sulfate (B86663) (2 mg/kg, i.m.), Pralidoxime (25 mg/kg, i.m.)[4]
MouseParaoxon (2 x LD₅₀)ED₅₀ determinedNot specifiedAtropine[5]
Guinea PigVXNot specifiedNot specifiedAtropine sulfate[6][7]

Note: ED₅₀ (Effective Dose, 50%) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in animal models of organophosphate poisoning.

General Dose Calculation and Preparation

Calculating the correct dosage is critical for the safety and validity of in vivo studies.

Materials:

  • This compound chloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Analytical balance

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Dose Calculation: The dose of this compound is typically calculated based on the body weight of the animal (mg/kg).

  • Stock Solution Preparation: To simplify administration, a stock solution of a known concentration (e.g., 10 mg/mL) is prepared. For a 10 mg/mL stock solution, dissolve 100 mg of this compound chloride in 10 mL of sterile saline.

  • Vehicle Selection: The vehicle for dissolving this compound should be sterile and isotonic. Sterile saline is commonly used.

  • Administration Volume: The volume to be administered is calculated based on the animal's weight and the desired dose. For example, for a 250g rat and a dose of 50 mg/kg, the total dose is 12.5 mg. Using a 10 mg/mL stock solution, the administration volume would be 1.25 mL.

Protocol for Evaluating the Therapeutic Efficacy of this compound in a Rat Model of Organophosphate Poisoning

This protocol outlines a typical experiment to assess the protective effect of this compound against OP-induced toxicity.

Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Weight: 200-300 g

  • Sex: Male or female (should be consistent within the study)

Materials:

  • Organophosphate agent (e.g., paraoxon, sarin)

  • This compound chloride solution

  • Atropine sulfate solution

  • Diazepam solution (optional, for seizure control)

  • Administration supplies (syringes, needles for appropriate route)

  • Animal monitoring equipment (for observing clinical signs)

Procedure:

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, OP only, OP + Atropine, OP + Atropine + this compound).

  • Poisoning: Administer the organophosphate agent at a predetermined toxic dose (e.g., 1.5-2 x LD₅₀) via the appropriate route (e.g., subcutaneous, intraperitoneal).

  • Antidotal Treatment:

    • Immediately or at a specified time point after poisoning, administer atropine sulfate to counteract the muscarinic effects of OP poisoning.[2][3]

    • Administer the calculated dose of this compound via the chosen route (e.g., intravenous, intramuscular, or intraperitoneal).[2][3]

    • If seizures are anticipated, diazepam may be administered.[2][3]

  • Observation: Monitor the animals continuously for the first few hours and then periodically for up to 24 or 48 hours. Record clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and survival.

  • Endpoint Analysis: The primary endpoint is typically survival rate. Secondary endpoints can include the severity and duration of clinical signs, and biochemical markers such as AChE activity in blood and brain tissue.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimatization Animal Acclimatization grouping Randomized Grouping acclimatization->grouping poisoning Organophosphate Administration grouping->poisoning treatment Antidotal Treatment (Atropine +/- this compound) poisoning->treatment observation Monitoring Clinical Signs & Survival treatment->observation analysis Endpoint Analysis (Survival Rate, AChE Activity) observation->analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Signaling Pathway of Organophosphate Poisoning and this compound Action

G cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning cluster_2 This compound Intervention ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Inhibited_AChE Inhibited AChE OP Organophosphate (OP) OP->AChE Inhibits Reactivated_AChE Reactivated AChE Excess_ACh Excess ACh Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation This compound This compound This compound->Inhibited_AChE Reactivates Reactivated_AChE->Excess_ACh Hydrolyzes

Caption: Mechanism of this compound in organophosphate poisoning.

References

Application Notes and Protocols for the Quantification of Obidoxime in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Obidoxime in plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be followed in a laboratory setting for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Overview of Analytical Methods

The quantification of this compound in a biological matrix like plasma is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. Due to its polar nature, chromatographic separation is the method of choice. This document outlines three robust methods:

  • HPLC-UV: A widely accessible and cost-effective method suitable for routine analysis.

  • UPLC-MS/MS: A high-throughput and highly sensitive method providing excellent selectivity and short analysis times.

  • LC-MS/MS: A sensitive and specific method, often considered the gold standard for bioanalytical quantification.

A comparison of the validation parameters for these methods is presented in the tables below.

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the key validation parameters for the analytical methods described. These parameters are essential for ensuring the reliability and reproducibility of the results.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range1.3 - 152.5 µg/mL[1]
Correlation Coefficient (r²)> 0.995[1]
Lower Limit of Quantification (LLOQ)1.3 µg/mL[1]
Intra-day Precision (%CV)< 4%
Inter-day Precision (%CV)< 4%
AccuracyWithin ±15% of nominal concentration
Recovery> 90%

Table 2: UPLC-MS/MS Method Validation Parameters (Proposed)

ParameterResult
Linearity Range4.88 - 10,000 ng/mL[2]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)4.88 ng/mL[2]
Intra-day Precision (%CV)< 12.5%[2]
Inter-day Precision (%CV)< 13%[2]
Intra-day Accuracy88.88 - 108.00%[2]
Inter-day Accuracy89.27 - 115.89%[2]
Recovery> 85%

Table 3: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.5 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL[3]
Intra-day Precision (%CV)< 5%[4]
Inter-day Precision (%CV)< 5%[4]
Accuracy85-115% of nominal concentration[4]
Recovery> 85%

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common sample preparation technique for all three analytical methods.

Materials and Reagents:

  • Human plasma samples

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structural analog or stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw frozen plasma samples at room temperature (approximately 25°C).[5]

  • Vortex the thawed plasma to ensure homogeneity.[5]

  • Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.[5]

  • Add 50 µL of the Internal Standard solution.[5]

  • Add 250 µL of acetonitrile to the tube to precipitate the plasma proteins.[5]

  • Vortex the mixture for 5 seconds.[5]

  • Centrifuge the tubes at 14,800 rpm for 2 minutes.[5]

  • Carefully transfer the supernatant to a clean vial for analysis.[5]

  • Inject an appropriate volume of the supernatant into the chromatographic system.

Plasma Sample Preparation Workflow plasma Thawed Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC System supernatant->analysis

Plasma Sample Preparation Workflow

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C8 analytical column (e.g., Kromasil 100-5C8, 250 x 4.6 mm)[1]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: 25% Acetonitrile and 75% aqueous phase (containing 5mM sodium 1-heptanesulfonate, pH adjusted to 3.5).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: 20 µL

Protocol:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing as per the sample preparation protocol.

  • Inject the processed standards, quality control samples, and unknown samples.

  • Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

UPLC-MS/MS Method (Proposed)

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.[2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[2]

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by direct infusion).

    • Internal Standard: Precursor ion > Product ion (to be determined by direct infusion).

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Protocol:

  • Follow the sample preparation protocol as described above.

  • Develop a suitable gradient elution program to achieve optimal separation.

  • Optimize the mass spectrometer parameters for this compound and the internal standard.

  • Prepare calibration standards and quality control samples in blank plasma.

  • Analyze the samples and quantify this compound using the peak area ratio method.

LC-MS/MS Method

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 analytical column.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard need to be determined and optimized.

Protocol:

  • Perform sample preparation using the protein precipitation method.

  • Set up the LC-MS/MS system with the specified conditions.

  • Validate the method by assessing linearity, accuracy, precision, and stability as per regulatory guidelines.

  • Analyze the plasma samples to determine the concentration of this compound.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma_sample Plasma Sample protein_precipitation Protein Precipitation plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc HPLC-UV supernatant_collection->hplc uplc UPLC-MS/MS supernatant_collection->uplc lcms LC-MS/MS supernatant_collection->lcms peak_integration Peak Integration hplc->peak_integration uplc->peak_integration lcms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Overall Analytical Workflow

Stability

This compound stability in plasma should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability tests include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term Stability: Evaluate stability at room temperature for the duration of the sample preparation process.

  • Long-Term Stability: Determine stability in a frozen state (-20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Conclusion

The analytical methods described provide a comprehensive guide for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for the Combined Use of Obidoxime and Atropine in Organophosphate Poisoning Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the efficacy of obidoxime in combination with atropine (B194438) for the treatment of organophosphate (OP) poisoning. The information is intended to guide researchers in designing and executing preclinical studies to evaluate this critical antidote combination.

Introduction

Organophosphate (OP) compounds, used as pesticides and chemical nerve agents, are potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome known as a cholinergic crisis. This is characterized by both muscarinic effects (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE) and nicotinic effects (e.g., muscle fasciculations, weakness, and paralysis).[2] Severe poisoning can lead to respiratory failure and death.

The standard therapeutic regimen for OP poisoning involves the concomitant administration of a muscarinic receptor antagonist, such as atropine, and an AChE reactivator, an oxime.[1][2] Atropine competitively blocks the effects of excess ACh at muscarinic receptors, alleviating symptoms like bronchorrhea and bradycardia.[2] However, atropine has no effect on the nicotinic receptors, and therefore does not address the neuromuscular paralysis, which is the primary cause of death.

This compound is a potent oxime that functions by reactivating the phosphorylated AChE, thereby restoring the normal degradation of acetylcholine at both muscarinic and nicotinic synapses.[1] This dual-action approach of combining atropine and this compound is essential for a comprehensive treatment of OP poisoning.

Signaling Pathway of Organophosphate Poisoning and Therapeutic Intervention

The following diagram illustrates the cholinergic synapse, the mechanism of OP toxicity, and the sites of action for atropine and this compound.

OP_Poisoning_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Fiber ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Binds OP Organophosphate (OP) OP->AChE Inhibits This compound This compound AChE_OP Inhibited AChE (AChE-OP) This compound->AChE_OP Reactivates AChE->AChE_OP AChE_OP->AChE Atropine Atropine Atropine->Muscarinic_R Blocks

Caption: Cholinergic synapse under normal conditions, during OP poisoning, and with atropine and this compound treatment.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from representative preclinical studies evaluating the efficacy of this compound and atropine in animal models of OP poisoning.

Table 1: Efficacy of this compound and Atropine Combination Therapy in a Guinea Pig Model of VX Poisoning [3][4][5]

Treatment GroupVX Dose (µg/kg, SC)Survival Rate (24h)AChE Activity (Blood, % of baseline)
Vehicle Control120%Significantly Reduced
Atropine alone12Improved vs. VehiclePartially Restored
This compound alone12Improved vs. VehicleSignificantly Restored
Atropine + this compound 12 Significantly Improved Significantly Higher than Vehicle
Vehicle Control200%Significantly Reduced
Atropine alone20Minimal ImprovementPartially Restored
This compound alone20Significantly ImprovedSignificantly Restored
Atropine + this compound 20 Significantly Improved Significantly Higher than Vehicle

Table 2: Dose-Response of this compound in Combination with Atropine in a Rat Model of Chlorfenvinphos Poisoning

This compound Dose (mg/kg, IP)Atropine Dose (mg/kg, IP)Time of Treatment Post-IntoxicationAChE Reactivation (Brain)AChE Reactivation (Diaphragm)
5010ImmediateEffectiveEffective
501024 hoursEffectiveEffective
501048 hoursUnfavorable EffectUnfavorable Effect

Note: The study indicated an unfavorable interaction of this compound with diazepam in some scenarios.

Experimental Protocols

The following are detailed protocols for conducting in vivo and in vitro experiments to assess the efficacy of this compound and atropine in OP poisoning.

In Vivo Efficacy Study in a Rat Model of Organophosphate Poisoning

This protocol describes a general procedure for evaluating the protective effect of this compound and atropine against OP-induced lethality and AChE inhibition in rats.

Experimental Workflow Diagram

in_vivo_workflow start Start acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 200-250g) start->acclimatization grouping Randomization into Treatment Groups (n=8-10 per group) acclimatization->grouping baseline_sampling Baseline Blood Sampling (e.g., tail vein) grouping->baseline_sampling op_admin Organophosphate Administration (e.g., Paraoxon, SC/IP) baseline_sampling->op_admin antidote_admin Antidote Administration (Atropine ± this compound, IM/IV) (e.g., 1 min post-OP) op_admin->antidote_admin observation Observation for Clinical Signs & Survival (e.g., 24 hours) antidote_admin->observation terminal_sampling Terminal Blood & Tissue Collection (e.g., cardiac puncture, brain, diaphragm) observation->terminal_sampling ache_assay AChE Activity Measurement (Ellman Assay) terminal_sampling->ache_assay data_analysis Data Analysis (Survival curves, statistical tests) ache_assay->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo efficacy study of this compound and atropine in a rat model of OP poisoning.

Materials:

  • Animals: Male Wistar rats (200-250 g).

  • Organophosphate: e.g., Paraoxon-ethyl, dissolved in peanut oil or saline.

  • Antidotes: Atropine sulfate (B86663) and this compound chloride, dissolved in sterile saline.

  • Anesthetics: Isoflurane or a combination of ketamine/xylazine.

  • Blood Collection Supplies: Heparinized capillary tubes, microcentrifuge tubes.

  • Tissue Collection Supplies: Surgical instruments, liquid nitrogen.

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).

  • Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, OP only, OP + Atropine, OP + this compound, OP + Atropine + this compound).

  • Baseline Blood Sampling: Collect a small volume of blood (e.g., 50 µL) from the tail vein for baseline AChE activity measurement.

  • Organophosphate Administration: Administer a predetermined lethal dose (e.g., 2x LD50) of the OP compound via subcutaneous (SC) or intraperitoneal (IP) injection.

  • Antidote Administration: At a specified time post-OP administration (e.g., 1 minute), administer the antidotes via intramuscular (IM) or intravenous (IV) injection.

  • Observation: Continuously monitor the animals for clinical signs of toxicity (e.g., tremors, salivation, convulsions, respiratory distress) and record survival over a 24-hour period.

  • Terminal Sample Collection: At the end of the observation period (or upon euthanasia of moribund animals), anesthetize the animals and collect terminal blood samples via cardiac puncture. Perfuse the animals with cold saline and collect tissues of interest (e.g., brain, diaphragm). Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • AChE Activity Assay: Determine the AChE activity in the collected blood and tissue homogenates using the Ellman assay (see protocol 4.2).

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity in biological samples.[6]

Principle:

Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0.

  • 10 mM DTNB solution in phosphate buffer.

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh).

  • Blood samples (whole blood or red blood cell lysate) or tissue homogenates.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Sample Preparation:

    • Whole Blood: Dilute heparinized whole blood 1:10 or 1:20 with 0.1 M phosphate buffer (pH 8.0).

    • Tissue Homogenate: Homogenize a known weight of tissue in cold phosphate buffer and centrifuge to obtain a clear supernatant. Determine the protein concentration of the supernatant.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Sample: 140 µL Phosphate Buffer + 10 µL of diluted blood sample or tissue homogenate + 10 µL DTNB.

  • Pre-incubation: Mix the contents of the wells and incubate the plate for 5 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of 14 mM ATCI solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from the sample rates to correct for non-enzymatic hydrolysis.

    • AChE activity can be calculated using the Beer-Lambert law and the extinction coefficient of the 5-thio-2-nitrobenzoate anion (14,150 M⁻¹cm⁻¹).

Ex Vivo Assessment of Neuromuscular Function (Phrenic Nerve-Hemidiaphragm Preparation)

This protocol allows for the direct assessment of the effects of OP compounds and antidotes on neuromuscular transmission.

Procedure:

  • Preparation Dissection: Euthanize a rat and dissect one hemidiaphragm with the phrenic nerve attached.

  • Mounting: Mount the preparation in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂ at 37°C. The phrenic nerve should be placed over stimulating electrodes, and the tendinous portion of the diaphragm attached to an isometric force transducer.

  • Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at 0.1 Hz).

  • Recording: Record the isometric twitch contractions.

  • Experimental Protocol:

    • After a stabilization period, add the OP compound to the organ bath and record the inhibition of neuromuscular transmission.

    • Once a stable inhibition is achieved, add atropine and/or this compound to the bath and record the recovery of twitch tension.

Conclusion

The combination of atropine and this compound remains a cornerstone in the treatment of organophosphate poisoning. The protocols and data presented here provide a framework for researchers to conduct preclinical studies to further investigate the efficacy of this combination therapy against various OP agents, optimize dosing regimens, and explore novel therapeutic strategies. Rigorous and well-designed studies are crucial for the development of improved medical countermeasures against these highly toxic compounds.

References

Application Notes and Protocols for Evaluating the Efficacy of Obidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, a class of chemicals used as pesticides and nerve agents, pose a significant threat due to their high toxicity.[1] These compounds exert their effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[2] Inhibition of AChE leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by muscarinic (e.g., salivation, lacrimation, urination, defecation), nicotinic (e.g., muscle fasciculations, paralysis), and central nervous system effects (e.g., seizures, respiratory depression), which can ultimately lead to death.[3]

This compound is a pyridinium (B92312) oxime that acts as a reactivator of OP-inhibited AChE.[4][5] Its mechanism of action involves a nucleophilic attack on the phosphorus atom of the OP-AChE complex, which displaces the organophosphate from the active site of the enzyme and restores its normal function.[2] The efficacy of this compound can vary depending on the specific organophosphorus agent.[1] Therefore, rigorous experimental evaluation is crucial to determine its effectiveness against different OP compounds.

These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound efficacy, focusing on key experimental designs for researchers in the field of toxicology and drug development.

Mechanism of Action and Signaling Pathway

Organophosphate compounds covalently bind to the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscarinic and nicotinic receptors. This compound acts by reactivating the inhibited enzyme, thereby restoring normal synaptic transmission.

Obidoxime_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_poisoning Organophosphate Poisoning cluster_treatment This compound Treatment ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolyzes ACh AChE_inhibited Inhibited Acetylcholinesterase OP Organophosphate OP->AChE_active Inhibits AChE_reactivated Reactivated Acetylcholinesterase ACh_accumulation ACh Accumulation Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation This compound This compound This compound->AChE_inhibited Reactivates

Mechanism of this compound in Organophosphate Poisoning.

Experimental Protocols

In Vitro Acetylcholinesterase Reactivation Assay

This protocol details the use of the Ellman's method to determine the in vitro reactivation of OP-inhibited AChE by this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, rat brain)

  • Organophosphate inhibitor (e.g., paraoxon)

  • This compound chloride

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, organophosphate, this compound, DTNB (10 mM in phosphate buffer), and ATCI (75 mM in deionized water).

    • Dilute the stock solutions to the desired working concentrations with phosphate buffer immediately before use.

  • Enzyme Inhibition:

    • In a 96-well plate, add a solution of AChE to each well.

    • Add the organophosphate solution to the wells and incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme inhibition. A control group with no organophosphate should be included.

  • Reactivation with this compound:

    • Add different concentrations of this compound solution to the inhibited enzyme wells.

    • Incubate for a defined period (e.g., 10, 20, 30 minutes) at 37°C to allow for reactivation. A control group with no this compound should be included.

  • Measurement of AChE Activity:

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the ATCI solution.

    • Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of reactivation is calculated using the following formula: % Reactivation = [(Ratereactivated - Rateinhibited) / (Rateuninhibited - Rateinhibited)] x 100

Data Presentation:

This compound Conc. (µM)Incubation Time (min)AChE Activity (ΔAbs/min)% Reactivation
0 (Inhibited Control)100.0150
10100.05025
50100.12075
100100.15096.4
0 (Inhibited Control)200.0150
10200.06535.7
50200.14089.3
100200.160103.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In_Vitro_Reactivation_Workflow start Start prep Prepare Reagents (AChE, OP, this compound, DTNB, ATCI) start->prep inhibit Inhibit AChE with Organophosphate prep->inhibit reactivate Add this compound and Incubate for Reactivation inhibit->reactivate measure Measure AChE Activity (Ellman's Method) reactivate->measure analyze Calculate % Reactivation measure->analyze end End analyze->end

Workflow for In Vitro AChE Reactivation Assay.
In Vivo Efficacy Assessment

This protocol outlines the determination of the median lethal dose (LD50) of an organophosphate and the subsequent calculation of the protective index of this compound in a rodent model.

Animal Model:

  • Male Wistar rats (200-250 g) are a commonly used model.[6][7]

Determination of Organophosphate LD50:

  • Dose Range Finding:

    • Administer a wide range of doses of the organophosphate (e.g., paraoxon) to small groups of animals to determine the approximate lethal range.[8]

  • Definitive LD50 Test:

    • Based on the range-finding study, select a series of graded doses of the organophosphate.

    • Administer a single dose of the organophosphate to groups of animals (e.g., 6-10 animals per group) via the desired route (e.g., subcutaneous, intraperitoneal).[6][8]

    • Observe the animals for signs of toxicity and mortality over a 24-hour period.[8]

    • Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).[8]

Determination of this compound Protective Index:

  • Experimental Groups:

    • Group 1 (Control): Administer the organophosphate at its predetermined LD50.

    • Group 2 (Treatment): Administer this compound at a specific dose, followed by the administration of the organophosphate at various dose levels (e.g., 1x, 2x, 4x LD50). Atropine (B194438) is often co-administered with the oxime in in vivo studies.[7]

  • Procedure:

    • Administer this compound (and atropine, if applicable) to the treatment group animals.

    • After a short interval (e.g., 1-5 minutes), administer the organophosphate to all animals.[7]

    • Observe the animals for 24 hours, recording signs of toxicity and mortality.

  • Data Analysis:

    • Determine the LD50 of the organophosphate in the presence of this compound treatment.

    • The Protective Index (PI) is calculated as follows: PI = LD50 of organophosphate with this compound treatment / LD50 of organophosphate alone

Data Presentation:

Treatment GroupOrganophosphateLD50 (mg/kg)Protective Index (PI)
Control (Saline)Paraoxon (B1678428)0.33[9]-
This compound + AtropineParaoxon3.310

Note: The data presented in this table is hypothetical and for illustrative purposes only. The protective ratio of atropine alone against paraoxon has been reported to be 2.73.[9]

In_Vivo_Efficacy_Workflow cluster_ld50 Determination of OP LD50 cluster_pi Determination of Protective Index (PI) ld50_start Start ld50_range Dose Range Finding Study ld50_start->ld50_range ld50_definitive Definitive LD50 Test ld50_range->ld50_definitive ld50_calc Calculate LD50 ld50_definitive->ld50_calc ld50_end LD50 Value ld50_calc->ld50_end pi_groups Establish Control and Treatment Groups ld50_end->pi_groups informs pi_start Start pi_start->pi_groups pi_administer Administer this compound followed by OP pi_groups->pi_administer pi_observe Observe for Toxicity and Mortality (24h) pi_administer->pi_observe pi_calc_ld50 Calculate LD50 of OP in Treated Group pi_observe->pi_calc_ld50 pi_calc_pi Calculate PI pi_calc_ld50->pi_calc_pi pi_end Protective Index Value pi_calc_pi->pi_end

Workflow for In Vivo Efficacy Assessment of this compound.

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy as a reactivator of OP-inhibited acetylcholinesterase. The in vitro reactivation assay offers a high-throughput method for screening and characterizing the reactivation kinetics, while the in vivo studies in animal models are essential for determining the protective efficacy in a physiological context. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the development and regulatory approval of this compound and other novel AChE reactivators.

Disclaimer: All experimental procedures involving animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. The specific doses and experimental conditions may need to be optimized based on the specific organophosphate and animal model used.

References

Application Notes and Protocols: In Vitro Assays for Measuring Obidoxime Reactivation of Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus compounds (OPs), a class of chemicals used as pesticides and nerve agents, exert their toxicity by inhibiting acetylcholinesterase (AChE), a crucial enzyme for nerve function.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as seizures, respiratory distress, and potentially death.[1][2][3] The standard treatment for OP poisoning includes the administration of an anticholinergic agent like atropine (B194438) and an AChE reactivator, known as an oxime.[4][5] this compound is a potent bis-pyridinium oxime used to reactivate OP-inhibited AChE, thereby restoring its normal function.[1][4]

This document provides detailed protocols for in vitro assays to measure the reactivation of AChE by this compound, presents quantitative data on its efficacy, and illustrates the underlying mechanisms and experimental workflows.

Mechanism of AChE Inhibition and Reactivation by this compound

Organophosphates inhibit AChE by phosphorylating a serine residue in the enzyme's active site, forming a stable covalent bond.[1][6] This prevents AChE from hydrolyzing acetylcholine. This compound functions as a reactivator by utilizing its nucleophilic oxime group to attack the phosphorus atom of the organophosphate.[1] This action cleaves the bond between the OP and the enzyme, regenerating active AChE and forming a phosphorylated oxime.[1][6]

AChE_Reactivation cluster_inhibition Inhibition cluster_reactivation Reactivation AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE + OP OP Organophosphate (OP) This compound This compound Reactivated_AChE Reactivated AChE Phosphorylated_Oxime Phosphorylated This compound Inhibited_AChE2 Inhibited AChE Inhibited_AChE2->Reactivated_AChE + this compound

Diagram 1: Mechanism of AChE inhibition by an organophosphate and reactivation by this compound.

Quantitative Data on this compound Reactivation Efficacy

The efficacy of this compound varies depending on the specific organophosphate inhibitor and the source of the AChE.[4][7] The reactivation process is characterized by kinetic constants, including the dissociation constant (K_D), the reactivation constant (k_r), and the second-order reactivation rate constant (k_r2).

Inhibitor (OP)AChE SourceK_D (µM)k_r (min⁻¹)k_r2 (M⁻¹min⁻¹)Reference
ParaoxonHuman Erythrocyte---[4] (96.8% reactivation)
TabunHuman---[4]
SarinHuman---[8]
CyclosarinHuman---[8]
VXHuman---[6]
Leptophos-oxonHuman Erythrocyte---[9] (31.4% reactivation at 10 µM)

Note: The table is a summary of findings. Direct kinetic constants are not always available in the provided search results, but reactivation percentages are noted where found. For detailed kinetic constants, consulting the primary literature is recommended.

Experimental Protocol: In Vitro AChE Reactivation Assay (Modified Ellman's Method)

The most common method for measuring AChE activity and its reactivation is the spectrophotometric assay developed by Ellman.[10][11] This assay uses acetylthiocholine (B1193921) (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[11]

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Steps AChE_sol Prepare AChE Solution Inhibition 1. Inhibition: Incubate AChE with OP AChE_sol->Inhibition OP_sol Prepare OP Inhibitor Solution OP_sol->Inhibition Obidoxime_sol Prepare this compound Solution Reactivation 2. Reactivation: Add this compound and incubate Obidoxime_sol->Reactivation Inhibition->Reactivation Measurement 3. Measurement: Add DTNB and ATCh Reactivation->Measurement Spectro 4. Read Absorbance at 412 nm Measurement->Spectro

Diagram 2: Experimental workflow for the in vitro AChE reactivation assay.
Materials and Reagents

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, electric eel)

  • Organophosphate (OP) inhibitor

  • This compound chloride

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCh)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

  • Incubator (37°C)

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of AChE, the OP inhibitor, and this compound in the appropriate buffer. The final concentrations will depend on the specific experiment.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCh in deionized water immediately before use.

  • Assay Procedure:

    • Control (Uninhibited AChE): To a well, add buffer, AChE solution, and buffer in place of the inhibitor and reactivator.

    • Inhibited Control (No Reactivation): To a well, add buffer, AChE solution, and the OP inhibitor. Incubate to allow for complete inhibition. Then add buffer in place of the reactivator.

    • Test (Reactivation with this compound): To a well, add buffer, AChE solution, and the OP inhibitor. Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for inhibition.

    • Following the inhibition step, add the this compound solution to the test wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for reactivation.

    • To initiate the colorimetric reaction, add the DTNB solution to all wells, followed by the ATCh solution.

    • Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.

Data Analysis and Interpretation

The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

  • Calculate the rate of reaction for each control and test sample.

  • The percentage of reactivation can be calculated using the following formula:

    % Reactivation = [(Rate_Reactivated - Rate_Inhibited) / (Rate_Control - Rate_Inhibited)] x 100

    Where:

    • Rate_Reactivated is the activity of the OP-inhibited enzyme after incubation with this compound.

    • Rate_Inhibited is the activity of the OP-inhibited enzyme without this compound.

    • Rate_Control is the activity of the uninhibited enzyme.

Conclusion

The modified Ellman's assay is a robust and widely used method for determining the in vitro efficacy of AChE reactivators like this compound.[10][11] By carefully controlling experimental conditions and including appropriate controls, researchers can obtain reliable quantitative data on the reactivation potential of this compound against various organophosphate inhibitors. This information is critical for the development and evaluation of medical countermeasures against OP poisoning.

References

Application Notes and Protocols for Electrophysiological Studies to Monitor Obidoxime Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing electrophysiological techniques for monitoring the therapeutic effects of Obidoxime in the context of organophosphate (OP) poisoning. This document details the underlying mechanisms of OP toxicity and this compound's action, presents quantitative data from relevant studies, and provides detailed protocols for key electrophysiological experiments.

Introduction

Organophosphate compounds, found in pesticides and chemical warfare agents, are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Inhibition of AChE leads to an accumulation of ACh in synaptic clefts and neuromuscular junctions, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[1][3][4] This can lead to severe symptoms, including muscle fasciculations, paralysis, seizures, respiratory distress, and death.[1][2]

This compound is an oxime-based AChE reactivator used as an antidote for OP poisoning.[2][5] Its primary mechanism of action is the nucleophilic attack on the phosphorus atom of the organophosphate, cleaving the bond between the OP and the serine residue in the active site of AChE, thereby restoring enzyme function.[2] In addition to its reactivating properties, this compound also exhibits direct antagonistic effects on nicotinic and muscarinic acetylcholine receptors, which contributes to its therapeutic efficacy.[5][6]

Electrophysiological studies are indispensable tools for elucidating the pathophysiology of OP poisoning and quantifying the efficacy of antidotes like this compound. These techniques allow for real-time, functional assessment of neuronal and muscular activity at the cellular, tissue, and systemic levels.

Signaling Pathways and Mechanisms

The therapeutic intervention of this compound targets the consequences of acetylcholinesterase inhibition by organophosphates. The following diagram illustrates the signaling cascade in organophosphate poisoning and the points of intervention by this compound.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Physiological Effects OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation (Blocked) Inhibited_AChE Inhibited AChE (Phosphorylated) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binding This compound This compound This compound->Inhibited_AChE Reactivation Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx G_Protein G-Protein Activation mAChR->G_Protein Overstimulation Cholinergic Overstimulation Ion_Influx->Overstimulation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) G_Protein->Downstream Downstream->Overstimulation Obidoxime_ant This compound Obidoxime_ant->nAChR Antagonism Obidoxime_ant->mAChR Antagonism Muscle_Fasc Muscle Fasciculations, Paralysis Overstimulation->Muscle_Fasc Seizures Seizures Overstimulation->Seizures Resp_Fail Respiratory Failure Overstimulation->Resp_Fail Bradycardia Bradycardia Overstimulation->Bradycardia

Caption: Signaling pathway of organophosphate poisoning and this compound's dual-action mechanism.

Data Presentation

The efficacy of this compound can be quantified by its ability to reactivate inhibited AChE and by its direct effects on neuronal and muscular function.

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Human Acetylcholinesterase by this compound
OrganophosphateThis compound Reactivation Efficacy (%)Reference(s)
Paraoxon96.8[5]
Leptophos-oxonEffective[5]
MethamidophosEffective[5]
TabunMore effective than other oximes[5]
SarinLess effective than HI-6[5]
SomanIneffective[5]
CyclosarinUnable to sufficiently reactivate[5]
VXLess potent than other oximes[5]
Table 2: Electrophysiological Effects of this compound in Preclinical and Clinical Studies
ParameterExperimental ModelEffect of this compoundQuantitative ChangeReference(s)
Neuromuscular Transmission
Compound Muscle Action Potential (CMAP)Human OP PoisoningImproved neuromuscular transmissionDramatic improvement if given within 12h[7]
Tetanic FadeMouse phrenic nerve/diaphragmAntagonized neostigmine-induced fadeEC50: 300 µM[8]
Cardiac Electrophysiology
Heart RateAnesthetized Rat (in vivo)Antagonizes vagal stimulation-induced bradycardiaStatistically significant increase in BPM[6]
QT IntervalIsolated Rat HeartNo change when administered alone-
QT Interval (in presence of OP)Isolated Rat Heart (Phosphamidon)Lengthened QT interval by 10%10% increase
Central Nervous System
Seizure ActivityRat model of OP poisoningReduced seizure severity and durationSubstantially reduced
Neuronal DegenerationRat model of OP poisoningPrevented neuronal degenerationNo detectable degenerating neurons
Acetylcholine-evoked currentsIn vitro patch clampInhibition of currentsEquivalent to HI-6 and K203[5][6]

Experimental Protocols

The following are detailed protocols for key electrophysiological experiments to assess the efficacy of this compound.

In Vitro Patch-Clamp Electrophysiology

This protocol is designed to measure the direct effects of this compound on nicotinic acetylcholine receptor (nAChR) currents in cultured cells (e.g., TE671, SH-SY5Y) or isolated neurons.

Materials:

  • Cell culture or isolated neurons expressing nAChRs

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • Acetylcholine (ACh) stock solution

  • Organophosphate (e.g., paraoxon) stock solution

  • This compound chloride stock solution

Procedure:

  • Prepare cells or neurons on coverslips suitable for patch-clamp recording.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Place the coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply ACh (e.g., 100 µM) for a short duration (e.g., 2 seconds) to elicit a baseline inward current.

  • After a washout period, incubate the cell with an organophosphate (e.g., 10 µM paraoxon) for a duration sufficient to inhibit AChE (if studying reactivation) or apply this compound directly.

  • To study direct antagonism, co-apply this compound (e.g., 10-100 µM) with ACh and measure the change in current amplitude.

  • To study reactivation, after OP incubation, perfuse with this compound for a set period, then re-apply ACh to measure the recovery of the current.

  • Record and analyze the peak amplitude and decay kinetics of the ACh-evoked currents.

Ex Vivo Neuromuscular Junction (NMJ) Electrophysiology

This protocol assesses the effect of this compound on neuromuscular transmission in an isolated nerve-muscle preparation (e.g., mouse phrenic nerve-hemidiaphragm).

Materials:

  • Phrenic nerve-hemidiaphragm preparation

  • Dissection microscope and tools

  • Recording chamber with stimulating and recording electrodes

  • Physiological saline solution (Krebs-Ringer solution), bubbled with 95% O₂ / 5% CO₂

  • Organophosphate (e.g., sarin, VX)

  • This compound chloride

  • Data acquisition system

Procedure:

  • Dissect the phrenic nerve-hemidiaphragm preparation and mount it in the recording chamber perfused with physiological saline at 37°C.

  • Place a stimulating electrode on the phrenic nerve and a recording electrode on the diaphragm muscle to record compound muscle action potentials (CMAPs).

  • Deliver single supramaximal stimuli to the nerve to establish a baseline CMAP amplitude.

  • Perform repetitive nerve stimulation (RNS) at various frequencies (e.g., 3 Hz, 20 Hz, 50 Hz) to assess for decrement in CMAP amplitude, which is indicative of neuromuscular transmission failure.[7][9][10][11]

  • Introduce the organophosphate into the perfusate and monitor the decline in CMAP amplitude and the appearance of a decremental response to RNS.

  • Once a stable level of neuromuscular blockade is achieved, add this compound to the perfusate.

  • Continuously monitor the CMAP amplitude and perform RNS at regular intervals to quantify the recovery of neuromuscular transmission.

  • Analyze the percentage recovery of the CMAP amplitude and the reduction in the decremental response to RNS.

In Vivo Electrocardiography (ECG)

This protocol is for monitoring the cardiac effects of this compound in a rodent model of organophosphate poisoning.

Materials:

  • Rat or mouse model

  • Anesthesia (e.g., isoflurane (B1672236) or urethane)

  • ECG recording system with subcutaneous needle electrodes or non-invasive pads.[12][13][14][15]

  • Organophosphate (e.g., diazinon, phosphamidon)

  • This compound chloride

  • Data analysis software

Procedure:

  • Anesthetize the animal and place it on a heating pad to maintain body temperature.

  • Insert subcutaneous needle electrodes in a standard Lead II configuration (right forelimb, left hindlimb, and a ground electrode).

  • Record a stable baseline ECG for at least 15-30 minutes.

  • Administer the organophosphate via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Continuously record the ECG and observe for changes in heart rate, PR interval, QRS duration, and QTc interval. Note the occurrence of any arrhythmias.

  • After the onset of cholinergic signs, administer this compound (e.g., intravenously or intramuscularly).

  • Continue to record the ECG and monitor for the reversal of OP-induced cardiotoxicity.

  • Analyze the ECG data to quantify changes in heart rate and interval durations before and after this compound treatment.

In Vivo Electroencephalography (EEG)

This protocol is for monitoring the effects of this compound on the central nervous system, particularly on seizure activity, in a rodent model of OP poisoning.

Materials:

  • Rat or mouse model with chronically implanted cortical electrodes

  • EEG recording and video monitoring system

  • Organophosphate known to induce seizures (e.g., soman, sarin)

  • This compound chloride

  • Data analysis software capable of spectral analysis

Procedure:

  • Place the animal with implanted EEG electrodes in a recording chamber and connect the electrodes to the acquisition system.

  • Record a baseline EEG for at least one hour to establish normal brain activity.

  • Administer the organophosphate and begin continuous video-EEG monitoring.

  • Observe for the onset of seizure activity, which is characterized by high-amplitude, high-frequency spiking on the EEG.[16][17][18]

  • Once seizures are established, administer this compound. The co-administration of an anticonvulsant like diazepam is often standard in these protocols.[16]

  • Continue to monitor the video-EEG to determine the effect of this compound on seizure duration and severity.

  • Perform quantitative EEG (qEEG) analysis on the recorded data. This includes power spectral analysis to determine changes in the power of different frequency bands (delta, theta, alpha, beta, gamma) following this compound administration.[18][19]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound's efficacy and the logical relationship between the observed electrophysiological changes and the underlying mechanisms.

G cluster_0 Pre-clinical Evaluation Workflow A Animal Model Selection (e.g., rat, mouse) B Surgical Preparation (e.g., EEG electrode implantation) A->B C Baseline Electrophysiological Recording (ECG, EEG, etc.) B->C D Organophosphate Administration C->D E Monitoring of Toxic Signs & Electrophysiological Changes D->E F This compound Administration E->F G Post-treatment Monitoring F->G H Data Analysis G->H I Histological Analysis (optional) G->I

Caption: A typical experimental workflow for in vivo electrophysiological studies of this compound.

G cluster_0 Mechanism to Electrophysiological Readout A AChE Reactivation by this compound C Decreased ACh at NMJ A->C B Direct Receptor Antagonism by this compound D Reduced nAChR Overstimulation B->D E Restoration of Neuromuscular Transmission C->E D->E G Reduced CNS Hyperexcitability D->G I Normalization of Cardiac Cholinergic Tone D->I F Improved CMAP Amplitude & Reduced Decrement in RNS E->F H Cessation of Seizure Activity on EEG G->H J Stabilization of Heart Rate & QT Interval on ECG I->J

Caption: Logical relationship between this compound's mechanisms and electrophysiological outcomes.

Conclusion

Electrophysiological studies are powerful tools for the preclinical and clinical evaluation of this compound. By providing direct functional readouts of the nervous and muscular systems, these techniques enable a detailed understanding of this compound's efficacy in counteracting the effects of organophosphate poisoning. The protocols and data presented in these application notes serve as a guide for researchers to design and execute robust studies to further characterize the therapeutic potential of this compound and other novel AChE reactivators.

References

Application Notes and Protocols for Obidoxime Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obidoxime chloride is a critical acetylcholinesterase (AChE) reactivator used as an antidote against poisoning by organophosphorus compounds, including nerve agents and pesticides.[1][2] The stability of this compound is paramount to ensure its potency and safety. This document provides detailed application notes and protocols for the stability testing and storage of this compound, adhering to industry best practices and regulatory guidelines.

A key characteristic of this compound is its propensity for autocatalytic degradation in acidic solutions.[3][4] This process is initiated by the formation of formaldehyde, which then accelerates the degradation of the parent molecule.[3][4] The primary degradation product identified in stability studies is 4-pyridinealdoxime.[5] Understanding these degradation pathways is essential for developing robust formulations and defining appropriate storage conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and efficacy of this compound. The recommended conditions vary for the solid drug substance and its aqueous solutions.

2.1 this compound Chloride Drug Substance (Solid Form)

For long-term storage, the solid form of this compound chloride should be stored at -20°C. Under these conditions, it has been shown to be stable for at least four years.

2.2 this compound Chloride for Injection (Aqueous Solution)

Long-term stability studies of this compound chloride solution for injection (250 mg/mL) have been conducted under both controlled and uncontrolled (field) conditions, such as a Mediterranean climate.[5] These studies indicate that the assay of this compound remains above 95% for 5 years and above 90% for 7 years.[5] However, to ensure the levels of degradation products remain within acceptable limits, a shelf-life of 4 to 5 years is recommended when stored in an uncontrolled environment.[5]

2.3 Stock Solutions for Laboratory Use

For laboratory purposes, freshly prepared aqueous solutions are recommended. If short-term storage is necessary, stock solutions can be stored under the following conditions:

  • -80°C: for up to 6 months

  • -20°C: for up to 1 month, protected from light

It is not recommended to store aqueous solutions for more than one day at refrigerated or room temperatures due to the potential for degradation.

Stability Testing Protocols

A stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

3.1 Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method with ion-pair chromatography, which is effective for retaining and separating the highly polar this compound molecule from its impurities.

3.1.1 Equipment and Materials

  • HPLC system with UV or Diode Array Detector (DAD)

  • C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-heptanesulfonate monohydrate (ion-pair reagent)

  • Ortho-phosphoric acid or similar for pH adjustment

  • Water (HPLC grade)

  • This compound chloride reference standard

  • 0.45 µm syringe filters

3.1.2 Chromatographic Conditions

ParameterCondition
Column C8 or C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Sodium 1-heptanesulfonate monohydrate in water, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 25% B; 5-15 min: 25-75% B; 15-20 min: 75% B; 20-22 min: 75-25% B; 22-30 min: 25% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm or 288 nm
Injection Volume 20 µL

3.1.3 Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound chloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A.

  • Sample Solution: Dilute the this compound formulation with mobile phase A to a final concentration of approximately 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3.2 Forced Degradation Studies Protocol

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the drug substance.

3.2.1 Preparation of Stock Solution for Stress Studies Prepare a stock solution of this compound chloride at a concentration of 1 mg/mL in water.

3.2.2 Acid Hydrolysis

  • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 48 hours.

  • At appropriate time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with mobile phase to the target concentration for HPLC analysis.

3.2.3 Base Hydrolysis

  • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 24 hours.

  • At appropriate time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase for HPLC analysis.

3.2.4 Oxidative Degradation

  • To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at various time points and dilute with mobile phase for immediate HPLC analysis.

3.2.5 Thermal Degradation

  • Place this compound chloride solid powder in a hot air oven maintained at 80°C for 72 hours.

  • Separately, reflux the 1 mg/mL stock solution at 80°C for 24 hours.

  • For the solid sample, dissolve in mobile phase after the stress period.

  • For the solution sample, cool and dilute with mobile phase for HPLC analysis.

3.2.6 Photolytic Degradation

  • Expose the this compound chloride solid powder and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Use a suitable control sample protected from light (e.g., wrapped in aluminum foil).

  • After exposure, prepare solutions from the solid sample and dilute the stressed solution with mobile phase for HPLC analysis.

Data Presentation

The following tables summarize the expected outcomes from long-term stability and forced degradation studies. Note that the forced degradation data is illustrative, based on the known chemical properties of this compound and general outcomes from such studies.

Table 1: Long-Term Stability Data for this compound Injection (250 mg/mL)

Storage ConditionTime (Years)Assay (%)pHMajor Degradant (4-pyridinealdoxime) (%)Total Unknown Impurities (%)
Field Conditions0100.03.8< 0.1< 0.1
(Mediterranean Climate)199.23.70.20.3
298.53.70.50.6
397.13.60.91.0
496.03.51.51.8
595.13.5> Limit> Limit
Controlled Room Temp.5> 95%Within SpecWithin LimitWithin Limit
7> 90%Within Spec> Limit> Limit

Data adapted from a long-term study.[5]

Table 2: Illustrative Forced Degradation Data for this compound Chloride

Stress ConditionTime (hours)This compound Assay (%)4-pyridinealdoxime (%)Other Degradants (%)Mass Balance (%)
0.1 M HCl 4885.210.13.598.8
0.1 M NaOH 2490.56.81.999.2
3% H₂O₂ 2492.14.52.899.4
Thermal (80°C, Solution) 2494.83.11.599.4
Photolytic (ICH Q1B) -96.52.01.199.6

This data is illustrative and serves to demonstrate the stability-indicating nature of the analytical method.

Visualizations

5.1 Workflow for this compound Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation start This compound Drug Substance / Product prep Prepare Solution (e.g., 1 mg/mL) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Quantify this compound & Degradants analysis->eval mass_bal Calculate Mass Balance eval->mass_bal pathway Identify Degradation Pathway mass_bal->pathway G This compound This compound intermediate Hydrolysis Intermediate This compound->intermediate Initial Hydrolysis (slow) degradant 4-Pyridinealdoxime intermediate->degradant formaldehyde Formaldehyde (HCHO) intermediate->formaldehyde formaldehyde->this compound Catalyzes further degradation (fast)

References

Troubleshooting & Optimization

Technical Support Center: Obidoxime Therapy for Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with obidoxime for the treatment of organophosphate (OP) poisoning. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cholinesterase reactivator. Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue in the enzyme's active site. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis. This compound acts as a nucleophile, attacking the phosphorus atom of the organophosphate bound to the AChE active site. This action displaces the organophosphate from the enzyme, restoring its function.[1][2]

Q2: Why is this compound effective against some organophosphates but not others?

A2: The efficacy of this compound is highly dependent on the chemical structure of the specific organophosphate.[3] Factors influencing its effectiveness include:

  • The chemical nature of the OP: this compound is generally more effective against OPs that form dimethylphosphoryl-AChE complexes compared to those that form diethylphosphoryl-AChE complexes.[4] For instance, it shows good reactivation efficacy for AChE inhibited by paraoxon (B1678428) but is less effective against soman (B1219632) or tabun.[5][6][7][8][9]

  • Rate of "Aging": The OP-AChE complex can undergo a process called "aging," where it becomes resistant to reactivation by oximes.[10][11][12][13] The rate of aging varies significantly between different OPs. For some, like soman, aging is very rapid, limiting the therapeutic window for this compound.[11]

  • Steric Hindrance: The size and shape of the organophosphate molecule can sterically hinder this compound's access to the phosphorylated active site of AChE.

Q3: What is "aging" of the inhibited acetylcholinesterase, and how does it affect my experiments?

A3: Aging is a chemical process that occurs after an organophosphate has inhibited acetylcholinesterase. It involves the cleavage of an alkyl group from the phosphorus atom of the OP, resulting in a more stable, negatively charged complex with the enzyme.[10][11][12][13] This "aged" enzyme is refractory to reactivation by oximes like this compound.[11][13] In your experiments, if you are working with an OP that causes rapid aging, you will observe a time-dependent decrease in the potential for AChE reactivation by this compound.

Q4: I'm observing poor reactivation of AChE in my in vivo CNS studies. What could be the reason?

A4: A primary reason for poor efficacy in the central nervous system (CNS) is the limited ability of this compound to cross the blood-brain barrier (BBB).[5][14][15][16] this compound is a quaternary pyridinium (B92312) compound, meaning it carries a permanent positive charge, which significantly restricts its passage across the BBB.[5] Therefore, even with systemic administration, concentrations in the brain may be insufficient for effective AChE reactivation.[17] Some research is exploring alternative delivery routes, such as intranasal administration, to bypass the BBB.[14][15][16]

Q5: What are the known side effects or direct toxicity concerns with this compound?

A5: this compound is not without side effects, which can be a concern, especially at higher doses. Reported adverse effects include transient hypotension, tachycardia, nausea, vomiting, and dizziness.[18][19][20] More severe, though less common, effects can include liver damage, cardiac arrhythmias, and non-oliguric renal failure.[1][18] When designing experiments, it is crucial to consider the potential for these effects to influence your results, particularly in animal studies.

Troubleshooting Guides

Problem 1: Inconsistent or low AChE reactivation rates in vitro.
Possible Cause Troubleshooting Step
Rapid Aging of OP-AChE Complex Decrease the incubation time between AChE inhibition and the addition of this compound. Perform a time-course experiment to determine the aging half-life for your specific OP.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for reactivating AChE inhibited by your specific OP.
Incorrect Assay Conditions Ensure the pH, temperature, and buffer composition of your assay are optimal for both AChE activity and this compound efficacy. The Ellman's assay, for example, is typically performed at a slightly alkaline pH (e.g., pH 8.0).[21][22]
Degradation of Reagents Prepare fresh solutions of this compound, AChE, and the OP for each experiment. Ensure proper storage of stock solutions.
Inhibitory Effect of Assay Components High concentrations of DTNB (Ellman's reagent) can inhibit AChE. Ensure the ratio of DTNB to the substrate (e.g., acetylthiocholine) is appropriate.[23]
Problem 2: High variability in animal response or unexpected mortality in in vivo studies.
Possible Cause Troubleshooting Step
This compound Toxicity Review the dosage of this compound. High doses can be hepatotoxic and cardiotoxic.[24] Consider reducing the dose or using a different administration schedule. Monitor liver function and cardiovascular parameters.
Insufficient Atropine Co-administration This compound reactivates AChE but does not directly counteract the effects of excess acetylcholine at muscarinic receptors. Atropine is essential for managing these symptoms. Ensure your protocol includes adequate atropinization.
Organophosphate Solvent Effects The vehicle used to dissolve the organophosphate may have its own toxic effects. Always include a vehicle-only control group in your study design.
Route and Timing of Administration The timing between OP exposure and this compound administration is critical due to aging. Standardize this window across all experimental subjects. The route of administration can also affect bioavailability and efficacy.

Quantitative Data Summary

Table 1: Reactivation Efficacy of this compound against Acetylcholinesterase (AChE) Inhibited by Various Agents
Inhibiting Agent Enzyme Source This compound Concentration Reactivation Efficacy (%) Reference
ParaoxonHuman Erythrocyte AChE100 µM96.8[6]
Leptophos-oxonHuman Erythrocyte AChE10 µM31.4[25]
DimethoateHumanN/A (in vivo)Variable, dependent on poison load[4]
ParathionHumanN/A (in vivo)Prompt response observed[7][8][9]
Oxydemeton methylHumanN/A (in vivo)Transient effects[7][8][9]
CyclosarinAChEN/APoor reactivation[26]

Note: Efficacy can vary significantly based on experimental conditions.

Experimental Protocols

Key Experiment: Determination of AChE Activity and Reactivation using the Ellman's Assay

The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity.[27]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[21][27] The rate of color change is directly proportional to the AChE activity.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel)

  • Organophosphate (OP) inhibitor solution

  • This compound solution

  • 10 mM DTNB solution in buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

Part A: Measuring AChE Inhibition

  • Plate Setup: In separate wells of a 96-well plate, prepare the following:

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL solvent for OP.

    • Inhibited Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL OP solution.

  • Incubation: Mix gently and incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibition.

  • Reaction Initiation: To all wells, add 10 µL of DTNB solution.

  • Start Reaction: Initiate the enzymatic reaction by adding 10 µL of ATCI solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition relative to the control.

Part B: Measuring AChE Reactivation

  • Inhibition Step: Follow steps 1 and 2 from Part A to prepare the inhibited enzyme.

  • Reactivation Step: To the inhibited sample wells, add 10 µL of the this compound solution (at the desired concentration). For a control, add 10 µL of buffer.

  • Reactivation Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) to allow for reactivation to occur.

  • Reaction Initiation & Measurement: Follow steps 3-5 from Part A to measure the enzyme activity in the reactivated samples.

  • Data Analysis: Calculate the percentage of reactivation using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_control - Rate_inhibited)] * 100

Visualizations

Signaling Pathways and Mechanisms

AChE_Inhibition_Reactivation cluster_0 Normal Synaptic Function cluster_1 OP Poisoning & Therapy ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Binds to active site Products Choline + Acetate AChE_active->Products Hydrolysis OP Organophosphate (OP) AChE_inhibited Inhibited AChE (Reversible) OP->AChE_inhibited Phosphorylation AChE_aged Aged AChE (Non-reactivatable) AChE_inhibited->AChE_aged Aging (Dealkylation) AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated Reactivation This compound This compound This compound->AChE_inhibited Troubleshooting_Workflow start Start: Low in vitro AChE Reactivation check_aging Is the OP a rapid-aging compound? start->check_aging reduce_time Reduce pre-incubation time before adding this compound check_aging->reduce_time Yes check_conc Is the this compound concentration optimal? check_aging->check_conc No reduce_time->check_conc dose_response Perform a dose-response experiment check_conc->dose_response No check_conditions Are assay conditions (pH, temp) optimal? check_conc->check_conditions Yes dose_response->check_conditions optimize_assay Adjust buffer pH and incubation temperature check_conditions->optimize_assay No check_reagents Are reagents fresh and properly stored? check_conditions->check_reagents Yes optimize_assay->check_reagents prepare_fresh Prepare fresh solutions of all reagents check_reagents->prepare_fresh No end Re-run Experiment check_reagents->end Yes prepare_fresh->end Obidoxime_Efficacy_Factors efficacy This compound Therapeutic Efficacy op_structure OP Chemical Structure efficacy->op_structure Dependent on aging_rate Rate of Aging efficacy->aging_rate Limited by bbb_pen Blood-Brain Barrier Penetration efficacy->bbb_pen Limited by dose_timing Dose & Timing of Administration efficacy->dose_timing Dependent on direct_toxicity Direct Oxime Toxicity efficacy->direct_toxicity Limited by op_structure->aging_rate Influences

References

Overcoming limitations of Obidoxime in nerve agent poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for researchers, scientists, and drug development professionals working on overcoming the limitations of Obidoxime in nerve agent poisoning.

This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers dedicated to overcoming the limitations of this compound and developing next-generation antidotes for nerve agent poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of this compound as a nerve agent antidote?

This compound, a bispyridinium oxime, is a potent reactivator of acetylcholinesterase (AChE) inhibited by some organophosphorus (OP) compounds.[1][2] However, its effectiveness is hampered by several key limitations:

  • Poor Blood-Brain Barrier (BBB) Penetration: As a quaternary pyridinium (B92312) compound, this compound carries a permanent positive charge, which severely restricts its ability to cross the BBB.[3][4] This leaves the central nervous system (CNS) vulnerable to the effects of nerve agents, as the antidote cannot reactivate inhibited AChE in the brain.[3][5]

  • Lack of Broad-Spectrum Efficacy: The reactivation potency of this compound is highly dependent on the specific nerve agent. While effective against agents like Sarin and VX, it shows low to negligible efficacy against soman (B1219632), tabun, and cyclosarin (B1206272).[3][6][7][8]

  • The "Aging" Phenomenon: After a nerve agent binds to AChE, the resulting complex can undergo a process called "aging," where a chemical bond is strengthened. This aged complex is resistant to reactivation by oximes.[7] The rate of aging varies by agent, being extremely rapid for soman (minutes), which often renders this compound ineffective if not administered almost immediately.[6][9]

  • Potential Side Effects: this compound administration can be associated with adverse effects, including transient liver damage, tachycardia, and fluctuations in blood pressure.[1][10][11] At high doses, it has been shown to be hepatotoxic.[12]

Q2: Why is this compound ineffective against nerve agents like soman and tabun?

The ineffectiveness of this compound against certain nerve agents stems from two main issues:

  • Soman: The primary challenge with soman is the rapid "aging" of the soman-AChE complex.[6] This process occurs so quickly (aging half-time is around 4 minutes) that by the time this compound can be administered in a real-world scenario, the enzyme is irreversibly inhibited and cannot be reactivated.[9]

  • Tabun: For tabun, the issue is not rapid aging but rather a poor molecular fit. Tabun-inhibited AChE is highly resistant to reactivation by this compound.[6][8] While some oximes like TMB-4 or newer experimental compounds (e.g., K-series oximes) show some promise against tabun, this compound's potency is very low.[13]

Q3: What are the most promising strategies currently being explored to overcome these limitations?

Researchers are pursuing several innovative avenues:

  • Improving CNS Delivery: To bypass the blood-brain barrier, strategies include intranasal delivery, encapsulation in nanoparticles, and co-administration with efflux transporter inhibitors.[14][15] Intranasal delivery, for example, has been shown in animal models to effectively deliver this compound to the brain, reducing mortality and neuronal damage.[14][16][17]

  • Developing Broad-Spectrum Oximes: Significant effort is dedicated to synthesizing novel oximes with a wider range of activity. Oximes like HI-6 have shown better efficacy against soman and cyclosarin compared to this compound.[8][18][19] The HLo-7 oxime was also considered a promising broad-spectrum candidate.[7]

  • Chemical Modification: Modifying the structure of existing oximes to increase their lipophilicity is another approach to enhance BBB penetration.[15]

  • Combination Therapy: An interim solution may be the combination of two oximes with complementary reactivation spectrums, such as this compound and HI-6, to cover a wider range of nerve agents.[20][21]

Q4: Which animal models are most relevant for testing new nerve agent antidotes?

The choice of animal model is critical for the translational potential of preclinical data.[22]

  • Guinea Pigs and Nonhuman Primates: These models are considered highly appropriate because, like humans, they have low levels of circulating carboxylesterases, which are enzymes that can metabolize and inactivate organophosphates.[22] Their response to oxime therapy often more reliably predicts human outcomes.[22]

  • Rodents (Mice and Rats): While widely used, data from mice and rats must be interpreted with caution due to differences in metabolism and enzyme levels compared to humans.[22][23] However, they are invaluable for initial screening, toxicity studies, and mechanistic research.[24][25]

  • Humanized Mouse Models: Newer models, such as the KIKO (AChE KI/Es1 KO) mouse, have been developed to better mimic human physiology by incorporating human AChE and knocking out serum carboxylesterase, addressing major limitations of traditional rodent models.[26]

Troubleshooting Guides

Problem 1: Our novel oxime shows high in vitro reactivation rates but poor efficacy and/or high toxicity in in vivo studies.
Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) Profile the drug's absorption, distribution, metabolism, and excretion (ADME). Low bioavailability or rapid clearance can prevent the oxime from reaching therapeutic concentrations.
Inability to Cross the BBB The primary site of nerve agent toxicity is the CNS. If the oxime cannot penetrate the BBB, it will fail to protect against central effects like seizures and respiratory depression. Assess brain tissue concentration post-administration.[3][5]
Off-Target Toxicity The compound may be interacting with other biological targets, leading to adverse effects. Conduct a toxicity panel to identify potential issues like cardiotoxicity or hepatotoxicity.[10][11] Common side effects to monitor include changes in heart rate, blood pressure, and liver enzyme levels.[11][12][27]
Inappropriate Animal Model The chosen animal model may not accurately reflect human toxicology. For example, rats and mice are less sensitive to some nerve agents than guinea pigs or primates.[22] Consider using a more translationally relevant model.
Problem 2: We need to confirm if our oxime candidate is reaching the central nervous system.
Experimental Approach Methodology
Direct Brain Tissue Measurement Following systemic administration in an animal model, euthanize the animal at various time points, perfuse the vasculature to remove blood, and homogenize brain tissue. Quantify the oxime concentration using HPLC or LC-MS/MS.[28]
In Vitro BBB Model Use a Transwell model with brain microvascular endothelial cells to simulate the BBB. Add the oxime to the "blood" side and measure its passage to the "brain" side. This model can also be adapted to simultaneously assess reactivation of inhibited AChE.[29]
Microdialysis This in vivo technique allows for continuous sampling of the brain's extracellular fluid in a live, freely moving animal, providing a dynamic profile of drug concentration in the CNS.
Imaging Techniques For compounds that can be labeled (e.g., with a radionuclide or fluorescent tag), techniques like Positron Emission Tomography (PET) or advanced microscopy can visualize and quantify brain penetration non-invasively.

Data Presentation: Comparative Efficacy of Oximes

Table 1: Reactivation Potency of Different Oximes Against Nerve Agent-Inhibited Human AChE
OximeSarin (GB)Cyclosarin (GF)Soman (GD)Tabun (GA)VX
Pralidoxime (2-PAM) ModerateLowVery LowVery LowModerate
This compound HighLowVery LowVery LowHigh
HI-6 HighHighModerateVery LowHigh
HLo-7 HighHighHighHighHigh
Source: Compiled from multiple studies.[6][7][8][19] Note: "Potency" is a qualitative summary of reactivation kinetics. HLo-7 was considered a promising broad-spectrum oxime but is not in clinical use.[7]
Table 2: Blood-Brain Barrier Penetration of Select Oximes
OximeEstimated Brain Penetration (% of Plasma Concentration)Reference
Trimedoxime ~0.58%[3]
Oxime K074 ~0.85%[3]
This compound ~3-5%[3]
HI-6 ~10%[3]
Source: Karasova et al. (2011), as cited in[3]. These values highlight the generally poor CNS penetration of quaternary oximes.

Key Experimental Protocols

Protocol 1: In Vitro AChE Reactivation Assay

This protocol determines the second-order reactivation rate constant (kr) of an oxime for OP-inhibited AChE.

1. Enzyme Preparation:

  • Use a source of human AChE, such as purified enzyme from erythrocytes. 2. Inhibition Step:

  • Incubate a known concentration of AChE with a specific nerve agent (or surrogate) at a set temperature (e.g., 25°C) until >95% inhibition is achieved.

  • Remove the excess, unbound nerve agent via gel filtration or dialysis. 3. Reactivation Step:

  • Add various concentrations of the candidate oxime to the inhibited AChE preparation.

  • At specific time intervals, take aliquots of the mixture. 4. Activity Measurement:

  • Immediately measure the AChE activity in each aliquot using the Ellman's method, which detects the product of acetylcholine (B1216132) hydrolysis. 5. Data Analysis:

  • Plot the percentage of reactivated AChE against time for each oxime concentration.

  • The observed reactivation rate (kobs) is determined from the slope of the initial linear portion of this plot.

  • Plot kobs versus the oxime concentration. The slope of this second plot gives the second-order reactivation rate constant (kr), a measure of the oxime's intrinsic reactivating potency.

Protocol 2: In Vivo Antidote Efficacy Testing in a Rodent Model

This protocol assesses the ability of an oxime to protect against nerve agent lethality.

1. Animal Model:

  • Use an appropriate rodent strain (e.g., Sprague-Dawley rats or guinea pigs).[14][22] Acclimatize animals according to approved institutional animal care and use committee (IACUC) protocols. 2. Poisoning:

  • Administer the nerve agent (e.g., Sarin, VX, or a surrogate) via a relevant route (e.g., subcutaneous injection) at a lethal dose (e.g., 1.5 x LD50). 3. Treatment:

  • At a clinically relevant time point (e.g., 1 minute post-exposure), administer the therapeutic regimen intramuscularly.[30]

  • A standard treatment group might receive atropine (B194438) (an antimuscarinic) and the candidate oxime.[18]

  • A control group should receive atropine and a saline vehicle. 4. Observation and Endpoints:

  • Monitor the animals continuously for a set period (e.g., 24 hours).

  • Primary endpoint: Survival rate at 24 hours.

  • Secondary endpoints: Time to onset of seizures, seizure severity, recovery of motor function, and measurement of blood and brain AChE activity in a separate cohort of animals.[5][14] 5. Data Analysis:

  • Calculate the Protective Ratio (PR), defined as the LD50 of the nerve agent in treated animals divided by the LD50 in untreated (or vehicle-treated) animals. A higher PR indicates greater efficacy.[31]

Protocol 3: Intranasal Delivery of Oximes in a Rat Model

This protocol is adapted from studies demonstrating a method to bypass the BBB.[14][16]

1. Animal Preparation:

  • Anesthetize a Sprague-Dawley rat using isoflurane.

  • Place the animal in a supine position. 2. Formulation:

  • Prepare the oxime (e.g., this compound) in a saline solution at the desired concentration. 3. Administration:

  • Using a micropipette, administer small droplets (e.g., 5-10 µL) of the oxime solution into one nostril, alternating between nostrils every few minutes to allow for absorption.

  • This can be done as a pre-treatment (e.g., 30 minutes before nerve agent exposure) or post-treatment (e.g., 5 minutes after).[14][17] 4. Assessment:

  • Following nerve agent challenge, monitor for survival, seizure activity, and neuronal damage (e.g., using Fluoro-Jade B staining on brain tissue sections).[14][17]

  • To quantify brain delivery, measure oxime concentration in different brain regions via HPLC at various time points post-administration.[32]

Visualizations and Workflows

G cluster_0 Normal Synaptic Transmission cluster_1 Nerve Agent Poisoning cluster_2 Oxime Reactivation ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE AChE AChE->ACh Hydrolyzes Inhibited_AChE Inhibited AChE (OP-AChE) Receptor->AChE ACh released NA Nerve Agent (OP) NA->AChE Inhibits Reactivated_AChE Functional AChE Inhibited_AChE->Reactivated_AChE Waste OP-Oxime Complex (Excreted) Inhibited_AChE->Waste Excess_ACh Excess ACh Excess_ACh->Receptor Constant Stimulation This compound This compound This compound->Inhibited_AChE Reactivates

Caption: Mechanism of AChE inhibition by nerve agents and reactivation by this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Preclinical In Vivo Testing cluster_2 Phase 3: Advanced Development synthesis Design & Synthesize Novel Oxime Candidate reactivation AChE Reactivation Assay (vs. different agents) synthesis->reactivation toxicity_in_vitro Cell Line Toxicity (e.g., cytotoxicity) reactivation->toxicity_in_vitro fail1 FAIL: Low Potency reactivation->fail1 pk_pd Pharmacokinetics (PK) & BBB Penetration Study toxicity_in_vitro->pk_pd Lead Candidate Selection fail2 FAIL: High Toxicity toxicity_in_vitro->fail2 efficacy Animal Efficacy Study (Protective Ratio) pk_pd->efficacy fail3 FAIL: Poor PK or No BBB Penetration pk_pd->fail3 toxicity_in_vivo In Vivo Toxicity (Dose Escalation) efficacy->toxicity_in_vivo fail4 FAIL: Ineffective or Too Toxic In Vivo efficacy->fail4 formulation Formulation Development toxicity_in_vivo->formulation Successful Candidate toxicity_in_vivo->fail4 glp GLP Toxicology Studies formulation->glp fda IND Submission to FDA glp->fda

Caption: High-level experimental workflow for the evaluation of a novel oxime antidote.

G cluster_challenges Core Limitations of this compound cluster_strategies Strategies to Overcome Limitations center_node Goal: Effective Nerve Agent Therapy c1 Poor BBB Penetration center_node->c1 c2 Narrow Efficacy Spectrum (Ineffective vs Soman/Tabun) center_node->c2 c3 Rapid 'Aging' of Soman-AChE Complex center_node->c3 c4 Systemic Toxicity center_node->c4 s1 Enhance CNS Delivery (Intranasal, Nanoparticles) c1->s1 s2 Synthesize Broad-Spectrum Oximes (e.g., HI-6) c2->s2 s3 Develop Non-Oxime or Biocatalytic Scavengers c2->s3 c3->s2 s4 Optimize Dosing & Combination Therapy c4->s4 s1->center_node s2->center_node s3->center_node s4->center_node

Caption: Logical relationship between this compound's limitations and research strategies.

References

Technical Support Center: Obidoxime Toxicology in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions (FAQs) regarding the side effects and toxicity of obidoxime in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the typical acute toxicity values (LD50) for this compound in common experimental models?

A1: The acute toxicity of this compound, as indicated by the LD50, varies depending on the animal model and the route of administration. Intraperitoneal (i.p.) and intramuscular (i.m.) injections are common routes in these studies. For instance, in rats, the LD50 for this compound administered via i.p. injection is approximately 177 mg/kg body weight (132 µmol/animal).[1][2] When administered intramuscularly to rats, the LD50 is around 0.49 mmol/kg.[2]

Q2: What are the known cardiotoxic effects of this compound in animal models?

A2: In isolated rat hearts, the combination of phosphamidon (B1677709) (an organophosphate) and this compound at high concentrations led to an inversion of the normal depolarization-repolarization coupling, which may increase the risk of arrhythmias.[3] This combination also caused premature ventricular beats, bigeminies, and ventricular tachycardias at high doses.[3] Furthermore, in rats treated with organophosphates, this compound administration resulted in a significant prolongation of the QTc interval on an ECG, suggesting an increased arrhythmogenic risk.[4] However, this compound alone did not cause arrhythmias in isolated rat hearts.[3]

Q3: Does this compound exhibit hepatotoxicity in experimental models?

A3: High doses of this compound may induce hepatotoxicity and liver dysfunction.[5] Histopathological evaluations in rats have shown that while this compound did not influence the number of lipid droplets in liver tissue, it did cause a decrease in multidrug resistance protein 2 immunoreaction at a dosage of 50% of its LD50, suggesting an impairment of hepatic transporter function at high concentrations.[1][2] In another study, moderate hepatic injuries, including vacuolar degeneration and necrosis of isolated hepatocytes with focal hemorrhage, were observed in rats treated with 0.5 LD50 of this compound.[6]

Q4: What are the potential neurotoxic effects of this compound observed in animal studies?

A4: While primarily used to counteract neurotoxicity from organophosphates, this compound itself can have neurological side effects. In combination with atropine (B194438), this compound showed smaller synergistic or additive adverse effects on open-field behavior and quantified EEG (qEEG) in rats compared to the combination of atropine and P2S.[7] Studies have also shown that this compound can penetrate the blood-brain barrier in rats, which is relevant for its therapeutic action but also for its potential central nervous system side effects.[8]

Q5: What are the observed effects of this compound on muscle tissue in animal models?

A5: Studies in rats have demonstrated that this compound can induce toxic muscle injury.[9] Following treatment with 0.5 LD50 and 1.0 LD50 of this compound, acute toxic muscle injury developed within 7 days.[9] Histopathological findings included intensive muscle degeneration.[9]

Q6: How does the pharmacokinetics of this compound influence its toxicity profile?

A6: The pharmacokinetic properties of this compound are crucial for understanding its toxicity. In rats, after intramuscular injection, the maximum plasma concentration is reached within 5 minutes, and it has a plasma half-life of about 40 minutes.[1] However, in cases of sarin (B92409) poisoning in rats, the elimination half-life of this compound is prolonged from 35 minutes to 86 minutes.[5][10] This extended residence time in the body during poisoning could contribute to its toxic effects.[10]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Unexpected high mortality in animals at therapeutic doses. Species-specific sensitivity or incorrect dosage calculation.Verify LD50 values for the specific strain and species being used. Re-calculate doses based on body weight and ensure proper dilution and administration.
Significant cardiac arrhythmias (e.g., prolonged QTc) in ECG readings. This compound-induced modulation of cardiac repolarization, especially in the presence of organophosphates.[3][4]Monitor ECGs closely. Consider adjusting the this compound dosage or the timing of administration relative to the organophosphate exposure.
Elevated liver enzymes (e.g., ALT, AST) or evidence of liver damage in histopathology. High-dose this compound-induced hepatotoxicity.[5][6]Use the lowest effective dose of this compound. Consider co-administration of hepatoprotective agents in the experimental design.
Behavioral changes or signs of neurotoxicity in animals. Central nervous system effects of this compound, potentially exacerbated by combination with other drugs like atropine.[7]Carefully observe animals for behavioral changes. If using combination therapy, evaluate the effects of each compound individually to identify the source of toxicity.
Muscle weakness or damage observed in experimental animals. Direct toxic effect of this compound on muscle tissue.[9]Monitor for signs of muscle weakness. At the end of the experiment, perform histopathological analysis of muscle tissue to assess for damage.

Quantitative Data Summary

Table 1: Acute Toxicity (LD50) of this compound in Rodents

SpeciesRoute of AdministrationLD50Reference
RatIntraperitoneal (i.p.)177 mg/kg (132 µmol/animal)[1][2]
RatIntramuscular (i.m.)0.49 mmol/kg[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterConditionValueReference
Time to Maximum Plasma Concentration (Tmax) Intramuscular injection5 minutes[1]
Plasma Half-life (t1/2) Normal35 - 40 minutes[1][5][10]
Plasma Half-life (t1/2) Sarin-poisoned86 minutes[5][10]
Maximum Plasma Concentration (Cmax) 50 µmol i.m. injection716 µM[1]

Experimental Protocols

Protocol 1: Assessment of Acute Toxicity (LD50 Determination) in Rats

  • Animal Model: Male Wistar rats (specific weight range, e.g., 200-250g).

  • Drug Preparation: Prepare fresh solutions of this compound chloride in sterile saline.

  • Dosing: Administer single doses of this compound via intraperitoneal (i.p.) or intramuscular (i.m.) injection to different groups of rats. A range of doses should be selected based on literature to bracket the expected LD50.

  • Observation: Monitor the animals continuously for the first 4 hours and then at regular intervals for up to 7 days for signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Protocol 2: Evaluation of Cardiotoxicity in Rats

  • Animal Model: Adult Sprague-Dawley rats.

  • Experimental Groups:

    • Control (vehicle)

    • This compound alone (e.g., 25 mg/kg i.p.)

    • Organophosphate alone (e.g., Diazinon 100 mg/kg orally)

    • Organophosphate followed by this compound

  • Procedure:

    • Administer the respective treatments to each group.

    • After 24 hours, anesthetize the rats and perform electrocardiography (ECG) to measure parameters like heart rate and QTc interval.[4]

    • Collect blood samples for analysis of cardiac biomarkers (e.g., CPK, CPK-MB, AST).[4]

    • Euthanize the animals and collect heart tissue for histopathological examination to look for signs of inflammation, degeneration, and necrosis.[4]

  • Data Analysis: Compare the ECG parameters, cardiac enzyme levels, and histopathological scores between the different groups.

Protocol 3: Assessment of Hepatotoxicity in Rats

  • Animal Model: Wistar rats.

  • Dosing Regimen: Administer this compound intramuscularly at different percentages of its LD50 (e.g., 10%, 50%).

  • Sample Collection: Sacrifice the animals at specified time points (e.g., 24 hours and 7 days) after administration.

  • Biochemical Analysis: Collect blood to measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology: Perfuse the liver and collect tissue samples. Process the tissues for histopathological examination using standard staining techniques (e.g., Hematoxylin and Eosin) to evaluate for cellular damage, inflammation, and changes in lipid content.[2]

  • Immunohistochemistry: Perform immunohistochemical staining for specific proteins like multidrug resistance protein 2 (MRP2) to assess transporter function.[1][2]

Visualizations

experimental_workflow_cardiotoxicity cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis start Animal Model: Adult Sprague-Dawley Rats groups Grouping: - Control - this compound - Organophosphate (OP) - OP + this compound start->groups treatment Administer Treatments groups->treatment monitoring 24h Observation treatment->monitoring ecg ECG Recording (Heart Rate, QTc) monitoring->ecg blood Blood Collection (Cardiac Biomarkers) monitoring->blood tissue Heart Tissue Collection (Histopathology) monitoring->tissue analysis Compare Parameters: - ECG data - Enzyme levels - Histology scores ecg->analysis blood->analysis tissue->analysis

Caption: Experimental workflow for assessing this compound-induced cardiotoxicity.

logical_relationship_toxicity cluster_pk Pharmacokinetics cluster_toxicity Toxicological Effects This compound This compound Administration absorption Rapid Absorption (Tmax ~5 min) This compound->absorption distribution Distribution (incl. BBB penetration) absorption->distribution elimination Short Half-life (~40 min, prolonged in poisoning) distribution->elimination cardio Cardiotoxicity (Arrhythmia risk) distribution->cardio hepato Hepatotoxicity (High doses) distribution->hepato neuro Neurotoxicity (CNS side effects) distribution->neuro myo Myotoxicity (Muscle damage) distribution->myo

Caption: Relationship between this compound pharmacokinetics and toxicity.

References

Technical Support Center: Analysis of Obidoxime and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the analysis of obidoxime and its degradation products. It provides troubleshooting guidance and answers to frequently asked questions to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation products?

A1: this compound is a cholinesterase reactivator used as an antidote against nerve agent and organophosphate poisoning. Under various conditions, it can degrade, compromising its efficacy and potentially forming toxic byproducts. The known major degradation products include 4-Pyridinealdoxime (B27919) and formaldehyde (B43269), particularly observed during long-term storage and under acidic conditions.[1][2] The degradation process in acidic solutions can be autocatalytic, where the formation of formaldehyde accelerates further degradation.[3]

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation or stress study is a crucial component in drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[4] The goal is to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[4][5] For this compound, this is critical to ensure that the analytical methods used can separate the intact drug from all potential impurities that might arise during its shelf-life, ensuring the safety and efficacy of this life-saving antidote.

Q3: What are the typical stress conditions for a forced degradation study of this compound?

A3: Based on ICH guidelines, a forced degradation study for this compound would typically involve exposure to the following conditions:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance (e.g., at 60°C).

  • Photodegradation: Exposing the drug substance (in solid and solution form) to UV and visible light.

This compound Degradation Pathway

The degradation of this compound can be initiated under various stress conditions, leading to the formation of several impurities. A simplified potential degradation pathway is illustrated below.

G This compound This compound Acid_Stress Acid Hydrolysis (e.g., 0.1 M HCl, heat) This compound->Acid_Stress Base_Stress Base Hydrolysis (e.g., 0.1 M NaOH, heat) This compound->Base_Stress Oxidative_Stress Oxidation (e.g., 3% H2O2) This compound->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., 60°C) This compound->Thermal_Stress Photo_Stress Photolytic Stress (UV/Vis Light) This compound->Photo_Stress DP1 4-Pyridinealdoxime Acid_Stress->DP1 DP2 Formaldehyde Acid_Stress->DP2 DP3 Other Unknown Impurities Base_Stress->DP3 Oxidative_Stress->DP3 Thermal_Stress->DP3 Photo_Stress->DP3

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols

A crucial aspect of analyzing this compound and its degradation products is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Protocol (General Procedure)

  • Preparation of Stock Solution: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., water or mobile phase) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 80°C for a specified period (e.g., 2 hours). Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for a specified period (e.g., 2 hours). Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store the solid this compound chloride in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose the solid drug and a solution of the drug to UV and visible light in a photostability chamber.

  • Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

ParameterExample Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized column for polar compounds.
Mobile Phase A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For polar basic compounds like this compound, ion-pairing agents (e.g., sodium dodecyl sulfate) or volatile modifiers (e.g., triethylamine) may be added to the mobile phase to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV detector at a specified wavelength (e.g., 280 nm).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C).

Data Presentation

Table 1: Long-Term Stability of this compound Chloride Injection [2]

Storage Time (Years)This compound Assay (%)4-Pyridinealdoxime LevelpH
0100Not Detected~3.5-4.5
5>95%Surpassed allowed limitMaintained
7>90%-Maintained

Note: The allowed limit for 4-pyridinealdoxime was surpassed at 5 years in this particular study.

Troubleshooting Guide

Issue: Peak Tailing for this compound

  • Possible Cause 1: Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based column packing.

    • Solution:

      • Use a base-deactivated column.

      • Lower the mobile phase pH to protonate the silanol groups and reduce interaction.

      • Add a competing base like triethylamine (B128534) (0.1-0.5%) to the mobile phase to mask the silanol groups.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

Issue: Poor Resolution Between this compound and Degradation Products

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution:

      • Optimize the organic modifier (acetonitrile or methanol) percentage.

      • Adjust the pH of the mobile phase.

      • Incorporate a gradient elution program.

  • Possible Cause 2: Unsuitable column.

    • Solution: Try a column with a different stationary phase or a longer column for better separation efficiency.

Issue: Ghost Peaks in the Chromatogram

  • Possible Cause 1: Contamination in the mobile phase or from a previous injection.

    • Solution:

      • Use fresh, high-purity solvents for the mobile phase.

      • Implement a thorough needle wash program in the autosampler.

      • Run a blank gradient to wash the column.

  • Possible Cause 2: Late eluting peaks from a previous injection.

    • Solution: Increase the run time or incorporate a column flush at the end of the gradient.

Experimental Workflow

G cluster_0 Forced Degradation cluster_1 HPLC Analysis cluster_2 Data Interpretation Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Prep Sample Preparation (Neutralization, Dilution) Stress_Conditions->Sample_Prep HPLC_Method Develop & Validate Stability-Indicating HPLC Method Sample_Prep->HPLC_Method Analysis Inject Stressed Samples HPLC_Method->Analysis Data_Acquisition Data Acquisition & Processing Analysis->Data_Acquisition Peak_Identification Identify Degradation Products (e.g., using LC-MS) Data_Acquisition->Peak_Identification Quantification Quantify Impurities Peak_Identification->Quantification Pathway_Elucidation Elucidate Degradation Pathways Quantification->Pathway_Elucidation

Caption: A typical experimental workflow for the analysis of this compound degradation products.

References

Technical Support Center: Optimizing Obidoxime Efficacy in Organophosphate Poisoning Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with obidoxime. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving this compound efficacy through co-administration of other drugs.

Frequently Asked Questions (FAQs)

Q1: What is the standard combination therapy administered with this compound for organophosphate (OP) poisoning?

The standard treatment for OP poisoning is a multi-drug approach. It typically includes:

  • An Anticholinergic Agent: Atropine (B194438) is the most common agent used to counteract the overstimulation of muscarinic receptors caused by the accumulation of acetylcholine.[1][2][3]

  • An Oxime: this compound is administered to reactivate acetylcholinesterase (AChE) by removing the phosphoryl group from the enzyme's active site.[2][4][5]

  • An Anticonvulsant: A benzodiazepine, such as diazepam, is often included to control or prevent seizures, which are a common and severe symptom of OP poisoning.[1][6]

Q2: Why is this compound's efficacy dependent on the specific type of organophosphate?

The effectiveness of this compound varies significantly depending on the chemical structure of the organophosphate compound.[7] This is due to two main factors:

  • Affinity for the Phosphorylated Enzyme: The ability of this compound to bind to the OP-inhibited AChE and remove the phosphoryl group differs between dimethylphosphoryl and diethylphosphoryl compounds. For example, this compound is generally more effective against diethylphosphorylated AChE than pralidoxime.[7]

  • Aging of the OP-AChE Complex: "Aging" is a process where the OP-AChE complex undergoes a chemical change (dealkylation) that makes it resistant to reactivation by oximes.[7][8] The rate of aging is highly dependent on the specific OP. For instance, AChE inhibited by the nerve agent soman (B1219632) ages very rapidly (within minutes), rendering oxime therapy largely ineffective if not administered almost immediately.[8]

Q3: Are there other oximes that can be co-administered with this compound to broaden its efficacy?

Yes, research has explored the combination of different oximes to create a broader spectrum of activity against various nerve agents and pesticides.[6][9] A combination of this compound and HI-6 has been suggested to be beneficial for treating poisoning by a wider range of nerve agents.[6][9] While the combination may not always produce an additive effect, it can provide coverage against OPs that are poorly reactivated by this compound alone.[9]

Q4: What are some emerging co-administered drugs or adjunctive therapies being investigated to enhance this compound treatment?

Several novel approaches are under investigation to improve the outcomes of this compound-based therapy:

  • Sodium Bicarbonate: Intravenous infusion to induce mild to moderate alkalinization has shown to be effective.[1][10]

  • Magnesium Sulfate: Intravenous administration has been associated with shorter hospitalization and better outcomes.[1]

  • Antiglutamatergic Compounds: Gacyclidine has demonstrated benefits when used with atropine, pralidoxime, and diazepam in nerve agent poisoning.[1][10]

  • Bio-scavengers: Fresh frozen plasma or albumin can help clear free organophosphates from the system.[1][10]

Troubleshooting Guides

Problem 1: Inconsistent AChE reactivation rates in vitro with this compound.

  • Possible Cause 1: Organophosphate concentration.

    • Troubleshooting: High concentrations of the OP can lead to rapid re-inhibition of reactivated AChE, masking the true reactivation rate.[4] Ensure your experimental design accounts for the removal or dilution of the free OP after the initial inhibition step. Consider using a perfusion system in your in vitro model to better simulate in vivo clearance.

  • Possible Cause 2: "Aging" of the inhibited enzyme.

    • Troubleshooting: The time between AChE inhibition and the addition of this compound is critical.[7] For OPs that cause rapid aging, any delay will significantly reduce the potential for reactivation. Perform a time-course experiment to determine the aging half-life for your specific OP and standardize the timing of this compound addition across all experiments.

  • Possible Cause 3: pH of the reaction buffer.

    • Troubleshooting: The nucleophilic activity of the oxime group is pH-dependent. Ensure your buffer system is stable and at an optimal physiological pH (typically 7.4) for the duration of the experiment.

Problem 2: Low therapeutic efficacy of this compound in animal models despite good in vitro reactivation.

  • Possible Cause 1: Pharmacokinetic mismatch.

    • Troubleshooting: The concentration of this compound at the site of action may be insufficient due to rapid metabolism or poor distribution. Measure the plasma and tissue concentrations of this compound in your animal model to correlate with the observed efficacy. Adjust the dosing regimen (e.g., continuous infusion vs. bolus injection) to maintain therapeutic concentrations.[11]

  • Possible Cause 2: Poor blood-brain barrier penetration.

    • Troubleshooting: this compound is a quaternary pyridinium (B92312) compound and has limited ability to cross the blood-brain barrier.[12] If the primary toxic effects of the OP are centrally mediated, the peripheral reactivation of AChE may not be sufficient to improve survival. Consider co-administration with a centrally acting anticonvulsant like diazepam. For research purposes, you might explore experimental strategies to transiently increase BBB permeability.

  • Possible Cause 3: Ongoing toxic effects unrelated to AChE inhibition.

    • Troubleshooting: Some OPs have additional toxic mechanisms beyond AChE inhibition. Ensure your therapeutic regimen includes supportive care and addresses other potential toxicities. The standard co-administration of atropine and diazepam is crucial to manage the full spectrum of cholinergic and neurological symptoms.[1][6]

Data Presentation

Table 1: Comparative Efficacy of this compound and Other Oximes Against Various Organophosphates.

OximeTarget OrganophosphateModel SystemKey FindingReference
This compoundTabunRat Brain HomogenateMost effective reactivator compared to pralidoxime, trimedoxime, methoxime, and HI-6.[6]
This compoundSoman, SarinHuman Caudate Nucleus and Skeletal MuscleLess effective than HI-6 in reactivating inhibited AChE.[6]
This compoundParaoxon (pesticide)Human AChE (in vitro)Most effective reactivator (96.8% efficacy) compared to trimedoxime, pralidoxime, methoxime, and HI-6 (≤25% efficacy).[6]
This compound + HI-6Sarin, Cyclosarin, TabunHuman AChE (dynamic in vitro model)Combination did not show an additive effect but could broaden the reactivation spectrum.[9]
K203TabunRats (in vivo)K203 was slightly more effective than this compound in antidotal treatment.[6]
K206, K269CyclosarinRats (in vivo)Reactivating efficacy comparable to this compound in blood and diaphragm, but lower than HI-6.[13]

Experimental Protocols

Protocol 1: In Vitro Determination of AChE Reactivation by this compound

This protocol is based on the Ellman's colorimetric method.

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 7.4).

    • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel).

    • Organophosphate inhibitor solution (e.g., paraoxon) at a concentration sufficient to achieve >95% inhibition.

    • This compound solution at various concentrations.

    • Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Substrate solution: Acetylthiocholine iodide (ATCI).

  • Inhibition of AChE:

    • Incubate a known concentration of AChE with the organophosphate solution for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to achieve near-complete inhibition.

  • Reactivation:

    • Add different concentrations of this compound solution to the inhibited AChE.

    • Incubate for a defined period (e.g., 10, 20, 30 minutes) at 37°C.

    • Include a control sample with no this compound to measure spontaneous reactivation.

  • Measurement of AChE Activity:

    • Add the substrate (ATCI) and Ellman's reagent (DTNB) to the samples.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of reactivation for each this compound concentration relative to the activity of uninhibited AChE.

    • Plot the percentage of reactivation against the this compound concentration to determine the reactivation potency (e.g., calculate the kr or EC50).

Mandatory Visualizations

AChE_Inhibition_Reactivation cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning cluster_2 This compound Treatment ACh Acetylcholine (ACh) AChE Active Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline + Acetate Choline + Acetate AChE->Choline + Acetate Products OP Organophosphate (OP) Inhibited_AChE Inhibited AChE (Phosphorylated) OP->Inhibited_AChE Inhibition This compound This compound Reactivated_AChE Reactivated AChE This compound->Reactivated_AChE Reactivation

Caption: Signaling pathway of AChE inhibition by OPs and reactivation by this compound.

Experimental_Workflow start Animal Model Preparation (e.g., Rodent) poisoning Organophosphate Administration (e.g., s.c. or i.p.) start->poisoning treatment Antidotal Treatment This compound +/- Co-administered Drug (e.g., i.m. or i.v.) poisoning->treatment observation Observation Period (Monitor for toxic signs, seizures, mortality) treatment->observation sampling Biological Sampling (Blood, Brain, Diaphragm) observation->sampling analysis Biochemical Analysis (AChE Activity Measurement) sampling->analysis end Data Analysis & Interpretation analysis->end

Caption: General experimental workflow for in vivo evaluation of this compound efficacy.

References

Technical Support Center: Obidoxime Reactivation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments on the reactivation kinetics of organophosphate-inhibited acetylcholinesterase (AChE) by obidoxime.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the reactivation kinetics of organophosphate-inhibited AChE by this compound?

A1: The reactivation of organophosphate (OP)-inhibited acetylcholinesterase (AChE) by this compound is a complex process influenced by several critical factors:

  • Structure of the Organophosphate Inhibitor: The chemical structure of the organophosphate that has inhibited the AChE plays a significant role. The nature of the leaving group and the alkyl groups on the phosphorus atom affects the stability of the phosphorylated enzyme and its susceptibility to reactivation. For instance, this compound is highly effective against AChE inhibited by pesticides like paraoxon, but shows limited efficacy against certain nerve agents like cyclosarin.[1][2]

  • "Aging" of the Phosphorylated Enzyme: Following inhibition by an organophosphate, the AChE-OP complex can undergo a process called "aging." This involves the dealkylation of the phosphoryl-enzyme conjugate, resulting in a negatively charged adduct that is resistant to reactivation by oximes.[3][4] The rate of aging varies depending on the specific organophosphate. For example, soman-inhibited AChE ages very rapidly, making timely administration of this compound crucial.[1][4]

  • Concentration of this compound: The concentration of this compound follows a dose-response relationship for reactivation, up to a certain point. Higher concentrations generally lead to faster reactivation rates. However, excessively high concentrations can be toxic and may even inhibit the enzyme.[5][6]

  • Species of Acetylcholinesterase: The source of the AChE can significantly impact reactivation kinetics. Studies have shown marked differences in the reactivating potency of oximes among different species (e.g., human, rat, guinea pig).[7] This is an important consideration when extrapolating results from animal studies to humans.

  • pH and Temperature: The pH of the reaction buffer and the incubation temperature can affect both the activity of the enzyme and the chemical reactivity of the oxime. The optimal pH for AChE activity is typically between 7.4 and 8.0.[8]

Q2: What is "aging" and how does it affect this compound's efficacy?

A2: "Aging" is a chemical process that occurs after an organophosphate (OP) has inhibited acetylcholinesterase (AChE). It involves the removal of an alkyl group from the phosphorus center of the OP-AChE conjugate. This dealkylation results in a more stable, negatively charged phosphonylated enzyme that is highly resistant to reactivation by nucleophilic agents like this compound.[3][4] The rate of aging is highly dependent on the specific OP. For some nerve agents, like soman, aging occurs within minutes, rendering oxime therapy ineffective if not administered almost immediately.[1][4] For other OPs, the aging process is slower, allowing a wider window for successful reactivation.

Q3: Why am I observing low or no reactivation of AChE in my experiment?

A3: Several factors could contribute to poor reactivation results. Consider the following troubleshooting steps:

  • Verify Enzyme Activity: Ensure your stock of acetylcholinesterase is active. Improper storage or handling can lead to loss of activity.[9]

  • Check for "Aging": If you are working with an OP that causes rapid aging, the inhibited enzyme may have become refractory to reactivation before the addition of this compound. Consider the timing of your experimental steps.

  • Optimize this compound Concentration: The concentration of this compound is critical. Too low a concentration will result in slow or incomplete reactivation, while excessively high concentrations can be inhibitory.[5] Perform a concentration-response curve to determine the optimal concentration for your system.

  • Confirm OP Inhibition: Ensure that the initial inhibition of AChE by the organophosphate was successful and reached the desired level (typically 90-95% inhibition).

  • Assess Reagent Quality: Verify the purity and stability of your this compound and organophosphate solutions.

  • Control for Spontaneous Reactivation: Some phosphorylated AChE complexes can undergo spontaneous reactivation, although this is generally a slow process.[10] Include a control without this compound to measure the rate of spontaneous reactivation.

  • Consider the Source of AChE: Reactivation kinetics can vary significantly between species.[7] Ensure the species of AChE you are using is appropriate for your research question.

Troubleshooting Guides

Problem: High Variability in Reactivation Rates Between Replicates
  • Possible Cause: Inconsistent pipetting, temperature fluctuations, or timing of reagent additions.

  • Solution:

    • Use calibrated pipettes and ensure consistent technique.

    • Maintain a constant temperature throughout the assay using a water bath or incubator.

    • Use a multichannel pipette for simultaneous addition of reagents to multiple wells.

    • Prepare a master mix of reagents to minimize well-to-well variation.[11]

Problem: No or Very Low AChE Activity in the Uninhibited Control
  • Possible Cause: Inactive enzyme, degraded substrate, or incorrect buffer conditions.

  • Solution:

    • Test the activity of a fresh aliquot of AChE.

    • Prepare a fresh solution of the substrate (e.g., acetylthiocholine).

    • Verify the pH of your assay buffer is within the optimal range (typically 7.4-8.0).[8][9]

Problem: Unexpectedly High Background Absorbance in the Ellman's Assay
  • Possible Cause: Reaction of the chromogen (DTNB) with other thiol-containing compounds in the sample or contamination of reagents.

  • Solution:

    • Run a blank control containing all reagents except the enzyme to assess the rate of non-enzymatic substrate hydrolysis.

    • If using a crude enzyme preparation, consider purification steps to remove interfering substances.

    • Ensure all glassware and pipette tips are clean to avoid contamination.[8]

Quantitative Data

Table 1: Reactivation of Organophosphate-Inhibited Human AChE by this compound and Other Oximes

OrganophosphateOximeConcentration (µM)Reactivation (%)Reference
ParaoxonThis compound10096.8[1][12]
ParaoxonTrimedoxime10086.0[13]
ParaoxonPralidoxime100<25[1]
ParaoxonHI-6100<25[1]
TabunThis compound10 & 30~20[14]
TabunHLö 710 & 30~20[14]
TabunPralidoxime10 & 30~5[14]
TabunHI-610 & 30~5[14]
CyclosarinThis compound10 & 30Weak[14]
CyclosarinPralidoxime10 & 30Weak[14]
SomanThis compound10 & 30< HI-6 & HLö 7[14]
VXThis compound10 & 30< HI-6 & HLö 7[14]

Table 2: Reactivation of Rat Brain AChE Inhibited by Various Organophosphates with this compound

OrganophosphateThis compound ConcentrationReactivation (%)Reference
Tabun10⁻⁵ M28[15]
Tabun10⁻³ M37[15]
Sarin10⁻⁵ M4[15]
Sarin10⁻³ M41[15]
Cyclosarin10⁻⁵ M2[15]
Cyclosarin10⁻³ M4[15]
Soman10⁻⁵ M0[15]
Soman10⁻³ M5[15]
VX10⁻⁵ M8[15]
VX10⁻³ M79[15]
Russian VX10⁻⁵ M17[15]
Russian VX10⁻³ M66[15]
Chlorpyrifos10⁻⁵ M35[15]
Chlorpyrifos10⁻³ M63[15]
Paraoxon10⁻⁵ M37[15]
Paraoxon10⁻³ M76[15]
Methyl-chlorpyrifos10⁻³ M3[15]
DDVP10⁻⁵ M31[15]
DDVP10⁻³ M51[15]
DFP10⁻⁵ M11[15]
DFP10⁻³ M18[15]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Acetylcholinesterase
  • Enzyme Preparation: Prepare a stock solution of acetylcholinesterase (e.g., from human erythrocytes or electric eel) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). The final concentration of the enzyme should be determined based on the specific activity and the requirements of the assay.

  • Inhibitor Preparation: Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., isopropanol (B130326) or DMSO). Perform serial dilutions to achieve the desired final concentrations for inhibition.

  • Inhibition Reaction:

    • In a microplate well or microcentrifuge tube, combine the AChE solution with the organophosphate solution.

    • Incubate the mixture for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibition to occur. The goal is to achieve approximately 95% inhibition of the enzyme activity.

    • Include a control sample with the enzyme and the solvent used for the inhibitor to represent 100% enzyme activity.

Protocol 2: this compound-Mediated Reactivation of Inhibited AChE
  • Reactivator Preparation: Prepare a stock solution of this compound chloride in the assay buffer. Perform serial dilutions to obtain the desired concentrations for the reactivation assay.

  • Reactivation Reaction:

    • To the inhibited AChE from Protocol 1, add the this compound solution.

    • Incubate the mixture for a defined period (e.g., 10-60 minutes) at a controlled temperature.

    • Include a control with the inhibited enzyme and buffer (without this compound) to measure spontaneous reactivation.

  • Measurement of AChE Activity: Determine the remaining AChE activity using a suitable method, such as the Ellman's assay (see Protocol 3).

Protocol 3: Determination of AChE Activity by the Ellman's Method

This spectrophotometric assay is widely used to measure AChE activity.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 14 mM acetylthiocholine (B1193921) iodide (ATCI) in deionized water. Prepare fresh daily.[16]

  • Assay Procedure (96-well plate format):

    • Set up the plate:

      • Blank: Assay buffer, DTNB solution, and substrate solution.

      • Control (100% activity): AChE solution, assay buffer, DTNB solution, and substrate solution.

      • Inhibited Sample: Inhibited AChE solution, assay buffer, DTNB solution, and substrate solution.

      • Reactivated Sample: Reactivated AChE solution, assay buffer, DTNB solution, and substrate solution.

    • Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate of reactivated sample - Rate of inhibited sample) / (Rate of control sample - Rate of inhibited sample)] x 100

Visualizations

Obidoxime_Reactivation_Pathway cluster_legend Legend AChE Active AChE Inhibited_AChE Phosphorylated AChE (Reversible Inhibition) AChE->Inhibited_AChE Inhibition Products Harmless Products AChE->Products Hydrolysis of Acetylcholine OP Organophosphate (e.g., Sarin, Paraoxon) Inhibited_AChE->AChE Spontaneous Reactivation Inhibited_AChE->AChE this compound-induced Reactivation Aged_AChE Aged Phosphorylated AChE (Irreversible Inhibition) Inhibited_AChE->Aged_AChE Aging (Dealkylation) Phosphorylated_Oxime Phosphorylated Oxime This compound This compound Enzyme Enzyme States Inhibitor Inhibitor/Reactivator Process Reaction/Process

Caption: Signaling pathway of AChE inhibition and this compound reactivation.

Experimental_Workflow Start Start Prepare_Reagents Prepare AChE, OP, and this compound Solutions Start->Prepare_Reagents Inhibition Inhibit AChE with OP (e.g., 30 min at 25°C) Prepare_Reagents->Inhibition Control_1 Control: Uninhibited AChE Prepare_Reagents->Control_1 Reactivation Add this compound to Inhibited AChE (e.g., 10-60 min at 25°C) Inhibition->Reactivation Control_2 Control: Inhibited AChE (Spontaneous Reactivation) Inhibition->Control_2 Measure_Activity Measure AChE Activity (Ellman's Assay) Reactivation->Measure_Activity Data_Analysis Calculate % Reactivation Measure_Activity->Data_Analysis End End Data_Analysis->End Control_1->Measure_Activity Control_2->Measure_Activity Troubleshooting_Logic Problem Low/No Reactivation Observed Check_Enzyme Is the AChE enzyme active? Problem->Check_Enzyme Check_Aging Could 'aging' have occurred? Check_Enzyme->Check_Aging Yes Solution_Enzyme Use a fresh enzyme aliquot and verify storage conditions. Check_Enzyme->Solution_Enzyme No Check_Concentration Is the this compound concentration optimal? Check_Aging->Check_Concentration No Solution_Aging Consider the timing of reagent addition relative to the OP's aging rate. Check_Aging->Solution_Aging Yes Check_Inhibition Was the initial inhibition successful? Check_Concentration->Check_Inhibition Yes Solution_Concentration Perform a dose-response curve for this compound. Check_Concentration->Solution_Concentration No Solution_Inhibition Confirm inhibition level with a control. Check_Inhibition->Solution_Inhibition No Success Problem Resolved Check_Inhibition->Success Yes Solution_Enzyme->Success Solution_Aging->Success Solution_Concentration->Success Solution_Inhibition->Success

References

Technical Support Center: Obidoxime Efficacy in Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of obidoxime in treating organophosphate (OP) poisoning.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound in organophosphate poisoning?

This compound is a nucleophilic agent belonging to the oxime class of compounds, designed to reactivate acetylcholinesterase (AChE), an essential enzyme for nerve function.[1][2] Organophosphates inhibit AChE by phosphorylating a serine residue in the enzyme's active site. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms like muscle twitching, respiratory distress, and convulsions.[1][3] this compound functions by attacking the phosphorus atom of the organophosphate, cleaving the bond between the inhibitor and the enzyme, and thereby restoring AChE activity.[1]

Q2: Why does this compound fail to reactivate AChE in certain cases of organophosphate poisoning?

The failure of this compound in some organophosphate poisonings is a multifactorial issue. The primary reasons include:

  • "Aging" of the Inhibited Enzyme: Following phosphorylation by an organophosphate, the AChE-OP complex can undergo a process called "aging."[3][4][5] This involves the dealkylation of the organophosphorus moiety, resulting in a conformational change that renders the enzyme resistant to reactivation by oximes like this compound.[4][5] The rate of aging is highly dependent on the specific organophosphate.[3][6]

  • Chemical Structure of the Organophosphate: The effectiveness of this compound is not universal across all organophosphates.[7] Its efficacy is significantly influenced by the chemical structure of the inhibiting compound. For instance, it has shown good efficacy against diethyl organophosphates like parathion, but is less effective against dimethyl compounds like dimethoate (B1670662) and certain nerve agents like cyclosarin.[8][9][10][11]

  • Delayed Administration: The therapeutic window for this compound administration is critical. If treatment is delayed, the aging process may be complete, making AChE reactivation impossible.[12][13]

  • Inadequate Dosing and High Poison Load: In cases of severe poisoning with a large dose of organophosphate, the concentration of the inhibitor can overwhelm the reactivating capacity of the administered this compound, leading to a low net reactivation of AChE.[12]

Q3: What is "aging" of acetylcholinesterase and how does it impact this compound's efficacy?

"Aging" is a chemical process that occurs after an organophosphate has inhibited acetylcholinesterase. It involves the loss of an alkyl group from the organophosphate molecule, which strengthens the bond between the organophosphate and the enzyme.[3][4][5] This dealkylation creates a negatively charged phosphate (B84403) group that forms a stable, covalent bond with the enzyme's active site.[5] Once this "aged" state is reached, the inhibited enzyme is no longer susceptible to reactivation by oximes like this compound.[4][5] The half-life for aging varies significantly depending on the specific organophosphate; for example, it is estimated to be around 3.7 hours for dimethyl-phosphorylated AChE (e.g., from malathion) and approximately 33 hours for diethyl-phosphorylated AChE (e.g., from parathion).[6]

Q4: Are there specific types of organophosphates for which this compound is known to be ineffective?

Yes, experimental and clinical evidence has demonstrated that this compound exhibits variable efficacy against different organophosphates.[7] It is generally more effective against poisoning by diethyl organophosphates.[8][9] In contrast, its effectiveness is limited in poisonings caused by:

  • Dimethyl organophosphates: Such as dimethoate and oxydemeton-methyl.[8][9][14]

  • Certain nerve agents: For example, it shows low efficacy against cyclosarin-inhibited AChE.[10]

  • Some phosphorothiolates and phosphonates. [11]

Troubleshooting Guides for Experimental Work

Problem: Inconsistent AChE reactivation with this compound in vitro.

Possible Cause Troubleshooting Step
Organophosphate "Aging" Ensure that the incubation time between AChE inhibition and the addition of this compound is minimized and precisely controlled across all experiments. Consider the known aging half-life of the specific organophosphate being used.[6]
Incorrect this compound Concentration Verify the concentration of the this compound solution. Perform a dose-response curve to determine the optimal concentration for the specific organophosphate and experimental conditions.
pH of the Reaction Buffer The nucleophilicity of the oxime is pH-dependent. Ensure the pH of your buffer system is stable and optimal for this compound activity, typically around physiological pH.
Purity of Reagents Use highly purified AChE, organophosphate, and this compound to avoid interference from contaminants. Verify the purity of your compounds using appropriate analytical techniques.

Problem: Lack of correlation between in vitro reactivation and in vivo efficacy.

Possible Cause Troubleshooting Step
Pharmacokinetics of this compound The in vivo efficacy of this compound is influenced by its absorption, distribution, metabolism, and excretion.[7] Consider these factors when designing in vivo experiments and interpreting results. Monitor plasma concentrations of this compound.[15]
High Organophosphate Load in vivo A high and persistent concentration of the organophosphate in the body can lead to continuous re-inhibition of reactivated AChE, masking the effect of this compound.[12] Measure the concentration of the organophosphate and its active metabolites in plasma.[14]
Species Differences in AChE There can be significant species-specific differences in the kinetics of AChE inhibition, aging, and reactivation.[7] Ensure that the species used in your in vivo model is relevant to your research question and that in vitro studies use AChE from the same species if possible.

Data Presentation: Quantitative Efficacy of this compound

Table 1: In Vitro Reactivation of Human Acetylcholinesterase (AChE) Inhibited by Various Organophosphates with this compound.

OrganophosphateThis compound ConcentrationReactivation Efficacy (%)Reference
Paraoxon10 µM96.8Jun et al., 2008[7]
Leptophos-oxon10 µM31.4Kovarik et al., 2010[16]
Leptophos-oxon100 µMNot specified, but higher than 10 µMKovarik et al., 2010[16]
SarinNot specifiedEffectiveWorek et al., 2007[10]
CyclosarinNot specifiedLow efficacyWorek et al., 2007[10]
TabunNot specifiedWeak reactivatorWorek et al., 2007[10]
VXNot specifiedEffectiveWorek et al., 2007[10]

Table 2: Clinical Observations of this compound Efficacy in Human Organophosphate Poisoning.

OrganophosphateThis compound Dosing RegimenClinical OutcomeReference
Parathion250 mg bolus followed by 750 mg/day continuous infusionPrompt improvement in neuromuscular transmission and increased AChE activity.Eyer et al., 2009[8][9]
Oxydemeton-methyl250 mg bolus followed by 750 mg/day continuous infusionOnly transient effects.Eyer et al., 2009[8][9]
Dimethoate250 mg bolus followed by 750 mg/day continuous infusionOnly transient effects.Eyer et al., 2009[8][9]

Experimental Protocols

1. In Vitro Determination of AChE Reactivation (Modified Ellman's Method)

This protocol is a generalized procedure based on methodologies cited in the literature.[7]

  • Objective: To quantify the ability of this compound to reactivate organophosphate-inhibited AChE.

  • Materials:

    • Purified acetylcholinesterase (e.g., from human erythrocytes)

    • Organophosphate inhibitor solution

    • This compound solution at various concentrations

    • Phosphate buffer (pH 7.4)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine (ATCh) substrate solution

    • Microplate reader

  • Procedure:

    • Inhibition: Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer for a specific duration to achieve significant inhibition (e.g., 95%).

    • Reactivation: Add the this compound solution to the inhibited enzyme mixture and incubate for a defined period. A control sample with buffer instead of this compound should be run in parallel to measure spontaneous reactivation.

    • Enzyme Activity Measurement:

      • Add DTNB to the wells of a microplate.

      • Add the reactivated enzyme mixture to the wells.

      • Initiate the reaction by adding the ATCh substrate.

      • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

    • Calculation: Calculate the percentage of reactivation by comparing the activity of the this compound-treated enzyme to the activity of the uninhibited enzyme and the inhibited enzyme (with and without this compound).

2. Assessment of Neuromuscular Transmission in vivo

This protocol is based on clinical study methodologies.[13][15]

  • Objective: To evaluate the functional effect of this compound on the neuromuscular junction in organophosphate-poisoned subjects.

  • Procedure:

    • Patient Preparation: The patient should be in a stable and comfortable position.

    • Nerve Stimulation: Apply stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve at the wrist).

    • Recording: Place recording electrodes over the muscle innervated by the stimulated nerve (e.g., the abductor digiti minimi).

    • Stimulation Protocol:

      • Single twitch: Deliver a single supramaximal stimulus and record the compound muscle action potential (CMAP).

      • Repetitive Nerve Stimulation (RNS): Deliver a train of stimuli at different frequencies (e.g., 3 Hz, 20 Hz, 50 Hz) and record the CMAPs.

    • Data Analysis: Analyze the amplitude and area of the CMAPs. A decrement in the CMAP amplitude during RNS is indicative of a neuromuscular transmission defect. Improvement in the decremental response after this compound administration suggests effective reactivation of AChE at the neuromuscular junction.

Mandatory Visualizations

Organophosphate_Inhibition_and_Reactivation cluster_0 Normal Cholinergic Synapse cluster_1 Organophosphate Poisoning cluster_2 This compound Treatment ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate OP Organophosphate AChE_inhibited Inhibited AChE (Phosphorylated) OP->AChE_inhibited Inhibition AChE_aged Aged AChE (Non-reactivable) AChE_inhibited->AChE_aged Aging (Dealkylation) AChE_reactivated Reactivated Acetylcholinesterase OP_Oxime_Complex OP-Oxime Complex (Excreted) This compound This compound This compound->AChE_inhibited Reactivation This compound->AChE_aged Ineffective

Caption: AChE inhibition by organophosphates and reactivation by this compound.

experimental_workflow start Start: In Vitro Experiment inhibit_ache Inhibit AChE with Organophosphate start->inhibit_ache split Split Samples inhibit_ache->split add_this compound Add this compound (Treatment Group) split->add_this compound add_buffer Add Buffer (Control Group) split->add_buffer incubate Incubate for Reactivation add_this compound->incubate add_buffer->incubate measure_activity Measure AChE Activity (Ellman's Method) incubate->measure_activity calculate Calculate % Reactivation measure_activity->calculate

Caption: Workflow for in vitro AChE reactivation assay.

References

Technical Support Center: Addressing Autocatalytic Degradation of Obidoxime in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the autocatalytic degradation of Obidoxime in solutions. The information is designed to assist researchers in designing stable formulations and accurately interpreting experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing a progressive decrease in concentration over time, even when stored in acidic conditions. What is the likely cause?

A1: You are likely observing the autocatalytic degradation of this compound. This is a known issue where one of the degradation byproducts, formaldehyde (B43269), acts as a catalyst, accelerating the breakdown of the parent molecule.[1][2] The reaction is primarily a hydrolysis process that is influenced by temperature and pH.[1]

Troubleshooting Steps:

  • Confirm Autocatalysis: Analyze your kinetic data. If the degradation rate increases over time, it is indicative of an autocatalytic process.

  • Control Temperature: Store your solutions at refrigerated temperatures (2-8 °C) to significantly slow down the degradation rate. The hydrolysis of this compound has an activation energy of 26.2 kcal/mol, indicating a strong temperature dependence.[1][2]

  • Optimize pH: Ensure the pH of your solution is within the optimal stability range, which is typically acidic. A pH of around 3 has been shown to improve the stability of this compound in multicomponent formulations.

  • Minimize Headspace: Oxygen in the headspace of your container can potentially contribute to oxidative degradation, which may occur alongside hydrolysis. Purging the headspace with an inert gas like nitrogen can help mitigate this.

  • Formaldehyde Scavengers (Advanced): In formulation development, the inclusion of excipients that can act as formaldehyde scavengers (e.g., certain amino acids or bisulfite salts) could be explored to inhibit the autocatalytic cycle. However, the compatibility and potential for adduct formation with this compound would need to be thoroughly investigated.

Q2: I am observing an unexpected peak in my HPLC chromatogram during a stability study of this compound. How can I identify it?

A2: The most commonly reported degradation product of this compound is 4-pyridinealdoxime (B27919).[3][4] Another key byproduct is formaldehyde, which is volatile and may not be readily observed by standard reversed-phase HPLC methods without derivatization. A "presumed monocarboxy derivative" has also been mentioned as a degradation product in long-term storage.

Troubleshooting Steps:

  • Reference Standard: The most straightforward method is to run a reference standard of 4-pyridinealdoxime to see if the retention time matches your unknown peak.

  • Forced Degradation: Conduct a forced degradation study by subjecting an this compound solution to heat (e.g., 60-80°C) for a defined period. The peak that grows significantly over time is likely a degradation product.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight and fragmentation pattern, which can be used to elucidate its structure.

  • Review Literature: Compare your chromatograms and mass spectral data with published studies on this compound degradation.

Q3: My this compound solution has developed a yellow tint. Is this related to degradation?

A3: The appearance of a color change, such as a yellow tint, in a pharmaceutical solution is often an indicator of chemical degradation. While the primary degradation products of this compound are not inherently colored, the formation of minor degradation products or the interaction of degradation products with other components in the solution could lead to a color change.

Troubleshooting Steps:

  • Correlate with Purity: Use a stability-indicating HPLC method (see Experimental Protocols section) to analyze the colored solution. A decrease in the this compound peak area and the appearance of new impurity peaks would confirm that the color is associated with degradation.

  • Protect from Light: Store this compound solutions in amber vials or otherwise protected from light to rule out photodegradation, which can often lead to colored byproducts.

  • Evaluate Excipients: If your formulation contains other excipients, consider the possibility of an interaction between this compound degradation products and these excipients.

Q4: I am having trouble with this compound precipitating from my aqueous solution. What can I do?

A4: Precipitation of this compound can occur if its solubility limit is exceeded, which can be influenced by pH, temperature, and the presence of other solutes.

Troubleshooting Steps:

  • pH Adjustment: The solubility of this compound, a cationic molecule, can be pH-dependent. Ensure the pH of your buffer system is one in which this compound has adequate solubility.

  • Concentration Check: Verify that the concentration of your this compound solution is below its solubility limit in the chosen solvent system at the intended storage and use temperatures.

  • Co-solvents: In some cases, the addition of a co-solvent (e.g., propylene (B89431) glycol, ethanol) can increase the solubility of a drug substance. However, the impact of any co-solvent on the stability of this compound would need to be carefully evaluated.

  • Buffer Species: The choice of buffer can influence solubility. Experiment with different buffer systems (e.g., citrate, acetate) to find one that provides both good solubility and stability.

Data Presentation

Table 1: Long-Term Stability of this compound Chloride Injection (250 mg/mL)
Storage DurationThis compound Assay (%)pHMajor Degradation Product (4-pyridinealdoxime)
Initial100~3.5-4.5Not Detected
5 Years> 95%Maintained above lower specification limitMay surpass allowed limit
7 Years> 90%Maintained above lower specification limitExceeds allowed limit

Data synthesized from long-term storage studies under controlled and field conditions.[3][4]

Table 2: Influence of Environmental Factors on this compound Degradation
FactorConditionImpact on Degradation RateRecommendation
Temperature IncreasedExponential IncreaseStore at controlled room temperature or refrigerated.
pH Acidic (e.g., pH 3-4)DecreasedFormulate in an acidic buffer system.
Neutral to AlkalineIncreasedAvoid neutral or alkaline conditions for prolonged storage.
Presence of Formaldehyde IncreasedCatalyzes DegradationMinimize initial formaldehyde levels and consider scavengers.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and 4-Pyridinealdoxime

This protocol outlines a general method for the analysis of this compound and its primary degradation product, 4-pyridinealdoxime. Method optimization and validation are essential for specific applications.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. For example:

    • Aqueous Phase: A solution of an ion-pairing agent such as sodium 1-heptanesulfonate (e.g., 5 mM) in a buffer (e.g., potassium phosphate), with the pH adjusted to be acidic (e.g., pH 3.5).

    • Organic Phase: Acetonitrile or methanol.

    • The ratio of aqueous to organic phase should be optimized to achieve good resolution between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound chloride reference standard in the mobile phase or a suitable diluent (e.g., water) at a known concentration (e.g., 100 µg/mL). Prepare a separate stock solution of 4-pyridinealdoxime reference standard. Create a mixed standard solution for system suitability testing.

  • Sample Solution: Dilute the this compound solution to be tested with the mobile phase or diluent to fall within the linear range of the assay.

3. System Suitability:

  • Inject the mixed standard solution multiple times.

  • The resolution between the this compound and 4-pyridinealdoxime peaks should be greater than 2.0.

  • The tailing factor for the this compound peak should be less than 2.0.

  • The relative standard deviation (RSD) for replicate injections should be less than 2.0%.

4. Analysis:

  • Inject the blank (diluent), standard solutions, and sample solutions.

  • Quantify the amount of this compound and 4-pyridinealdoxime in the samples by comparing the peak areas to those of the standard solutions.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to generate degradation products and demonstrate the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a specified period.

  • Thermal Degradation: Heat the stock solution at 60-80°C for a specified period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified period.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

  • Evaluate the chromatograms for the appearance of new peaks and the decrease in the this compound peak.

Visualizations

Autocatalytic_Degradation_Pathway This compound This compound Intermediate Unstable Intermediate This compound->Intermediate H₂O (Hydrolysis) Degradation_Products Initial Degradation Products Intermediate->Degradation_Products Formaldehyde Formaldehyde Degradation_Products->Formaldehyde Pyridine_Aldoxime 4-Pyridinealdoxime Degradation_Products->Pyridine_Aldoxime Formaldehyde->this compound Catalyzes

Caption: Autocatalytic degradation pathway of this compound.

Troubleshooting_Workflow start This compound Solution Instability Observed check_degradation Is there a loss of This compound concentration? start->check_degradation check_precipitation Is there visible precipitation? start->check_precipitation check_degradation->check_precipitation No troubleshoot_degradation Troubleshoot Degradation: - Control Temperature - Optimize pH - Protect from Light/Oxygen check_degradation->troubleshoot_degradation Yes troubleshoot_solubility Troubleshoot Solubility: - Adjust pH - Check Concentration - Consider Co-solvents check_precipitation->troubleshoot_solubility Yes end_degradation Stability Improved troubleshoot_degradation->end_degradation end_solubility Solution Clear troubleshoot_solubility->end_solubility

Caption: Troubleshooting workflow for this compound solution instability.

References

Optimizing Obidoxime infusion protocols for sustained plasma levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing obidoxime infusion protocols for sustained plasma levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing this compound infusion protocols?

A1: The primary goal is to maintain a sustained and therapeutic plasma concentration of this compound to effectively reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds.[1][2][3] Continuous infusion is often preferred over intermittent bolus injections to achieve steady-state plasma levels.[4][5][6]

Q2: What is the target plasma concentration for effective this compound therapy?

A2: A target plasma concentration range of 10-20 µM is generally considered appropriate for achieving significant reactivation of AChE.[1][3][4][7][8] Clinical studies have shown that a regimen of a 250 mg intravenous bolus followed by a continuous infusion of 750 mg/24h can achieve this target range.[1][2][3][4][7][8][9][10]

Q3: Why is a continuous infusion of this compound recommended over intermittent bolus doses?

A3: Continuous infusion helps to avoid the fluctuations in plasma concentration seen with intermittent bolus dosing.[11] Sustained plasma levels are crucial for counteracting the ongoing inhibition of AChE, especially in cases of severe or prolonged exposure to organophosphates.[4][5][12] Intermittent dosing can lead to periods where the this compound concentration falls below the therapeutic threshold, potentially reducing its efficacy.[11]

Q4: What is the mechanism of action of this compound?

A4: this compound is a cholinesterase reactivator. Organophosphates inhibit AChE by phosphorylating the serine hydroxyl group in the enzyme's active site. This compound's nucleophilic oxime group attacks the phosphorus atom of the organophosphate, cleaving the bond between the enzyme and the inhibitor, thereby regenerating the active AChE.[13][14][15] This allows for the normal breakdown of acetylcholine (B1216132) to resume.[13][15]

Q5: How does the type of organophosphate affect the efficacy of this compound?

A5: The efficacy of this compound can be dependent on the specific organophosphate. For example, it has been shown to be effective in parathion (B1678463) poisoning but may have more transient effects with other compounds like oxydemeton-methyl (B133069) or dimethoate.[4][10] this compound is considered a potent reactivator for AChE inhibited by various OP insecticides and tabun, but may be less effective against agents like soman, sarin, cyclosarin, and VX compared to other oximes like HI-6.[3][5][14] The process of "aging," a conformational change in the phosphorylated enzyme, can also render the enzyme resistant to reactivation by oximes, making timely administration critical.[8][15]

Troubleshooting Guides

Problem 1: this compound plasma levels are consistently below the target therapeutic range (10-20 µM) despite following the standard infusion protocol.

Possible Cause Troubleshooting Step
Impaired renal function: this compound is primarily eliminated by the kidneys.[13][16] Altered renal clearance can affect plasma concentrations.Monitor renal function parameters. Adjust the infusion rate based on creatinine (B1669602) clearance, though some studies suggest that maintenance of desired plasma levels was not critical even with deteriorating renal function.[4]
Inaccurate drug preparation or administration: Errors in dilution or infusion pump calibration can lead to lower than intended doses.Verify the concentration of the this compound solution and the accuracy of the infusion pump.
Drug degradation: Improper storage or handling of the this compound solution can lead to reduced potency.[17][18]Ensure this compound solutions are prepared and stored according to the manufacturer's instructions. Studies on long-term storage suggest a potential for degradation over time.[18]

Problem 2: Despite achieving therapeutic plasma levels of this compound, there is poor reactivation of acetylcholinesterase (AChE).

Possible Cause Troubleshooting Step
Delayed administration: The "aging" of the inhibited AChE can prevent its reactivation by oximes.[8][15] The therapeutic window for this compound is largely determined by the rate of aging.[8]Initiate this compound therapy as soon as possible after organophosphate exposure.[1][2]
Mega-dose poisoning: In cases of extremely high levels of organophosphate, the rate of AChE re-inhibition may exceed the rate of reactivation by this compound, even at therapeutic concentrations.[4][5]In such cases, net reactivation may not be observed until the plasma concentration of the poison has decreased.[4] Continue supportive care and monitoring.
Type of organophosphate: this compound has varying efficacy against different organophosphates.[5][6][9]If the specific organophosphate is known, consult literature for the expected efficacy of this compound. Consider alternative or adjunct therapies if appropriate.

Problem 3: Adverse effects are observed during this compound infusion.

Possible Cause Troubleshooting Step
High plasma concentration: Although the therapeutic window is established, individual patient variability may lead to adverse effects at concentrations within or above the target range.Monitor the patient for known side effects such as nausea, headache, dizziness, and cardiovascular effects like tachycardia and hypertension.[13] If severe adverse effects occur, consider reducing the infusion rate and re-evaluating the target plasma concentration for that individual.
Rapid bolus administration: A rapid loading dose can cause adverse effects.Administer the initial bolus dose over a recommended period (e.g., 15-30 minutes) to minimize potential side effects.[19][20]

Data Presentation

Table 1: Recommended this compound Infusion Protocols and Corresponding Pharmacokinetic Parameters.

Infusion ProtocolTarget Plasma Concentration (µM)Resulting Steady-State Plasma Concentration (µM)Elimination Half-LifeReference
250 mg IV bolus, followed by 750 mg/24h continuous infusion10-2014.5 ± 7.3Biphasic: t½(1) 2.2 h, t½(2) 14 h[1][2]
250 mg IV bolus, followed by 750 mg/day continuous infusion10-2010-20Not specified[4][7][8][9]

Experimental Protocols

Protocol 1: Determination of this compound Plasma Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on methodologies cited in the literature.[1][2]

  • Sample Collection: Collect blood samples from patients at regular intervals into appropriate anticoagulant tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation:

    • Precipitate plasma proteins using a suitable agent (e.g., perchloric acid).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: Prepare an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer solution).

    • Flow Rate: Set a constant flow rate (e.g., 1 mL/min).

    • Detection: Use a UV detector at a wavelength suitable for this compound detection.

    • Quantification: Create a standard curve using known concentrations of this compound to quantify the concentration in the plasma samples.

Protocol 2: Measurement of Red Blood Cell Acetylcholinesterase (RBC-AChE) Activity

This protocol is a generalized procedure based on the principles of the Ellman method, which is commonly used for measuring cholinesterase activity.[3][7]

  • Sample Collection: Collect whole blood samples in tubes containing an anticoagulant.

  • Erythrocyte Lysis: Lyse the red blood cells to release the AChE.

  • Assay Procedure:

    • Prepare a reaction mixture containing a phosphate (B84403) buffer, the lysed RBC sample, and a chromogenic substrate (e.g., acetylthiocholine).

    • Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the product of the enzymatic reaction (thiocholine) to produce a colored compound.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a spectrophotometer.

  • Calculation of Activity: The rate of change in absorbance is directly proportional to the AChE activity. Calculate the enzyme activity and express it in appropriate units (e.g., U/g Hb).

  • Ex vivo Reactivation: To determine the amount of reactivatable enzyme, an aliquot of the blood sample can be incubated with a high concentration of this compound before the assay to achieve maximum reactivation.[8]

Visualizations

Obidoxime_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_poisoning Organophosphate Poisoning cluster_treatment This compound Treatment ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis ACh_breakdown Choline + Acetate AChE_active->ACh_breakdown OP Organophosphate (OP) AChE_inhibited Inhibited AChE (Phosphorylated) OP->AChE_inhibited Inhibition AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated This compound This compound This compound->AChE_reactivated Reactivation

Caption: Mechanism of this compound action in organophosphate poisoning.

Obidoxime_Infusion_Workflow start Patient with Suspected OP Poisoning diagnosis Confirm OP Poisoning (Clinical signs, AChE activity) start->diagnosis bolus Administer this compound IV Bolus (e.g., 250 mg) diagnosis->bolus infusion Start Continuous IV Infusion (e.g., 750 mg/24h) bolus->infusion monitoring Monitor Plasma Levels & AChE Activity infusion->monitoring therapeutic Plasma Levels in Therapeutic Range (10-20 µM) monitoring->therapeutic Yes sub_therapeutic Plasma Levels Below Therapeutic Range monitoring->sub_therapeutic No adjust Adjust Infusion Rate if Necessary adjust->infusion continue_therapy Continue Infusion and Supportive Care therapeutic->continue_therapy sub_therapeutic->adjust continue_therapy->monitoring end End of Treatment continue_therapy->end Patient recovers

Caption: Clinical workflow for optimizing this compound infusion.

References

Technical Support Center: Managing Obidoxime-Induced Neuromuscular Block at High Doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of obidoxime, particularly at high concentrations where it may induce neuromuscular block.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving high doses of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected decrease in muscle contraction force upon this compound application, even in the absence of organophosphates. At high concentrations, this compound can directly block nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, a phenomenon described as a "curare-like" effect.[1] This is independent of its acetylcholinesterase (AChE) reactivating properties.1. Confirm Dose-Dependence: Perform a dose-response curve to determine the concentration at which this compound transitions from a potentiating/neutral agent to an inhibitory one in your specific preparation. 2. Washout Experiment: Attempt to reverse the block by washing out the this compound. If the block is due to competitive antagonism at the nAChR, the effect should be reversible. 3. Competitive Antagonist Assay: Co-administer a known nAChR agonist (e.g., a high concentration of acetylcholine or a stable analog) to see if it can overcome the block, which would be indicative of competitive antagonism.
Variability in the degree of neuromuscular block between different experimental preparations. The sensitivity to this compound's antagonistic effects can vary depending on the species, muscle type, and the physiological state of the preparation.1. Standardize Preparation: Ensure consistent dissection and handling procedures for all preparations. 2. Control for Temperature and pH: Maintain stable physiological conditions (temperature, pH, oxygenation) as these can influence receptor kinetics and drug potency. 3. Use a Positive Control: Include a known nAChR antagonist (e.g., tubocurarine) as a positive control to assess the general responsiveness of your preparation.
Difficulty in distinguishing between AChE reactivation and direct neuromuscular effects of this compound in organophosphate-poisoned preparations. This compound's dual action can complicate data interpretation. The observed effect will be the net result of AChE reactivation (which should improve neuromuscular transmission) and direct nAChR blockade (which will impair it).1. Time-Course Analysis: Monitor the neuromuscular function over time after this compound administration. AChE reactivation is a relatively rapid process, while direct receptor block may have different onset and offset kinetics. 2. Control Experiments: In a separate set of non-poisoned preparations, characterize the direct effect of the same high concentration of this compound. This will provide a baseline for its inhibitory action. 3. Electrophysiological Recordings: Measure end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs). A decrease in EPP and MEPP amplitude in the presence of this compound (in a non-poisoned preparation) would strongly suggest a postsynaptic blocking effect.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary therapeutic action is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.[2][3] It does this by binding to the phosphorylated enzyme and removing the phosphate (B84403) group, thereby restoring the enzyme's ability to hydrolyze acetylcholine (ACh) at the neuromuscular junction.[2]

Q2: Can this compound itself cause neuromuscular block?

A2: Yes, at high concentrations, this compound can induce neuromuscular block.[1] This is due to a direct antagonistic effect on nicotinic acetylcholine receptors (nAChRs) at the motor endplate, often described as a "curare-like" or "antinicotinic" effect.[1][4]

Q3: At what concentration does this compound start to show inhibitory effects on the neuromuscular junction?

A3: The concentration at which this compound's inhibitory effects become significant can vary. However, one study on mouse phrenic nerve-diaphragm preparations found that this compound antagonized neostigmine-induced tetanic fade with an EC50 of 300 µM.[1] It is crucial for researchers to determine the dose-response relationship in their specific experimental model.

Q4: How can I differentiate between this compound's AChE reactivating effect and its direct neuromuscular blocking effect in my experiments?

A4: This can be challenging. A key strategy is to use appropriate controls. In organophosphate-poisoned preparations, the net effect will be a combination of both actions. It is recommended to run parallel experiments on non-poisoned tissue to characterize the direct effects of high-dose this compound on neuromuscular transmission. Electrophysiological measurements of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) can also help dissect the pre- and post-synaptic effects.[1]

Q5: Is the neuromuscular block induced by high-dose this compound reversible?

A5: The direct antagonistic effect of this compound on nAChRs is expected to be reversible upon washout of the compound from the experimental preparation, consistent with a competitive antagonism mechanism.

Data Presentation

Quantitative Effects of this compound on Neuromuscular Transmission

The following table summarizes the known quantitative effects of this compound on neuromuscular parameters. Researchers should note that these values may vary depending on the experimental model.

ParameterSpecies/PreparationThis compound ConcentrationEffectReference
Tetanic Fade AntagonismMouse Phrenic Nerve-DiaphragmEC50: 300 µM Antagonism of neostigmine-induced tetanic fade[1]
End-Plate Potential (EPP)Mouse Phrenic Nerve-Diaphragm100-500 µMDepression and shortening of single EPPs in the presence of neostigmine[1]
Miniature End-Plate Potential (MEPP)Mouse Phrenic Nerve-Diaphragm100-500 µMDose-dependent shortening and decrease in MEPP amplitude in the presence of neostigmine[1]

Experimental Protocols

Mouse Phrenic Nerve-Hemidiaphragm Preparation for Neuromuscular Transmission Studies

This protocol is adapted from established methods for studying the effects of compounds on the neuromuscular junction ex vivo.

Materials:

  • Krebs-Ringer solution (composition in mM: NaCl 135, KCl 5, CaCl2 2, MgCl2 1, NaHCO3 15, NaH2PO4 1, glucose 11), continuously gassed with 95% O2 / 5% CO2.

  • Dissection microscope and tools.

  • Organ bath with stimulating and recording electrodes.

  • Force transducer and data acquisition system.

  • This compound stock solution.

Procedure:

  • Animal Euthanasia and Dissection:

    • Humanely euthanize a mouse according to approved institutional protocols.

    • Carefully dissect out the diaphragm with the phrenic nerve attached.

  • Preparation Mounting:

    • Mount the hemidiaphragm preparation in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.

    • Attach the central tendon to a fixed point and the rib cage side to a force transducer.

    • Place the phrenic nerve in a stimulating electrode.

  • Equilibration:

    • Allow the preparation to equilibrate for at least 30 minutes, with continuous superfusion of fresh, oxygenated Krebs-Ringer solution.

    • Apply a resting tension of approximately 1 gram.

  • Stimulation and Recording:

    • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.

    • Record the isometric muscle contractions using the force transducer and data acquisition system.

  • This compound Application:

    • Once a stable baseline of twitch contractions is established, introduce this compound into the organ bath at the desired final concentration.

    • To study high-dose effects, a cumulative concentration-response curve can be generated by adding increasing concentrations of this compound at set time intervals.

  • Data Analysis:

    • Measure the amplitude of the muscle twitch contractions before and after the application of this compound.

    • Express the effect of this compound as a percentage of the baseline contraction amplitude.

Patch-Clamp Electrophysiology for nAChR Antagonism

This protocol provides a general framework for assessing the direct effects of this compound on nAChRs using the patch-clamp technique on a suitable cell line expressing these receptors (e.g., TE671 cells) or on isolated muscle fibers.

Materials:

  • Cell line expressing nAChRs or isolated muscle fibers.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM: NaCl 140, KCl 2.8, CaCl2 2, MgCl2 2, HEPES 10, glucose 10; pH 7.4).

  • Internal (pipette) solution (in mM: KCl 140, MgCl2 2, EGTA 11, HEPES 10; pH 7.2).

  • Acetylcholine (ACh) solution.

  • This compound stock solution.

Procedure:

  • Cell Preparation:

    • Culture cells to an appropriate confluency or dissect and isolate muscle fibers.

    • Place the cells/fibers in a recording chamber with the external solution.

  • Pipette Preparation:

    • Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell recording configuration.

  • Recording ACh-Evoked Currents:

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply a brief pulse of ACh to the cell to evoke an inward current through the nAChRs.

    • Establish a stable baseline of ACh-evoked currents.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • After a brief incubation period, re-apply the ACh pulse in the presence of this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents before and after this compound application.

    • Calculate the percentage of inhibition of the ACh-evoked current by this compound.

    • Generate a concentration-response curve and calculate the IC50 value for this compound's antagonism of nAChRs.

Visualizations

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel 1. Depolarization Vesicles Synaptic Vesicles (containing ACh) Ca_channel->Vesicles 2. Ca²⁺ Influx ACh_release Vesicles->ACh_release 3. Vesicle Fusion ACh ACh AChE AChE ACh->AChE 5a. ACh Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 4. ACh Binding Obidoxime_reactivation This compound (Reactivation) AChE->Obidoxime_reactivation Reactivation by this compound Na_influx nAChR->Na_influx 6. Channel Opening EPP End-Plate Potential (EPP) Na_influx->EPP 7. Depolarization Muscle_AP Muscle Action Potential EPP->Muscle_AP 8. Threshold Reached Contraction Muscle Contraction Muscle_AP->Contraction 9. Excitation-Contraction Coupling Obidoxime_block High-Dose this compound (Antagonism) Obidoxime_block->nAChR Direct Blockade

Caption: Signaling pathway at the neuromuscular junction and points of this compound interaction.

Experimental_Workflow start Start: Prepare Neuromuscular Junction Preparation equilibrate Equilibrate Preparation in Organ Bath start->equilibrate baseline Record Baseline Neuromuscular Transmission (e.g., twitch tension, EPPs) equilibrate->baseline decision High-Dose this compound Experiment? baseline->decision high_dose Apply High Concentration of this compound decision->high_dose Yes op_poisoning Induce Organophosphate Poisoning decision->op_poisoning No (OP Poisoning Model) record_effects Record Changes in Neuromuscular Parameters high_dose->record_effects apply_this compound Apply this compound as an Antidote op_poisoning->apply_this compound apply_this compound->record_effects washout Perform Washout of this compound record_effects->washout record_recovery Record Recovery of Function washout->record_recovery analyze Analyze Data: - Dose-response curves - IC50/EC50 values - Comparison to baseline record_recovery->analyze end End analyze->end

Caption: General experimental workflow for studying this compound's effects on neuromuscular transmission.

References

Validation & Comparative

Obidoxime vs. Pralidoxime for Sarin Poisoning: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of obidoxime and pralidoxime (B1201516) as antidotes for sarin (B92409) nerve agent poisoning. The information presented is based on available in vitro and in vivo experimental data to assist researchers and professionals in the field of drug development.

Executive Summary

Both this compound and pralidoxime are oxime-class drugs capable of reactivating acetylcholinesterase (AChE), the enzyme critically inhibited by organophosphorus nerve agents like sarin. Experimental evidence suggests that while both are effective, their efficacy can vary depending on the specific nerve agent and the experimental model. In the context of sarin poisoning, some studies indicate that this compound may offer a higher reactivation potency and protective effect compared to pralidoxime. However, the therapeutic window and potential side effects are crucial considerations in their clinical application.

Mechanism of Action: Acetylcholinesterase Reactivation

Sarin irreversibly binds to the serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132). This accumulation results in a cholinergic crisis, characterized by symptoms such as convulsions, respiratory distress, and ultimately, death. Oximes like this compound and pralidoxime function by nucleophilically attacking the phosphorus atom of the sarin-AChE complex, thereby breaking the bond and regenerating the active enzyme.

Sarin AChE Inhibition and Oxime Reactivation cluster_inhibition AChE Inhibition by Sarin cluster_reactivation Reactivation by Oxime AChE Active AChE Inhibited_AChE Sarin-Inhibited AChE (Inactive) AChE->Inhibited_AChE Phosphorylation Sarin Sarin Sarin->Inhibited_AChE Reactivated_AChE Active AChE Inhibited_AChE->Reactivated_AChE Nucleophilic Attack Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE->Phosphorylated_Oxime Oxime This compound or Pralidoxime Oxime->Reactivated_AChE

Caption: Mechanism of AChE inhibition by sarin and its reactivation by an oxime.

In Vitro Efficacy: Acetylcholinesterase Reactivation

In vitro studies are crucial for determining the direct reactivation potential of oximes on sarin-inhibited AChE. These experiments typically involve incubating human or animal-derived AChE with sarin, followed by the introduction of the oxime and measurement of enzyme activity restoration.

ParameterThis compoundPralidoximeReference
Reactivation of Sarin-Inhibited Human Erythrocyte AChE (30 µM oxime) Higher PotencyLower Potency[1]
Reactivation of Sarin-Inhibited Pig Brain AChE (10⁻⁴ M oxime) 23%Not specified in this study, but generally lower than this compound and HI-6[2][3]
Experimental Protocol: In Vitro AChE Reactivation

A representative in vitro experimental protocol is as follows:

  • Enzyme Source: Isolated human erythrocyte acetylcholinesterase is prepared.

  • Inhibition: The enzyme is incubated with a known concentration of sarin for a specified period (e.g., 30 minutes) to achieve significant inhibition.

  • Reactivation: The sarin-inhibited enzyme is then incubated with different concentrations of this compound or pralidoxime (e.g., 10 µM and 30 µM) for various time points (e.g., 5-60 minutes).

  • Activity Measurement: AChE activity is determined photometrically using a method such as the Ellman assay, which measures the product of acetylcholine hydrolysis.

  • Data Analysis: The rate of reactivation is calculated and compared between the different oximes.

In Vivo Efficacy: Animal Studies

In vivo studies in animal models provide critical data on the therapeutic efficacy of oximes in a whole-organism context, taking into account factors like pharmacokinetics and physiological responses.

Survival and Protective Ratios
Study ParameterThis compoundPralidoximeAnimal ModelReference
Mortality (at similar serum concentrations) 90% (at 3.6 µg/ml)20% (at 3.3 µg/ml)Rat
Protective Ratio (vs. Sarin) Increased LD50 1.45-fold (with atropine)Decreased acute toxicity less than three timesMouse, Rat[4][5]

Note: Direct comparison of protective ratios is challenging due to variations in experimental design across studies.

Experimental Protocol: In Vivo Efficacy Study

The following is a generalized workflow for an in vivo study comparing the efficacy of this compound and pralidoxime against sarin poisoning.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_observation Observation and Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Sarin_Admin Administer Sarin (e.g., subcutaneous, intraperitoneal) Grouping->Sarin_Admin Control Control Group: Administer Saline Sarin_Admin->Control Atropine_Only Atropine (B194438) Only Group Sarin_Admin->Atropine_Only Obidoxime_Group This compound + Atropine Group Sarin_Admin->Obidoxime_Group Pralidoxime_Group Pralidoxime + Atropine Group Sarin_Admin->Pralidoxime_Group Monitor_Symptoms Monitor for Clinical Signs (e.g., convulsions, respiratory distress) Control->Monitor_Symptoms Atropine_Only->Monitor_Symptoms Obidoxime_Group->Monitor_Symptoms Pralidoxime_Group->Monitor_Symptoms Record_Mortality Record Mortality/Survival over a set period (e.g., 24 hours) Monitor_Symptoms->Record_Mortality ChE_Activity Measure Blood/Tissue AChE Activity Record_Mortality->ChE_Activity Calculate_LD50 Calculate LD50 of Sarin for each group ChE_Activity->Calculate_LD50 Determine_PR Determine Protective Ratio (LD50 with treatment / LD50 without) Calculate_LD50->Determine_PR Compare_Efficacy Compare Efficacy of This compound vs. Pralidoxime Determine_PR->Compare_Efficacy

Caption: A generalized workflow for in vivo comparison of oxime efficacy.

Conclusion

Based on the available experimental data, this compound generally demonstrates a higher in vitro reactivation potency for sarin-inhibited acetylcholinesterase compared to pralidoxime.[1] In vivo studies, while more complex to compare directly, suggest that this compound in combination with atropine can provide significant protection against sarin toxicity.[5] However, it is important to note that pralidoxime has also been shown to be effective, particularly in combination with atropine.[2] The choice between these two oximes for further research and development may depend on a variety of factors including the desired therapeutic index, pharmacokinetic properties, and the specific context of potential nerve agent exposure. Further head-to-head comparative studies under standardized conditions would be beneficial to definitively delineate the superior antidote for sarin poisoning.

References

Comparative Efficacy of Obidoxime and HI-6 in the Treatment of Soman Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Soman (B1219632), a highly toxic organophosphate nerve agent, poses a significant threat due to its rapid and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis, characterized by seizures, respiratory distress, and ultimately, death. The primary post-exposure treatment involves the administration of an AChE reactivator, an oxime, in conjunction with an anticholinergic agent like atropine (B194438). This guide provides a detailed comparative analysis of two such oximes, Obidoxime and HI-6, focusing on their efficacy against soman poisoning, supported by experimental data.

Executive Summary

Experimental evidence consistently demonstrates the superiority of HI-6 over This compound in reactivating soman-inhibited AChE and in providing protection against soman-induced lethality. While this compound shows efficacy against other nerve agents like tabun (B1200054), it is largely ineffective against soman.[1][2] In contrast, HI-6 has been shown to be a potent reactivator of soman-inhibited AChE, leading to significantly better therapeutic outcomes in various animal models.[3][4][5] The differential efficacy is attributed to the structural differences between the two oximes and their interaction with the soman-AChE conjugate.

In Vitro Reactivation of Soman-Inhibited Acetylcholinesterase

The primary mechanism of action of oximes is the nucleophilic attack on the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE, leading to the displacement of the nerve agent and regeneration of the enzyme. The efficacy of this reactivation can be quantified by kinetic constants.

Numerous studies have demonstrated that HI-6 is a more potent reactivator of soman-inhibited AChE compared to this compound. For instance, in a study using human erythrocyte AChE, the reactivating potency after soman exposure was found to be in the order of HI-6 > this compound.[6] this compound was found to be ineffective in reactivating soman-inhibited AChE from rat brain homogenate.[1]

Table 1: In Vitro Reactivation of Soman-Inhibited AChE

OximeEnzyme SourceReactivation EfficacyReference
HI-6 Human Erythrocyte AChESignificantly higher than this compound[Worek et al., 2004][6]
Human Caudate Nucleus & Skeletal Muscle AChEMost potent reactivator[Puu et al., 1986][2]
Rat Brain AChEEffective reactivator[Shih, 1993][3]
Rat Diaphragm & Intercostal MusclesReactivated AChE after soman poisoning[Clement, 1982][7]
This compound Human Erythrocyte AChEWeak reactivator[Worek et al., 2004][6]
Human Caudate Nucleus & Skeletal Muscle AChELess effective than HI-6[Puu et al., 1986][2]
Rat Brain AChEIneffective[Kuca et al., 2007][1]
Rat DiaphragmInsufficient to enable survival in combination with atropine[Kassa & Cabal, 1999][4]

In Vivo Protective Efficacy

The superior in vitro performance of HI-6 translates to better protective efficacy in animal models of soman poisoning. The protective ratio, which is the ratio of the LD50 of the nerve agent in treated animals to that in untreated animals, is a key metric for evaluating in vivo efficacy.

Studies in mice have shown that HI-6, in combination with atropine, provides significantly greater protection against soman lethality compared to this compound.[3] In rats poisoned with a supralethal dose of soman, a combination of HI-6 and atropine was able to prevent the lethal toxic effects, whereas this compound with atropine was insufficient.[4]

Table 2: In Vivo Protective Efficacy Against Soman Poisoning

OximeAnimal ModelSoman Dose (LD50)TreatmentProtective Ratio (PR)Reference
HI-6 Mice1.3HI-6 + Memantine (B1676192) (intravenous)Significant decrease in median effective dose[Antonijevic et al., 2011][8]
Mice2.1HI-6 (50 mg/kg, IP) + Atropine>95% survival[Maxwell et al., 1989][9]
Rats1.5HI-6 + AtropineFully protected[Kassa & Cabal, 1999][4]
Rats2.5 LD50sHI-6 aloneProtected[Shih et al., 1991][10]
Rats5.5 LD50sHI-6 + Atropine SulfateProtected[Shih et al., 1991][10]
This compound Mice-This compound + AtropineLess effective than HI-6[Clement, 1992][3]
Rats1.5This compound + AtropineInsufficient for survival[Kassa & Cabal, 1999][4]

Experimental Protocols

In Vitro AChE Reactivation Assay

A common method to assess the in vitro reactivation efficacy of oximes is the Ellman assay.

  • Enzyme Preparation: Acetylcholinesterase is purified from sources such as human erythrocytes, brain tissue, or commercially available sources (e.g., from electric eel).

  • Inhibition: The enzyme is incubated with a known concentration of soman for a specific period to achieve a high degree of inhibition (typically >95%).

  • Removal of Excess Inhibitor: Excess, unbound soman is removed from the solution, often by gel filtration or rapid dilution.

  • Reactivation: The inhibited enzyme is then incubated with various concentrations of the oxime (this compound or HI-6) at a controlled temperature and pH (e.g., 37°C, pH 7.4).

  • Measurement of AChE Activity: At different time points, aliquots are taken from the reactivation mixture and the remaining AChE activity is measured. The Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used, which reacts with thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine, to produce a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

  • Data Analysis: The rate of reactivation is determined by plotting the percentage of reactivated enzyme against time. From this, kinetic parameters such as the first-order reactivation rate constant (k_r) and the dissociation constant (K_D) can be calculated.

In Vivo Protection Studies

Animal models, typically mice or rats, are used to evaluate the protective efficacy of antidotes against the lethal effects of soman.

  • Animal Model: Male albino mice or Wistar rats are commonly used.

  • Determination of LD50: The median lethal dose (LD50) of soman for the specific animal strain and route of administration (e.g., subcutaneous, intramuscular) is determined.

  • Poisoning: Animals are challenged with a specific multiple of the LD50 of soman.

  • Treatment: At a defined time point after soman administration (e.g., 1 minute), the animals are treated with the oxime (this compound or HI-6), usually in combination with atropine. The route of administration for the treatment is typically intramuscular or intraperitoneal.

  • Observation: The animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.

  • Calculation of Protective Ratio: The LD50 of soman in the presence of the antidote is determined and divided by the LD50 of soman alone to calculate the protective ratio. A higher protective ratio indicates greater efficacy of the antidote.

Visualizations

Mechanism of AChE Inhibition and Reactivation

AChE_Inhibition_Reactivation cluster_inhibition Inhibition by Soman cluster_reactivation Reactivation by Oxime AChE Active AChE (EH) Inhibited_AChE Phosphonylated AChE (EP) AChE->Inhibited_AChE Phosphonylation Soman Soman (PX) Soman->Inhibited_AChE Aging Aged AChE (EP') Inhibited_AChE->Aging Aging (Dealkylation) Irreversible Reactivated_AChE Active AChE (EH) Inhibited_AChE->Reactivated_AChE Reactivation Phosphonylated_Oxime Phosphonylated Oxime Inhibited_AChE->Phosphonylated_Oxime Oxime Oxime (HI-6 or this compound) Oxime->Reactivated_AChE Oxime->Phosphonylated_Oxime

Caption: Mechanism of AChE inhibition by soman and its reactivation by an oxime.

Experimental Workflow for In Vivo Protection Study

InVivo_Workflow start Start: Select Animal Model (e.g., Mice) determine_ld50 Determine Soman LD50 start->determine_ld50 divide_groups Divide Animals into Control and Treatment Groups determine_ld50->divide_groups soman_challenge Challenge with Soman (e.g., 1.5 x LD50) divide_groups->soman_challenge treatment Administer Treatment: - Control: Saline - Group 1: this compound + Atropine - Group 2: HI-6 + Atropine soman_challenge->treatment observe Observe for 24 hours for Toxicity and Mortality treatment->observe calculate_pr Calculate Protective Ratio observe->calculate_pr end End: Compare Efficacy calculate_pr->end

Caption: A typical experimental workflow for an in vivo protection study.

Conclusion

Based on the available experimental data, HI-6 is unequivocally the more effective oxime for the treatment of soman poisoning when compared to this compound . Its superior ability to reactivate soman-inhibited AChE both in vitro and in vivo leads to a significantly higher protective index and survival rate in animal models. While this compound has its place in the treatment of poisoning by other nerve agents, its use in the context of soman exposure is not supported by scientific evidence. For researchers and drug development professionals, future efforts should focus on the development of broad-spectrum oximes with improved efficacy against a range of nerve agents, including soman, and better penetration of the blood-brain barrier.

References

Clinical Effectiveness of Obidoxime Compared to Other Reactivators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of organophosphate (OP) poisoning, a major global health concern, relies on a combination of an antimuscarinic agent like atropine (B194438) and an acetylcholinesterase (AChE) reactivator. The role of the latter is to restore the function of AChE, an enzyme critical for the proper functioning of the nervous system, which is inhibited by OP compounds. While several AChE reactivators, known as oximes, have been developed, their clinical effectiveness can vary significantly depending on the specific organophosphate involved. This guide provides an objective comparison of the clinical effectiveness of obidoxime with other commonly studied reactivators, such as pralidoxime (B1201516) and HI-6, supported by experimental data.

Comparative Analysis of Clinical and Experimental Data

The efficacy of oxime reactivators is contingent on several factors, including the chemical structure of the organophosphate, the time elapsed since poisoning, and the dosage of the reactivator administered. The following tables summarize key quantitative data from clinical and preclinical studies to facilitate a direct comparison between this compound and other reactivators.

Table 1: Comparative Clinical Outcomes in Organophosphate Poisoning

OximeStudyType of PoisoningKey Clinical Outcomes
This compound Eyer et al. (2009)[1][2]Parathion (diethyl OP)Prompt improvement in neuromuscular transmission and increased AChE activity. Mortality: 5/13 patients.[2]
Oxydemeton-methyl & Dimethoate (B1670662) (dimethyl OPs)Only transient effects observed.[1][2]
Pralidoxime Balali-Mood & Shariat (1998)[3]Mixed OP pesticidesMortality in Pralidoxime + Atropine group: 0/8 patients.[3]
This compound Balali-Mood & Shariat (1998)[3]Mixed OP pesticidesMortality in this compound + Atropine group: 6/22 patients.[3]
Atropine Alone Balali-Mood & Shariat (1998)[3]Mixed OP pesticidesMortality in Atropine alone group: Not specified, but deaths were observed.[4]

Table 2: Comparative In Vitro Reactivation Efficacy of AChE Inhibited by Various Organophosphates

OrganophosphateThis compoundPralidoximeHI-6Key Findings
Paraoxon (metabolite of Parathion) Highly effectiveLess effective than this compoundLess effective than this compoundThis compound and trimedoxime showed the best reactivation for paraoxon-inhibited AChE.
Tabun (nerve agent) More effective than HI-6 and pralidoximeLess effectiveLess effectiveThis compound is considered more effective for tabun-inhibited AChE.
Sarin (B92409) (nerve agent) Less effective than HI-6Less effectiveMore effectiveHI-6 is a superior reactivator for sarin-inhibited AChE.
Soman (nerve agent) IneffectiveIneffectiveMore effectiveHI-6 shows some efficacy against soman-inhibited AChE, while this compound and pralidoxime are largely ineffective.
VX (nerve agent) EffectiveLess effectiveMore effectiveHI-6 is generally a superior reactivator for VX-inhibited AChE.
Dimethyl OPs More effective than pralidoximeRequires higher concentrationsVariableThis compound is generally more potent against dimethyl-OP inhibited AChE than pralidoxime.[5]
Diethyl OPs Significantly more effective than pralidoximeRequires much higher concentrationsVariableThis compound is noted to be substantially more effective than pralidoxime for diethyl-OPs.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the design of clinical investigations into oxime effectiveness, the following diagrams are provided.

AChE_Inhibition_Reactivation cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning cluster_2 Oxime Reactivation ACh Acetylcholine AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Phosphorylates OP Organophosphate (OP) AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated Reactivates Oxime_OP_complex Oxime-OP Complex (excreted) AChE_inhibited->Oxime_OP_complex Forms ACh_excess Excess Acetylcholine Receptor_overstim Overstimulated Receptor ACh_excess->Receptor_overstim Continuously binds Oxime Oxime (e.g., this compound)

Mechanism of AChE inhibition by OPs and reactivation by oximes.

Clinical_Trial_Workflow cluster_0 Patient Recruitment and Baseline Assessment cluster_1 Randomization and Treatment cluster_2 Data Collection and Monitoring cluster_3 Data Analysis and Conclusion p1 Patient with Suspected OP Poisoning p2 Inclusion/Exclusion Criteria Met p1->p2 p3 Informed Consent p2->p3 p4 Baseline Data Collection (Vitals, AChE levels, etc.) p3->p4 rand Randomization p4->rand groupA Group A: Atropine + this compound rand->groupA groupB Group B: Atropine + Pralidoxime/Placebo rand->groupB groupC Group C: Atropine + HI-6 (if applicable) rand->groupC d1 Continuous Monitoring (Vitals, ECG) groupA->d1 groupB->d1 groupC->d1 d2 Serial Blood Sampling (AChE, Oxime levels) d1->d2 d3 Clinical Outcome Assessment (Mortality, Ventilation Duration) d2->d3 analysis Statistical Analysis d3->analysis conclusion Conclusion on Comparative Effectiveness and Safety analysis->conclusion

Workflow for a comparative clinical trial of oxime reactivators.

Oxime_Effectiveness_Comparison cluster_OP Organophosphate Type cluster_Oximes Oxime Reactivator cluster_Efficacy Reported Efficacy Diethyl Diethyl OPs (e.g., Parathion, Chlorpyrifos) High High Efficacy Dimethyl Dimethyl OPs (e.g., Dimethoate) Moderate Moderate Efficacy Nerve_Agents Nerve Agents (Sarin, Soman, Tabun, VX) This compound This compound This compound->High vs Diethyl OPs This compound->High vs Tabun This compound->Moderate vs Dimethyl OPs Low Low/No Efficacy This compound->Low vs Sarin, Soman Pralidoxime Pralidoxime Pralidoxime->Moderate vs Dimethyl OPs Pralidoxime->Low vs Diethyl OPs Pralidoxime->Low vs most Nerve Agents HI6 HI-6 HI6->High vs Sarin, VX, Soman

Logical comparison of oxime effectiveness against OP types.

Detailed Experimental Protocols

A critical evaluation of the effectiveness of oxime reactivators necessitates a thorough understanding of the methodologies employed in the pertinent studies.

Clinical Study Protocol: Eyer et al. (2009)

This observational study aimed to assess the clinical and laboratory effects of this compound in severe organophosphate poisoning.

  • Patient Population: 34 patients with severe self-poisoning from parathion, oxydemeton-methyl, or dimethoate who required mechanical ventilation.[1][2]

  • Treatment Regimen: All patients received atropine. The this compound regimen consisted of a 250 mg intravenous bolus, followed by a continuous infusion of 750 mg per day for up to one week.[1][2]

  • Data Collection:

    • Clinical: Monitoring of vital signs, duration of mechanical ventilation, and overall clinical course, including mortality.

    • Laboratory: Measurement of AChE activity in red blood cells (RBC-AChE) and cholinesterase in plasma. The potential for reactivation was assessed by incubating patient blood samples with a high concentration of this compound in vitro. Plasma concentrations of the organophosphates and this compound were also determined.[2]

  • Key Endpoints: The primary endpoints were the clinical response to treatment, changes in RBC-AChE activity, and patient survival.[1][2]

In Vitro AChE Reactivation Assay Protocol (General)

In vitro studies are crucial for determining the intrinsic reactivating potential of an oxime against AChE inhibited by a specific organophosphate.

  • Enzyme Source: Purified human recombinant AChE or AChE from human red blood cell ghosts.

  • Inhibition Step: The AChE is incubated with a specific organophosphate (e.g., paraoxon, sarin surrogate) at a known concentration to achieve a high degree of inhibition (typically >95%).

  • Reactivation Step: The inhibited enzyme is then incubated with the oxime reactivator (e.g., this compound, pralidoxime, HI-6) at various concentrations.

  • Activity Measurement: The activity of AChE is measured at different time points during the reactivation phase. A common method is the Ellman assay, which uses a chromogenic substrate (acetylthiocholine) that produces a colored product upon hydrolysis by active AChE. The rate of color change is proportional to the enzyme activity.[6]

  • Data Analysis: The reactivation rate constants (kr) are calculated to quantify the efficacy of the oxime. A higher kr value indicates a more potent reactivator.

Conclusion

The clinical effectiveness of this compound is highly dependent on the specific organophosphate involved. Experimental data suggests that this compound is a potent reactivator for AChE inhibited by diethyl organophosphates, such as parathion, and the nerve agent tabun.[5][7] However, its efficacy against dimethyl organophosphates appears to be more transient, and it is largely ineffective against nerve agents like sarin and soman.

In comparison, pralidoxime is generally considered less potent than this compound, particularly for diethyl OPs.[5] The oxime HI-6 has shown superior efficacy against a broader range of nerve agents, including sarin, VX, and to some extent, soman, but may be less effective against certain pesticides.[8][9]

A significant challenge in definitively establishing the clinical superiority of any single oxime is the scarcity of large-scale, head-to-head randomized controlled trials. The available clinical data is often from observational studies or trials with methodological limitations. Furthermore, the timing of oxime administration is critical, as the inhibited AChE can undergo a process called "aging," after which it can no longer be reactivated.

For drug development professionals, the data underscores the need for broad-spectrum reactivators or the development of more rapid and precise diagnostic tools to identify the specific organophosphate involved in a poisoning event, thereby allowing for the administration of the most effective oxime. Future research should focus on well-designed clinical trials to provide more definitive evidence to guide clinical practice.

References

Validating Neuromuscular Transmission Studies for Obidoxime Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Obidoxime's performance with alternative oximes in the context of neuromuscular transmission studies for treating organophosphate poisoning. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in research and drug development.

Comparative Efficacy of Oximes in Acetylcholinesterase Reactivation

The primary mechanism of action for oximes like this compound is the reactivation of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. Organophosphate (OP) compounds inhibit AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of nicotinic and muscarinic receptors, which can result in paralysis and death.[1] The efficacy of different oximes varies depending on the specific organophosphorus compound.

Below are tables summarizing the quantitative data on the reactivation efficacy of this compound compared to other common oximes, Pralidoxime and HI-6, against various OP pesticides and nerve agents.

Table 1: In Vitro Reactivation of Paraoxon-Inhibited Human Acetylcholinesterase (AChE)

OximeConcentration (µM)Reactivation Efficacy (%)Reference
This compound 10096.8Jun et al., 2008[1]
Pralidoxime100≤25Jun et al., 2008[1]
Trimedoxime10086Jun et al., 2008[1]
Methoxime100≤25Jun et al., 2008[1]
HI-6100≤25Jun et al., 2008[1]

Table 2: Comparative Reactivation of Nerve Agent-Inhibited Human AChE

Nerve AgentOximeReactivation PotencyReference
SomanThis compound IneffectivePuu et al., 1986[1]
HI-6More effective than this compoundPuu et al., 1986[1]
SarinThis compound Less effective than HI-6Puu et al., 1986[1]
HI-6More effective than this compoundPuu et al., 1986[1]
TabunThis compound More effective than HI-6Puu et al., 1986[1]
HI-6Weak reactivatorWorek et al., 2007[2]
CyclosarinThis compound Lacks efficacyWorek et al., 2007[2]
HI-6EffectiveWorek et al., 2007[2]
VXThis compound Less potent than HI-6Kuca and Kassa, 2004[1]
HI-6More potent than this compoundKuca and Kassa, 2004[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of this compound.

Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity by measuring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 75 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • AChE solution (e.g., from human erythrocytes)

  • Organophosphate inhibitor (e.g., paraoxon)

  • Oxime reactivator (e.g., this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Enzyme Inhibition:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the organophosphate inhibitor solution.

    • Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for AChE inhibition.

  • Oxime Reactivation:

    • To the inhibited enzyme mixture, add 10 µL of the oxime reactivator solution at various concentrations.

    • Incubate for a defined period (e.g., 10-60 minutes) to allow for reactivation of AChE.

  • Measurement of AChE Activity:

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • The percentage of reactivation is calculated by comparing the rate of the oxime-treated sample to the rate of an uninhibited control sample.

Neuromuscular Transmission Study (Repetitive Nerve Stimulation)

Electrophysiological studies, particularly repetitive nerve stimulation (RNS), are used to assess the function of the neuromuscular junction and the efficacy of treatments in reversing neuromuscular blockade.[3][4][5]

Patient Preparation:

  • Ensure the patient is in a relaxed and comfortable position.

  • Discontinue any acetylcholinesterase inhibitors at least 12 hours before the study.[6]

Procedure:

  • Electrode Placement:

    • Place recording surface electrodes over the belly and tendon of the muscle of interest (e.g., abductor pollicis brevis for the median nerve).

    • Place a ground electrode on the limb between the stimulating and recording electrodes.

    • Place stimulating electrodes over the corresponding motor nerve (e.g., median nerve at the wrist).

  • Single Nerve Stimulation:

    • Deliver a single supramaximal electrical stimulus to the nerve and record the compound muscle action potential (CMAP).

  • Repetitive Nerve Stimulation (RNS):

    • Deliver a train of stimuli at a specific frequency (e.g., 20 Hz or 50 Hz).[3][4][5]

    • Record the CMAP for each stimulus in the train. A decremental response (a decrease in the amplitude of successive CMAPs) of more than 10% is considered abnormal and indicates a defect in neuromuscular transmission.

  • Evaluation of Oxime Efficacy:

    • Perform baseline RNS studies before administering the oxime.

    • Administer this compound (or the alternative oxime).

    • Repeat the RNS studies at specific time intervals after administration to monitor for improvement in the decremental response. A reduction in the decrement indicates improved neuromuscular transmission.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in neuromuscular transmission, organophosphate poisoning, and the experimental workflows used to evaluate this compound's efficacy.

Neuromuscular_Transmission cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane ActionPotential Action Potential Ca_Channel Voltage-gated Ca2+ Channel ActionPotential->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle Synaptic Vesicle (containing ACh) Ca_Influx->Vesicle triggers fusion ACh_Release ACh Release Vesicle->ACh_Release ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Na_Influx Na+ Influx nAChR->Na_Influx opens Muscle_Contraction Muscle Contraction Na_Influx->Muscle_Contraction depolarizes membrane

Caption: Signaling pathway of normal neuromuscular transmission.

Organophosphate_Poisoning cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane OP Organophosphate (OP) AChE Acetylcholinesterase (AChE) OP->AChE binds and inhibits Inhibited_AChE Inhibited AChE ACh Excess Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR continuously binds Overstimulation Continuous Stimulation nAChR->Overstimulation Paralysis Paralysis Overstimulation->Paralysis

Caption: Mechanism of organophosphate poisoning at the neuromuscular junction.

Obidoxime_Action cluster_0 Synaptic Cleft This compound This compound Inhibited_AChE Inhibited AChE This compound->Inhibited_AChE binds to OP_Oxime_Complex OP-Oxime Complex (excreted) Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE removes OP

Caption: Mechanism of action of this compound in reactivating inhibited AChE.

Experimental_Workflow_AChE_Reactivation start Start inhibit Inhibit AChE with Organophosphate start->inhibit reactivate Add this compound or Alternative Oxime inhibit->reactivate measure Measure AChE Activity (Ellman's Method) reactivate->measure analyze Calculate % Reactivation measure->analyze compare Compare Efficacy of Different Oximes analyze->compare end End compare->end

Caption: Experimental workflow for in vitro AChE reactivation studies.

Experimental_Workflow_NMT start Start baseline Baseline Repetitive Nerve Stimulation (RNS) start->baseline poisoning Induce Organophosphate Poisoning (in vivo model) or Patient with OP Poisoning baseline->poisoning administer Administer this compound or Alternative Oxime poisoning->administer monitor Monitor with RNS at Regular Intervals administer->monitor analyze Analyze CMAP Decrement monitor->analyze evaluate Evaluate Improvement in Neuromuscular Transmission analyze->evaluate end End evaluate->end

Caption: Experimental workflow for neuromuscular transmission (NMT) studies.

References

A Comparative Analysis of Obidoxime's Reactivating Potency Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Obidoxime's performance in reactivating acetylcholinesterase (AChE) inhibited by various organophosphorus (OP) compounds across different species. The information is supported by experimental data to aid in research and development of countermeasures against organophosphate poisoning. A notable finding is that the reactivating potency of oximes, including this compound, can exhibit significant differences among species, which has important implications for the extrapolation of animal data to human scenarios.[1]

Quantitative Comparison of this compound Reactivation Potency

The efficacy of this compound as a reactivator of OP-inhibited AChE is dependent on the specific organophosphorus agent and the species . The following table summarizes key kinetic constants for this compound-induced reactivation of AChE inhibited by the nerve agents Sarin, Cyclosarin, and VX in humans, rabbits, rats, and guinea pigs.

Table 1: Reactivation Kinetic Constants of this compound for OP-Inhibited Acetylcholinesterase in Different Species

OrganophosphateSpeciesDissociation Constant (KD, µM)Reactivation Constant (kr, min-1)Second-Order Reactivation Rate Constant (kii, M-1min-1)
Sarin Human24 ± 40.16 ± 0.016.7 x 103
Rabbit41 ± 110.29 ± 0.027.1 x 103
Rat20 ± 40.22 ± 0.011.1 x 104
Guinea Pig140 ± 400.11 ± 0.010.8 x 103
Cyclosarin Human400 ± 1000.040 ± 0.0040.1 x 103
Rabbit1100 ± 3000.040 ± 0.0040.04 x 103
Rat130 ± 300.060 ± 0.0040.5 x 103
Guinea Pig1300 ± 4000.027 ± 0.0030.02 x 103
VX Human15 ± 40.16 ± 0.011.1 x 104
Rabbit100 ± 200.27 ± 0.012.7 x 103
Rat13 ± 30.21 ± 0.011.6 x 104
Guinea Pig140 ± 200.12 ± 0.010.9 x 103

Data extracted from Worek et al. (2002), Archives of Toxicology.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on established in vitro assays for determining the reactivation potency of oximes.

In Vitro Acetylcholinesterase Inhibition and Reactivation Assay

This protocol outlines the steps for preparing inhibited erythrocyte AChE and measuring its reactivation by this compound.

1. Preparation of Erythrocyte Ghosts:

  • Whole blood from the respective species (human, rabbit, rat, guinea pig) is centrifuged to separate the plasma and buffy coat, which are subsequently discarded.

  • The remaining erythrocytes are washed multiple times with isotonic saline solution (0.9% NaCl).

  • The washed erythrocytes are then lysed by suspension in a hypotonic phosphate (B84403) buffer, followed by centrifugation to pellet the erythrocyte membranes (ghosts).

  • The erythrocyte ghosts are washed repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of hemoglobin.

  • The final pellet of erythrocyte ghosts is resuspended in a buffer solution to a known concentration and serves as the source of membrane-bound AChE.

2. Inhibition of Acetylcholinesterase:

  • Aliquots of the erythrocyte ghost suspension are incubated with a specific concentration of the organophosphorus agent (e.g., Sarin, Cyclosarin, or VX) for a defined period to achieve a high degree of AChE inhibition (typically >95%).

  • The inhibition reaction is stopped by dilution or by using a scavenger to remove the excess, unreacted organophosphate.

3. Reactivation by this compound:

  • The suspension of inhibited erythrocyte ghosts is then incubated with various concentrations of this compound at a controlled temperature (e.g., 37°C).

  • Aliquots of the reaction mixture are taken at different time points to measure the extent of AChE reactivation.

4. Measurement of AChE Activity (Ellman's Method):

  • The activity of AChE is determined spectrophotometrically using the Ellman's method.[2][3][4]

  • The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine.

  • Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at a wavelength of 412 nm.[2]

  • The rate of color change is directly proportional to the AChE activity.

  • The percentage of reactivation is calculated by comparing the AChE activity in the this compound-treated samples to the activity of the uninhibited control and the inhibited control.

5. Kinetic Analysis:

  • The data obtained from the reactivation experiments are fitted to appropriate kinetic models to determine the dissociation constant (KD), the maximal rate of reactivation (kr), and the second-order reactivation rate constant (kii).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the assessment of this compound's reactivation potency.

AChE_Inhibition_Reactivation cluster_inhibition AChE Inhibition cluster_reactivation AChE Reactivation AChE Active AChE Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Covalent Bonding to Serine in Active Site OP Organophosphate (OP) OP->Inhibited_AChE Reactivated_AChE Active AChE Inhibited_AChE->Reactivated_AChE Nucleophilic Attack by Oxime Group OP_Oxime_Complex OP-Obidoxime Complex (Excreted) Inhibited_AChE->OP_Oxime_Complex This compound This compound This compound->Reactivated_AChE This compound->OP_Oxime_Complex

Caption: Mechanism of AChE Inhibition and Reactivation.

Experimental_Workflow start Start: Obtain Blood Sample (Human, Rabbit, Rat, Guinea Pig) prep_erythrocytes Prepare Erythrocyte Ghosts (AChE Source) start->prep_erythrocytes inhibition Inhibit AChE with Organophosphate (e.g., Sarin) prep_erythrocytes->inhibition reactivation Incubate with this compound (Various Concentrations and Times) inhibition->reactivation activity_assay Measure AChE Activity (Ellman's Method) reactivation->activity_assay data_analysis Kinetic Analysis (Calculate kr, KD, kii) activity_assay->data_analysis comparison Cross-Species Comparison of Reactivation Potency data_analysis->comparison

Caption: In Vitro Experimental Workflow.

References

A Comparative Analysis of Obidoxime and Trimedoxime for the Reactivation of Tabun-Inhibited Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The organophosphorus nerve agent tabun (B1200054) poses a significant threat due to its irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The resulting accumulation of the neurotransmitter acetylcholine (B1216132) leads to a cholinergic crisis and can be fatal. The primary post-exposure treatment involves the administration of an AChE reactivator, typically an oxime, in conjunction with an anticholinergic agent like atropine (B194438). This guide provides a detailed comparison of two such oximes, obidoxime and trimedoxime, in their efficacy to reactivate tabun-inhibited AChE, supported by experimental data.

Performance Comparison: this compound vs. Trimedoxime

Experimental evidence from both in vitro and in vivo studies consistently indicates that trimedoxime is a more potent reactivator of tabun-inhibited AChE than this compound . Tabun-inhibited AChE is known to be particularly resistant to reactivation by standard oximes.

In Vitro Reactivation Efficacy

In vitro studies using rat brain homogenate as the source of AChE have demonstrated the superior efficacy of trimedoxime. At a concentration of 10⁻³ M, trimedoxime was able to reactivate over 40% of tabun-inhibited AChE, whereas this compound achieved a reactivation of less than 20% at the same concentration. While a complete set of kinetic parameters from a single comparative study is not available in the reviewed literature, the existing data points to a higher reactivation rate for trimedoxime.

Parameter This compound Trimedoxime Notes
Maximal Reactivation (in vitro) < 20% at 10⁻³ M> 40% at 10⁻³ MIn vitro reactivation of tabun-inhibited rat brain AChE.
Reactivation in Blood (in vivo) Significant reactivationMore efficacious than this compoundIn vivo studies in tabun-poisoned rats.
Reactivation in Diaphragm (in vivo) Significant reactivationMore efficacious than this compoundIn vivo studies in tabun-poisoned rats.
Reactivation in Brain (in vivo) No significant reactivationSignificant reactivationIn vivo studies in tabun-poisoned rats. Limited BBB penetration is a known issue for most oximes.
Therapeutic Efficacy (in vivo) Less effective in eliminating lethal effectsMost effective in eliminating lethal effectsStudies in tabun-poisoned mice and rats.
In Vivo Therapeutic Efficacy

In vivo studies in animal models have further substantiated the superiority of trimedoxime. When administered to tabun-poisoned rats, trimedoxime demonstrated a greater ability to reactivate AChE in peripheral tissues like blood and diaphragm compared to this compound. Crucially, trimedoxime was also found to be more effective in reactivating AChE in the brain, a critical advantage in mitigating the central nervous system effects of tabun poisoning.

In terms of overall therapeutic efficacy, trimedoxime has been shown to be the most effective oxime in eliminating the acute lethal toxic effects of tabun in both rats and mice. In comparative studies, this compound was found to be less suitable for ensuring survival in lethal tabun poisonings.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of this compound and trimedoxime.

In Vitro AChE Reactivation Assay

This protocol outlines the steps to determine the in vitro reactivation of tabun-inhibited AChE by oximes.

  • Enzyme Preparation: Acetylcholinesterase is typically sourced from a rat brain homogenate. The brain tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) and centrifuged to obtain a supernatant containing the enzyme.

  • Inhibition of AChE: The prepared enzyme solution is incubated with a known concentration of tabun for a specific duration (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).

  • Removal of Excess Inhibitor: To prevent interference with the subsequent reactivation step, excess, unbound tabun is removed from the inhibited enzyme preparation. This is often accomplished using size-exclusion chromatography (e.g., a Sephadex G-50 spin column).

  • Reactivation with Oximes: The tabun-inhibited AChE is then incubated with various concentrations of the oxime being tested (e.g., this compound or trimedoxime) at a controlled temperature (e.g., 37°C).

  • Measurement of AChE Activity: At specific time points during the incubation with the oxime, aliquots of the reaction mixture are taken to measure the restored AChE activity. The most common method for this is the Ellman's method :

    • The sample is added to a solution containing the substrate acetylthiocholine (B1193921) (ATCh) and a chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Reactivated AChE hydrolyzes ATCh to thiocholine.

    • Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically by measuring the absorbance at 412 nm.

    • The rate of color change is directly proportional to the AChE activity.

  • Data Analysis: The percentage of reactivation is calculated by comparing the AChE activity in the oxime-treated samples to the activity of the uninhibited enzyme (control). Kinetic parameters such as the reactivation rate constant (k_r), the dissociation constant of the inhibited enzyme-oxime complex (K_D), and the second-order rate constant (k_2) can be determined by analyzing the reactivation at different oxime concentrations and time points.

In Vivo Efficacy Assessment in Animal Models

This protocol describes the general procedure for evaluating the therapeutic efficacy of oximes in animal models of tabun poisoning.

  • Animal Model: Male Wistar rats or male mice are commonly used as animal models for tabun poisoning studies.

  • Tabun Administration: A lethal dose of tabun (e.g., a multiple of the LD50 value) is administered to the animals, typically via intramuscular (i.m.) or subcutaneous (s.c.) injection.

  • Antidotal Treatment: Shortly after tabun administration (e.g., 1 minute), the animals receive antidotal treatment. This usually consists of atropine (to counteract the muscarinic effects of acetylcholine) and the oxime being tested (this compound or trimedoxime). The oximes are often administered at a dose that is a percentage of their own LD50 (e.g., 5% or 20% of LD50) to allow for a comparison of equitoxic doses.

  • Observation and Assessment of Therapeutic Efficacy: The primary endpoint is typically the survival rate of the animals over a 24-hour period. The protective index (PI) is a key metric calculated as the ratio of the LD50 of tabun in the presence of the antidote to the LD50 of tabun alone. A higher protective index indicates greater therapeutic efficacy.

  • Measurement of AChE Reactivation in Tissues: To assess the in vivo reactivation of AChE, a separate cohort of animals is euthanized at specific time points after treatment. Blood samples are collected, and tissues such as the diaphragm and brain are excised. The activity of AChE in these tissues is then measured using the Ellman's method, as described in the in vitro protocol. The percentage of reactivation is determined by comparing the AChE activity in the treated, poisoned animals to that in control animals.

Visualizations

Signaling Pathway of AChE Inhibition and Reactivation

A Comparative Analysis of Novel Oximes and Obidoxime in Organophosphate Poisoning Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of organophosphate (OP) poisoning, through pesticides or chemical warfare agents, necessitates the development of more effective antidotes. For decades, oximes have been a cornerstone of treatment, functioning by reactivating acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by OPs. Obidoxime has been a standard oxime, but its efficacy is limited against certain OPs. This guide provides a comparative analysis of the efficacy of several novel oximes against the established this compound, supported by experimental data.

Quantitative Efficacy Comparison

The following tables summarize the in vivo protective efficacy and AChE reactivation rates of various novel oximes compared to this compound against different organophosphates.

Table 1: In Vivo Protective Efficacy of Oximes Against Organophosphate Poisoning

OximeOrganophosphateAnimal ModelRelative Risk (RR) of Death*Reference
This compound Diisopropylfluorophosphate (DFP)Rat0.19[1][2]
K027 Diisopropylfluorophosphate (DFP)Rat0.16[1][2]
K048 Diisopropylfluorophosphate (DFP)Rat0.28[1][2]
This compound Ethyl-paraoxonRat0.64[1][2]
K027 Ethyl-paraoxonRat0.20[1][2]
K048 Ethyl-paraoxonRat0.32[1][2]
This compound TabunMouse-[3]
K127 TabunMouseComparable to this compound[3]
K117 TabunMouseSignificantly lower than this compound[3]

*A lower Relative Risk (RR) indicates superior protective efficacy.

Table 2: In Vitro and In Vivo Acetylcholinesterase (AChE) Reactivation by Oximes

OximeOrganophosphateSystemAChE ReactivationReference
This compound TabunRat (in vivo) - BloodComparable to K127[3]
K127 TabunRat (in vivo) - BloodComparable to this compound[3]
This compound TabunRat (in vivo) - Diaphragm & BrainHigher than K127[3]
K127 TabunRat (in vivo) - Diaphragm & BrainLower than this compound[3]
This compound ParaoxonHuman Erythrocyte AChE (in vitro)Higher than K027 & K048[1]
K027 ParaoxonHuman Erythrocyte AChE (in vitro)Lower than this compound[1]
K048 ParaoxonHuman Erythrocyte AChE (in vitro)Lower than this compound[1]
This compound VX-Comparable to K027[1]
K027 VX-Comparable to this compound[1]

Experimental Protocols

The data presented above are derived from studies employing standardized methodologies to assess the efficacy of oximes. Below are detailed descriptions of the key experimental protocols.

In Vivo Protection Studies

This protocol is designed to evaluate the ability of an oxime to protect animals from the lethal effects of organophosphate poisoning.

  • Animal Model: Typically, male Wistar rats or mice are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Organophosphate Challenge: A lethal dose (e.g., LD50) of the organophosphate (e.g., DFP, paraoxon, tabun) is administered to the animals, usually via intramuscular (i.m.) or subcutaneous (s.c.) injection.

  • Antidotal Treatment: Immediately or within a few minutes after the OP challenge, the animals are treated with a combination of an anticholinergic agent (e.g., atropine) and the oxime being tested (e.g., this compound, K027). The oxime is typically administered i.m. at a specific dose.

  • Observation: The animals are monitored for a set period (e.g., 24 hours) for signs of toxicity and mortality. The number of surviving animals in each treatment group is recorded.

  • Data Analysis: The protective efficacy of the oxime is often expressed as a protective ratio or by calculating the relative risk of death compared to a control group that receives only the OP and atropine.

In Vitro and In Vivo Acetylcholinesterase (AChE) Reactivation Assays

These assays quantify the ability of an oxime to restore the activity of AChE that has been inhibited by an organophosphate.

In Vitro Reactivation:

  • Enzyme Source: Purified acetylcholinesterase from sources such as human erythrocytes or electric eel is used.

  • Inhibition: The enzyme is incubated with a specific concentration of the organophosphate for a defined period to achieve a high degree of inhibition.

  • Reactivation: The inhibited enzyme is then incubated with the oxime at various concentrations.

  • Activity Measurement: The activity of the reactivated AChE is measured spectrophotometrically using a substrate that produces a colored product upon hydrolysis by AChE (e.g., Ellman's reagent).

  • Data Analysis: The reactivation rate is calculated as the percentage of the initial enzyme activity that is restored by the oxime.

In Vivo Reactivation:

  • Animal Model and Poisoning: Animals are poisoned with a sublethal dose of an organophosphate as described in the in vivo protection protocol.

  • Oxime Treatment: The animals are treated with the test oxime.

  • Tissue Collection: At specific time points after treatment, animals are euthanized, and tissue samples (blood, diaphragm, brain) are collected.

  • AChE Activity Measurement: The AChE activity in the tissue homogenates is measured using the spectrophotometric method described above.

  • Data Analysis: The percentage of AChE reactivation is determined by comparing the enzyme activity in the tissues of oxime-treated animals to that of untreated, poisoned animals and healthy controls.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the relevant pathways and processes.

organophosphate_poisoning_pathway cluster_synapse Cholinergic Synapse cluster_poisoning Organophosphate Poisoning cluster_treatment Oxime Treatment ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Inhibited_AChE Inhibited AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE->Inhibited_AChE Inhibition by OP Effect Nerve Impulse Propagation AChR->Effect OP Organophosphate (OP) OP->AChE Inhibition Inhibited_AChE->AChE Reactivation by Oxime Reactivated_AChE Reactivated AChE Excess_ACh Excess ACh Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation Toxic_Effects Toxic Effects Overstimulation->Toxic_Effects Oxime Novel Oxime / this compound Oxime->Inhibited_AChE Reactivation Restoration Restoration of Normal Function Reactivated_AChE->Restoration experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A Synthesize Novel Oximes B AChE Reactivation Assay (vs. This compound) A->B C Determine Reactivation Kinetics (kr) B->C D Toxicity Assessment (LD50) in Animal Models C->D Promising candidates advance E Protective Efficacy Studies (vs. This compound) D->E F In Vivo AChE Reactivation (Blood, Tissues) E->F G Compare Efficacy and Therapeutic Index F->G H Select Lead Candidates G->H logical_relationships A Overall Efficacy of an Oxime B AChE Reactivation Potency B->A C Pharmacokinetics C->A D Toxicity (Low) D->A E Blood-Brain Barrier Penetration E->A F Broad Spectrum of Activity F->B G Chemical Stability G->C

References

Obidoxime in Organophosphate Poisoning: A Comparative Meta-Analysis of Clinical and Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obidoxime is a critical acetylcholinesterase (AChE) reactivator used in the treatment of organophosphate (OP) poisoning. This guide provides a comparative analysis of this compound against other oximes, leveraging available clinical and preclinical data to inform research and development in this therapeutic area. While large-scale, head-to-head randomized controlled trials (RCTs) focusing specifically on this compound are limited, observational studies and preclinical research offer valuable insights into its efficacy and clinical utility.

Quantitative Data Summary

The following tables summarize key quantitative data from available studies, comparing this compound with other oximes. It is important to note that the human data for this compound is primarily from observational studies, while the comparative preclinical data offers a more direct, though non-human, assessment of relative efficacy.

Table 1: Clinical Outcomes in Human Organophosphate Poisoning

OutcomeThis compound (Observational Data)Pralidoxime (B1201516) (from Meta-analysis of RCTs)[1]Notes
Mortality Rate 20.6% (7/34 patients in one study)[2][3]22.4% (73/326 patients)Data for this compound is from a single observational study and should be interpreted with caution. Pralidoxime data is from a meta-analysis of six RCTs.[1][2][3]
Need for Ventilator Support Not consistently reported in available studies33.7% (110/326 patients)---
Incidence of Intermediate Syndrome Reported to occur, but specific rates from comparative studies are lacking.43.8% (46/105 patients in two studies)Pralidoxime was associated with a significant increase in the incidence of intermediate syndrome in one meta-analysis.

Table 2: Comparative Efficacy of Oximes in Preclinical (Animal) Models

OrganophosphateOximeRelative Risk (RR) of Death (vs. Control)SpeciesReference
Paraoxon This compound 0.64 Rat[4][5]
Pralidoxime0.78Rat[4][5]
K-27 (experimental)0.20Rat[4][5]
K-48 (experimental)0.32Rat[4]
DFP This compound 0.19 Not Specified[6]
Pralidoxime0.62Not Specified[6]
K-27 (experimental)0.16Not Specified[6]
K-48 (experimental)0.28Not Specified[6]
Azinphos-methyl This compound 0.37 Not Specified[6]
Pralidoxime0.39Not Specified[6]
K-27 (experimental)0.26Not Specified[6]
K-48 (experimental)0.33Not Specified[6]

Experimental Protocols

Observational Clinical Study of this compound in Severe Organophosphate Poisoning

This protocol is based on a study of 34 patients with severe self-poisoning from parathion, oxydemeton methyl, and dimethoate.[2][3]

  • Patient Population: Patients with severe organophosphate poisoning, confirmed by clinical signs and measurement of acetylcholinesterase (AChE) activity in red blood cells.

  • Treatment Regimen:

    • All patients received atropine (B194438) as a standard of care.

    • This compound was administered as a 250 mg intravenous (IV) bolus.[2][3]

    • This was followed by a continuous IV infusion of 750 mg/day for up to one week.[2][3]

  • Monitoring:

    • Clinical features of organophosphate poisoning were continuously monitored.

    • AChE activity in red blood cells and cholinesterase in plasma were measured to assess the degree of enzyme inhibition and reactivation.

    • Neuromuscular transmission was monitored in some patients.

  • Outcome Measures:

    • Improvement in neuromuscular transmission.

    • Increase in AChE activity.

    • Mortality.

Mandatory Visualizations

Signaling Pathway: Mechanism of AChE Reactivation by this compound

AChE_Reactivation cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis AChE_inhibited Inhibited AChE (AChE-OP) Products Choline + Acetate AChE_active->Products AChE_inhibited->AChE_active Reactivation Oxime_OP Oxime-OP Complex OP Organophosphate (OP) OP->AChE_active Inhibition This compound This compound This compound->AChE_inhibited Nucleophilic Attack

Caption: Mechanism of Acetylcholinesterase (AChE) reactivation by this compound.

Experimental Workflow: Clinical Trial of this compound

Clinical_Trial_Workflow start Patient Screening (Suspected OP Poisoning) inclusion Inclusion Criteria Met (e.g., Confirmed Exposure, Severity Score) start->inclusion randomization Randomization inclusion->randomization group_A Treatment Group A (Standard Care + this compound) randomization->group_A Arm 1 group_B Treatment Group B (Standard Care + Alternative/Placebo) randomization->group_B Arm 2 monitoring Continuous Monitoring (Vital Signs, AChE Levels, Clinical Scores) group_A->monitoring group_B->monitoring outcomes Primary & Secondary Outcome Assessment (e.g., Mortality, Ventilation Duration, Intermediate Syndrome) monitoring->outcomes analysis Data Analysis outcomes->analysis

Caption: Generalized workflow for a randomized clinical trial of this compound.

Discussion

The available evidence suggests that this compound is a potent AChE reactivator, particularly for certain types of organophosphates.[2][3] Preclinical studies consistently demonstrate its superiority over Pralidoxime in various poisoning models.[4][5][6] However, the clinical evidence for this compound is less robust and largely based on observational studies.

A key challenge in the clinical assessment of oximes is the heterogeneity of organophosphate poisoning, including the specific agent, the dose, and the time to treatment. The effectiveness of this compound, like other oximes, is time-dependent and influenced by the chemical structure of the inhibiting organophosphate.[7]

For drug development professionals, the data highlights the potential for developing more effective oximes. The experimental oxime K-27, for instance, shows significantly greater efficacy than both this compound and Pralidoxime in preclinical models, suggesting avenues for novel drug design.[6][8]

Conclusion

This compound remains a valuable tool in the management of organophosphate poisoning. While preclinical data supports its potency, further well-designed randomized controlled trials are needed to definitively establish its clinical efficacy compared to other treatments and to delineate specific patient populations that would benefit most from its administration. The development of novel, broad-spectrum oximes continues to be a critical area of research.

References

A Head-to-Head Battle: Obidoxime vs. H-Oximes in Organophosphate Poisoning Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective antidotes against organophosphate poisoning is a continuous endeavor. This guide provides a comprehensive comparison of obidoxime and other H-series oximes, focusing on their efficacy in reactivating acetylcholinesterase (AChE), the primary target of organophosphate toxicity.

Organophosphate compounds, found in pesticides and chemical warfare agents, exert their toxic effects by inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis. The primary treatment involves the administration of an anticholinergic agent like atropine (B194438) and an oxime to reactivate the inhibited AChE. This guide delves into the comparative performance of this compound and prominent H-oximes like HI-6 and HLö-7, presenting key experimental data to inform future research and development.

Comparative Efficacy of Oximes: In Vitro Reactivation of AChE

The ability of an oxime to reactivate organophosphate-inhibited AChE is a critical determinant of its therapeutic potential. In vitro studies provide a controlled environment to quantify and compare the reactivation kinetics of different oximes against various organophosphates.

OrganophosphateOximeReactivation Potency (% at 10 µM)Reactivation Potency (% at 100 µM)Source
Leptophos-oxonThis compound31.4%50.3%[1]
Leptophos-oxonHI-611.6%32.8%[1]
Paraoxon (B1678428)This compound-96.9%[1]
ParaoxonHI-6-<25%
Sarin-inhibited Human AChEThis compound + HI-6Broadened spectrum compared to individual oximes-[2]
Cyclosarin-inhibited Human AChEThis compound + HI-6Broadened spectrum compared to individual oximes-[2]
Tabun-inhibited Human AChEThis compound + HI-6Broadened spectrum compared to individual oximes-[2]
VX-inhibited Human AChEThis compound + HI-6Broadened spectrum compared to individual oximes-[2]
Paraoxon-inhibited Human AChEThis compound + HI-6Broadened spectrum compared to individual oximes-[2]

Key Findings from In Vitro Studies:

  • This compound generally demonstrates high reactivation potency against various pesticide-derived organophosphates, such as paraoxon and leptophos-oxon.[1]

  • HI-6, while a potent reactivator for some nerve agents, shows weaker efficacy against certain pesticides compared to this compound.

  • A combination of this compound and HI-6 has been shown to broaden the spectrum of reactivated organophosphate-inhibited AChE, suggesting a potential therapeutic advantage for treating poisoning by a range of nerve agents.[2]

  • The reactivating potency of oximes is highly dependent on the specific organophosphate compound inhibiting the AChE.[3] For instance, after exposure to soman, sarin, cyclosarin, or VX, the reactivating potency in human erythrocyte AChE was found to be in the order of HLö 7 > HI 6 > this compound > pralidoxime (B1201516).[3]

  • For tabun-inhibited AChE, only this compound and HLö 7 showed partial reactivation, while pralidoxime and HI 6 were nearly ineffective.[3]

In Vivo Therapeutic Efficacy and Pharmacokinetics

Animal studies provide crucial insights into the therapeutic effectiveness and pharmacokinetic profiles of oximes in a living system. These studies often assess survival rates and the ability of oximes to counteract the systemic effects of organophosphate poisoning.

OximeAnimal ModelOrganophosphateKey FindingsSource
HI-6, HLö-7, HGG-12, HGG-42, this compoundRatCrotylsarinTreatment with all oximes significantly prolonged survival time. HLö-7, HI-6, and HGG-12 resulted in 12-37% of animals surviving more than 24 hours.
This compoundRatSarinElimination half-life of this compound was 86 minutes in sarin-poisoned rats, compared to 35 minutes in normal rats.[4]
HI-6, this compound, Trimedoxime, K027, K203--This compound reaches maximum plasma concentration (Cmax) more swiftly than other tested oximes.[5]
HI-6, HLö-7, BI-6, Pralidoxime, this compound, MethoximeMouseSoman, Sarin, CyclosinH-oximes (HI-6, HLö-7) were the most efficacious reactivators for the antidotal treatment of supralethal nerve agent poisoning.[6]
HLö-7MouseSoman, Sarin, GF, TabunIn combination with atropine, HLö-7 was a very efficient therapy against poisoning by various nerve agents.[7]

Key Findings from In Vivo Studies:

  • H-oximes, particularly HI-6 and HLö-7, have demonstrated superior efficacy in animal models against poisoning by several nerve agents compared to conventional oximes.[6]

  • The pharmacokinetic profiles of oximes vary significantly, with factors like the time to reach maximum plasma concentration (Cmax) and elimination half-life influencing their therapeutic window.[4][5]

  • HLö-7 has shown remarkable therapeutic efficacy against a broad spectrum of nerve agents in mice, suggesting its potential as a broad-spectrum reactivator.[7]

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro AChE Reactivation Assay (Ellman's Method)

The most common method for determining AChE activity and reactivation is the spectrophotometric assay developed by Ellman and colleagues.

Principle:

This colorimetric assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The assay involves two coupled reactions:

  • Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate, acetylthiocholine (B1193921) (ATCI), to produce thiocholine (B1204863) and acetic acid.

  • Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce TNB, which has a strong absorbance at 412 nm.

Materials:

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • DTNB Solution (10 mM in phosphate buffer)

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) Solution (1 U/mL in phosphate buffer)

  • Organophosphate inhibitor solution

  • Oxime reactivator solutions (e.g., this compound, HI-6)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Enzyme Inhibition:

    • Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a defined period to achieve the desired level of inhibition.

  • Reactivation:

    • Add the oxime reactivator solution at various concentrations to the inhibited AChE solution.

    • Incubate for a set time to allow for reactivation to occur.

  • Activity Measurement:

    • Plate Setup:

      • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

      • Test Sample (with reactivator): Phosphate Buffer + 10 µL inhibited and reactivated AChE solution + 10 µL DTNB. The total volume should be adjusted to be consistent across all wells before the addition of the substrate.

    • Pre-incubation: Add the buffer, AChE solution (or reactivated sample), and DTNB to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

    • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

    • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculation of Reactivation Percentage:

    • The rate of change in absorbance is proportional to the AChE activity.

    • Reactivation percentage is calculated by comparing the activity of the oxime-treated sample to the activity of the uninhibited control and the inhibited sample.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in organophosphate poisoning and its treatment, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.

Organophosphate_Inhibition AChE Active Acetylcholinesterase (AChE) Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Covalent Bonding OP Organophosphate (OP) OP->Inhibited_AChE Aging Aging (Dealkylation) Aged_AChE Aged AChE (Non-reactivatable) Inhibited_AChE->Aged_AChE Irreversible

Caption: Mechanism of AChE Inhibition by Organophosphates.

Oxime_Reactivation Inhibited_AChE Inhibited AChE (Phosphorylated) Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Nucleophilic Attack Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE->Phosphorylated_Oxime Oxime Oxime (e.g., this compound, HI-6) Oxime->Reactivated_AChE Oxime->Phosphorylated_Oxime

Caption: Mechanism of AChE Reactivation by Oximes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AChE_sol Prepare AChE Solution Inhibition Inhibit AChE with Organophosphate AChE_sol->Inhibition OP_sol Prepare Organophosphate Solution OP_sol->Inhibition Oxime_sol Prepare Oxime Solutions Reactivation Add Oxime to Inhibited AChE Oxime_sol->Reactivation Inhibition->Reactivation Measurement Measure AChE Activity (Ellman's Method) Reactivation->Measurement Calc Calculate Reactivation Percentage Measurement->Calc Compare Compare Efficacy of Different Oximes Calc->Compare

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Obidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the disposal of chemical compounds like Obidoxime. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, is governed by stringent federal, state, and local regulations.[1][2][3] The overarching principle is that hazardous waste must be managed from its point of generation to its final disposal in a licensed facility.[1][2] Laboratories are responsible for the proper handling, storage, and disposal of the chemical waste they generate.[2][4]

Quantitative Waste Accumulation Limits

Laboratories that generate hazardous waste must adhere to specific accumulation limits within designated Satellite Accumulation Areas (SAAs). These areas are at or near the point of waste generation and are subject to the following storage limitations:

Waste TypeMaximum Accumulation VolumeMaximum Accumulation Time
Hazardous Waste55 gallonsUp to 12 months (as long as volume is not exceeded)
Acutely Toxic (P-list) Waste1 quart (liquid) or 1 kilogram (solid)Up to 12 months (as long as volume is not exceeded)

Data sourced from multiple laboratory waste management guidelines.[1][2]

Once these limits are reached, the waste must be removed by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company within three days.[1][2]

Step-by-Step Disposal Protocol for this compound

While a Safety Data Sheet (SDS) for this compound may suggest that smaller quantities can be disposed of with household waste, this is not an appropriate or compliant practice for a laboratory setting.[5] All chemical waste must be handled in accordance with institutional and regulatory standards.[6]

Experimental Protocol: Preparing this compound Waste for Disposal

This protocol outlines the standard procedure for the collection and preparation of this compound waste for disposal.

Methodology:

  • Segregation: Do not mix this compound waste with other waste streams. Incompatible chemicals, such as strong acids, bases, or oxidizing agents, must be kept separate to prevent violent reactions or the release of toxic fumes.[7][8] Specifically, avoid mixing this compound with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and strong bases.[6][8]

  • Containerization:

    • Select a container that is chemically compatible with this compound chloride. Plastic containers are often preferred for chemical waste.[2]

    • Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[3][7]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound chloride"), and a clear description of its contents.[1][2][4]

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[1][2][7]

    • The SAA must be at or near the point of generation.[1][2]

    • Ensure the storage area is well-ventilated.[3][9]

  • Disposal Request:

    • Once the container is full or is approaching the 12-month storage limit, complete and submit a hazardous waste disposal form to your institution's Environmental Health and Safety (EHS) department for pick-up.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Obidoxime_Disposal_Workflow cluster_0 Waste Generation & Assessment cluster_1 Containerization & Labeling cluster_2 Storage & Monitoring cluster_3 Disposal A This compound waste generated B Is waste mixed with other chemicals? A->B C Segregate this compound waste B->C Yes D Identify hazards (refer to SDS) B->D No C->D E Select compatible, sealed container D->E F Label container: 'Hazardous Waste' 'this compound chloride' Accumulation start date E->F G Place waste in container F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Monitor accumulation limits (Volume & Time) H->I J Limits exceeded? I->J J->I No K Submit hazardous waste pick-up request to EHS J->K Yes L EHS collects waste for licensed disposal K->L

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and procedures, as well as local, state, and federal regulations, for full compliance.

References

Safe Handling and Disposal of Obidoxime in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Obidoxime. The following procedural steps are designed to ensure the safe use, storage, and disposal of this compound in a laboratory environment. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe workspace.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with this compound. The following table summarizes the required equipment.

Body Part Required PPE Notes & Citations
Eyes/Face Safety goggles with side-shields. A face shield should be used in combination with goggles when there is a risk of splashing.Standard safety glasses are not sufficient. A full-facepiece respirator also provides eye and face protection.[1][2][3]
Hands Impermeable and resistant protective gloves (e.g., lightweight rubber gloves).The exact breakthrough time of the glove material should be confirmed with the glove manufacturer.[1][2][4]
Body Impervious protective clothing or a lab coat. Overalls may be necessary for larger quantities or spill cleanup.This is to prevent skin contact.[1][2]
Respiratory A suitable respirator (e.g., N95 type) should be used when there is a risk of inhaling dust or aerosols, especially when handling the solid form outside of a containment system like a fume hood.Use in well-ventilated areas. General exhaust is typically adequate for normal operations.[1][2]

Safe Handling and Operational Plan

Follow these step-by-step procedures to ensure the safe handling of this compound throughout the experimental workflow.

Step 1: Preparation and Planning

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read the complete SDS for this compound.[5]

  • Designate Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation.[2]

  • Assemble Materials: Ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station before starting.[2]

Step 2: Handling the Compound

  • Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[5]

  • Prevent Aerosolization: Avoid the formation of dust and aerosols when handling the solid form.[2]

  • Solution Preparation: To prepare a stock solution, dissolve the solid this compound in the solvent of choice, purging with an inert gas. For aqueous solutions, directly dissolving the solid in aqueous buffers is possible (solubility in PBS pH 7.2 is approx. 10 mg/ml). It is not recommended to store aqueous solutions for more than one day.[5]

Step 3: Post-Handling

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[6]

  • Storage: For long-term storage, keep this compound as a solid at -20°C, where it is stable for at least four years.[5] It can be shipped at room temperature for periods of less than two weeks.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

Exposure Route First Aid Procedure Citations
Inhalation Relocate the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth). Seek medical attention.[2][4][6]
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water and soap.[2][6]
Eye Contact Immediately flush eyes with large amounts of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Use an eyewash station and call a physician.[2][4]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Spill Response Plan

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Wear PPE: Don full PPE, including respiratory protection, impervious clothing, gloves, and eye/face protection.[2]

  • Contain: Prevent the spill from spreading or entering waterways.[2][7]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or cat litter.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[7]

  • Clean: Decontaminate the spill area according to your institution's protocols.

Disposal Plan

Dispose of this compound waste in accordance with all local, state, and federal regulations. This product should not be disposed of in general trash or flushed down the drain.[2]

  • Segregate Waste: Collect all this compound-contaminated materials (e.g., unused compound, contaminated gloves, absorbent material) in a clearly labeled, sealed container designated for chemical waste.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • General Guidance: If a take-back program is not available, unused medicine is typically mixed with an undesirable substance (like coffee grounds or cat litter), placed in a sealed bag, and then disposed of in the trash.[8][9] However, for a research chemical, disposal via a licensed chemical waste contractor is the standard and required practice.

Toxicology Data

The following table summarizes acute toxicity data for this compound. This material should be considered hazardous until further information is available.[5]

Test Species Value Citations
LD50 OralRat> 4,000 mg/kg[6]
LD50 IntravenousRat133 mg/kg[6]

This compound Handling Workflow

Obidoxime_Handling_Workflow start_end start_end process process safety_check safety_check emergency emergency disposal disposal start Start: Receive this compound plan Review SDS & Prepare Work Area start->plan ppe_check Correct PPE Donned? plan->ppe_check get_ppe Acquire and Wear Required PPE ppe_check->get_ppe No handle Weigh and Prepare This compound Solution (in Fume Hood) ppe_check->handle Yes get_ppe->ppe_check experiment Perform Experiment handle->experiment spill Spill Occurs? experiment->spill spill_response Execute Spill Response Plan spill->spill_response Yes decontaminate Decontaminate Work Area & Remove PPE spill->decontaminate No spill_response->decontaminate storage Store Unused Compound at -20°C waste Segregate & Label Chemical Waste storage->waste decontaminate->storage end End: Dispose of Waste via EHS waste->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obidoxime
Reactant of Route 2
Obidoxime

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.